Formaldehyde hydrazone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60510. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methylidenehydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2/c1-3-2/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBOAVAEGRJRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216503 | |
| Record name | Formaldehyde hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-91-0 | |
| Record name | Formaldehyde hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60510 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formaldehyde hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMALDEHYDE HYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KJS193L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Fundamental Properties of Formaldehyde Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formaldehyde hydrazone (CH₄N₂), the simplest hydrazone, is a versatile and reactive molecule with significant applications in organic synthesis, analytical chemistry, and biochemistry. Its unique structural features, including a nucleophilic amino group and a C=N imine bond, allow it to participate in a wide array of chemical transformations. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its chemical and physical characteristics, synthesis, reactivity, and spectroscopic data. Detailed experimental protocols and visual representations of key chemical processes are included to support its practical application in research and development.
Chemical and Physical Properties
This compound is a small molecule with distinct physical and chemical properties.[1] The presence of both a nucleophilic terminal amino group and an electrophilic imine carbon governs its reactivity.[1][2]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Methylidenehydrazine | [1][3] |
| Synonyms | Methylenehydrazine | [1][3] |
| CAS Number | 6629-91-0 | [1][4][5] |
| Molecular Formula | CH₄N₂ | [1][4][5] |
| Molecular Weight | 44.056 g/mol | [1][3] |
| Boiling Point | 78.2°C at 760 mmHg | [5] |
| Density | 0.91 g/cm³ | [5] |
| Flash Point | 1.1°C | [5] |
| Vapor Pressure | 93.8 mmHg at 25°C | [5] |
| Refractive Index | 1.412 | [5] |
| Topological Polar Surface Area | 38.4 Ų | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis of this compound
The primary and most straightforward method for synthesizing this compound is the direct condensation reaction between formaldehyde and hydrazine.[1][2] This reaction typically proceeds under mild conditions, often in an aqueous solution, with the elimination of a water molecule.[1][2]
HCHO + H₂NNH₂ → H₂C=N-NH₂ + H₂O
Careful control of reaction conditions, such as maintaining a 1-to-1 molar ratio of reactants, is crucial to optimize the yield and prevent side reactions.[2] While this classical approach is common, more advanced synthetic methodologies focus on improving reaction efficiency and compatibility with various functional groups.[1]
Experimental Protocol: General Synthesis of this compound
Materials:
-
Formaldehyde (e.g., 37% aqueous solution)
-
Hydrazine hydrate
-
Suitable solvent (e.g., water, ethanol, or acetonitrile)[2]
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate in the chosen solvent.
-
Cool the flask in an ice bath to control the exothermic nature of the reaction.
-
Slowly add a stoichiometric equivalent (1:1 molar ratio) of formaldehyde solution to the cooled hydrazine solution using a dropping funnel over a period of 30-60 minutes with continuous stirring.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, the this compound product may be isolated by extraction or distillation, depending on its physical state and the solvent used.
Diagram 1: General Workflow for the Synthesis of this compound
Caption: Workflow of this compound synthesis.
Chemical Reactivity
The reactivity of this compound is dominated by the interplay between the nucleophilic terminal amino group (-NH₂) and the electrophilic imine carbon (C=N).[1][2] This dual nature allows it to participate in a variety of chemical transformations.
-
Nucleophilic Reactions: The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile. It readily attacks electrophilic centers, a key step in many of its characteristic reactions.[2]
-
Reactions with Carbonyls: this compound reacts with other aldehydes and ketones, a foundational reaction in analytical chemistry for the detection and quantification of these carbonyl compounds.[2]
-
Umpolung (Dipole Inversion): One of the most significant applications of this compound derivatives in organic synthesis is their use as "formyl anion equivalents."[2][6] This concept, known as umpolung, inverts the typical electrophilic nature of a carbonyl carbon, allowing it to act as a nucleophile for forming new carbon-carbon bonds.[2]
-
Oxidative Dimerization: Under specific oxidative conditions, formaldehyde hydrazones can undergo dimerization to form products like glyoxal bisphenylhydrazone, providing a pathway for C-C bond formation.[2]
Diagram 2: Umpolung Reactivity of this compound
Caption: Umpolung (dipole inversion) of the formyl group.
Spectroscopic Properties
Spectroscopic analysis is essential for the identification and characterization of this compound. Theoretical calculations and experimental data provide insights into its structural features.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features | Reference |
| ¹H NMR | The two protons on the -NH₂ group are magnetically inequivalent. | [7] |
| ¹³C NMR | A characteristic signal for the imine carbon (C=N). | |
| ¹⁵N NMR (Calculated) | Chemical shifts around 105 ppm (-NH₂) and 340 ppm (C=N). | [7] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=N stretching, and NH₂ bending. A strong band around 1590 cm⁻¹ is indicative of the C=N linkage. | [2] |
Note: Specific experimental chemical shifts for ¹H and ¹³C NMR can vary based on the solvent and other experimental conditions.
Applications in Research and Drug Development
This compound and its derivatives are valuable tools in various scientific fields.
-
Organic Synthesis: They serve as key intermediates in the synthesis of heterocyclic compounds like pyrazoles and pyridazines.[8] Substituted formaldehyde hydrazones are used as bench-stable methylating reagents in cross-coupling reactions.[2] Their role as formyl anion equivalents is critical in asymmetric synthesis to produce chiral α-hydroxy aldehydes.[6][9]
-
Analytical Chemistry: The reaction of hydrazines with aldehydes and ketones to form hydrazones is a cornerstone for the detection and quantification of these carbonyl compounds.[2] Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) enhances stability and allows for sensitive detection.
-
Biochemistry and Drug Development: Hydrazones are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10] In toxicology, this compound is studied as a metabolic intermediate formed from the reaction of hydrazine with endogenous formaldehyde. This intermediate can be further metabolized to a DNA-methylating agent, leading to the formation of 7-methylguanine and O⁶-methylguanine in DNA, which has implications for carcinogenesis.[11]
Diagram 3: Role in Hydrazine-Induced DNA Methylation
Caption: this compound in DNA methylation.
Safety and Handling
This compound itself should be handled with care, but significant caution is also required for its precursors, formaldehyde and hydrazine.
-
Formaldehyde: It is a known human carcinogen, a skin and respiratory sensitizer, and is highly toxic. Exposure can cause severe irritation to the eyes, nose, and throat.
-
Hydrazine: It is acutely toxic, a suspected carcinogen, and can be corrosive.[11]
All work with this compound and its precursors should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a molecule of fundamental importance with a rich and diverse reactivity profile. Its utility spans from a simple building block in complex organic syntheses to a key player in biochemical processes and analytical methods. A thorough understanding of its properties, as outlined in this guide, is essential for researchers and scientists looking to leverage its potential in their work, particularly in the field of drug development where hydrazone scaffolds continue to be a source of new therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Michael addition of formaldehyde N,N-dialkylhydrazones to alkylidene malonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound | CH4N2 | CID 81125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Frontiers | Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. Synthesis of enantioenriched azo compounds: organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Formaldehyde Hydrazone
This compound and its derivatives are exceptionally versatile building blocks in modern organic synthesis and medicinal chemistry. Characterized by the C=N-NH₂ functional group, these compounds exhibit a rich spectrum of reactivity, serving as nucleophiles, electrophile precursors, and partners in various cycloaddition reactions.[1] Their utility is prominent in the construction of complex molecular architectures and in the development of novel therapeutic agents, owing to the wide range of biological activities displayed by hydrazone-containing molecules.[2][3][4]
This technical guide provides a comprehensive overview of the core reactivity and reaction mechanisms of this compound. It includes quantitative data for key transformations, detailed experimental protocols for their execution, and visualizations of reaction mechanisms and biological pathways to facilitate a deeper understanding for researchers in organic synthesis and drug development.
Core Reactivity and Synthetic Applications
The reactivity of this compound is multifaceted. The lone pair of electrons on the terminal nitrogen atom confers nucleophilicity, while the C=N double bond can participate in pericyclic reactions. Furthermore, derivatives of this compound can act as valuable formyl anion equivalents, an umpolung strategy that inverts the typical electrophilic nature of the formyl group.[5][6]
Nucleophilic Addition to Carbonyl Compounds
Formaldehyde hydrazones, particularly N-monosubstituted derivatives like formaldehyde tert-butyl hydrazone (FTBH), serve as potent nucleophiles in asymmetric 1,2-additions to carbonyl compounds.[7][8] This reaction, formally a hetero-carbonyl-ene reaction, provides enantioselective access to α-hydroxy aldehydes, which are valuable chiral building blocks.[7] The success of this transformation often relies on dual activation catalysis, where a bifunctional organocatalyst, such as a squaramide or bis-urea, activates both the hydrazone nucleophile and the carbonyl electrophile through hydrogen bonding.[9][10]
Reaction Mechanism: Asymmetric Addition to Aldehydes
The proposed mechanism involves the formation of a ternary complex where the organocatalyst binds to both the aldehyde and the hydrazone. The catalyst's hydrogen-bond donor sites activate the aldehyde's carbonyl group, increasing its electrophilicity. Simultaneously, a basic site on the catalyst deprotonates the hydrazone's N-H group, enhancing its nucleophilicity and guiding the facial selectivity of the attack on the carbonyl carbon.[9]
Quantitative Data: Asymmetric Addition of FTBH to Aldehydes
The following table summarizes representative results for the asymmetric addition of formaldehyde tert-butylhydrazone to various aldehydes using an amide-squaramide organocatalyst.[9]
| Entry | Aldehyde (RCHO) | Solvent | Time (h) | Yield (%) | er (S:R) |
| 1 | 4-NO₂C₆H₄CHO | MTBE | 24 | 93 | 98:2 |
| 2 | 4-ClC₆H₄CHO | MTBE | 24 | 96 | 97:3 |
| 3 | C₆H₅CHO | MTBE | 48 | 90 | 96:4 |
| 4 | 2-Naphthyl-CHO | MTBE | 48 | 95 | 97:3 |
| 5 | (E)-Cinnamaldehyde | MTBE | 72 | 80 | 95:5 |
| 6 | Cyclohexanecarboxaldehyde | MTBE | 72 | 82 | 96:4 |
Reactions performed with formaldehyde tert-butylhydrazone (1.5 equiv), aldehyde (0.1 mmol), and catalyst (10 mol%) at -20 °C. Yield refers to the isolated azoxy compound after oxidation. er = enantiomeric ratio.
Experimental Protocol: Asymmetric Addition to 4-Nitrobenzaldehyde [9]
-
To a solution of the amide-squaramide catalyst (0.01 mmol, 10 mol%) in methyl tert-butyl ether (MTBE, 0.5 mL) at -20 °C, 4-nitrobenzaldehyde (15.1 mg, 0.1 mmol, 1.0 equiv) is added.
-
After stirring for 5 minutes, formaldehyde tert-butylhydrazone (15.0 mg, 0.15 mmol, 1.5 equiv) is added.
-
The reaction mixture is stirred at -20 °C for 24 hours.
-
m-Chloroperoxybenzoic acid (mCPBA, 77%, 34 mg, ~0.15 mmol) is then added, and the mixture is stirred for an additional 2 hours at room temperature to facilitate the azo-to-azoxy transformation.
-
The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ (1 mL) and NaHCO₃ (1 mL).
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 2 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography (Hexane/EtOAc) to afford the corresponding enantiomerically enriched azoxy compound.
Michael Addition Reactions
Formaldehyde hydrazones can also act as effective nucleophiles in Michael (or conjugate) addition reactions, particularly with electron-deficient alkenes like nitroolefins and alkylidene malonates.[2][11] These reactions provide access to valuable bifunctional compounds that can be further elaborated. The organocatalytic asymmetric variant of this reaction allows for the synthesis of enantioenriched products.[2]
Reaction Mechanism: Michael Addition
The Michael addition proceeds via the nucleophilic attack of the hydrazone on the β-carbon of the Michael acceptor.[12] In the case of formaldehyde N,N-dialkylhydrazones, the azomethine carbon acts as the nucleophilic center. For N-monosubstituted hydrazones, the reaction can be viewed as a diaza-ene reaction. The reaction is often catalyzed by a Lewis acid (e.g., MgI₂) or an organocatalyst that activates the reactants.[2][4]
Quantitative Data: Organocatalytic Michael Addition to Nitroalkenes [2]
The table below shows results for the asymmetric Michael addition of formaldehyde tert-butyl hydrazone to various β-substituted nitroalkenes, catalyzed by an axially chiral bis-thiourea.
| Entry | Nitroalkene (R) | Solvent | Time (h) | Yield (%) | er |
| 1 | C₆H₅ | Toluene | 72 | 92 | 83:17 |
| 2 | 4-MeC₆H₄ | Toluene | 72 | 94 | 82:18 |
| 3 | 4-ClC₆H₄ | Toluene | 72 | 96 | 84:16 |
| 4 | 2-ClC₆H₄ | Toluene | 72 | 85 | 81:19 |
| 5 | 2-Furyl | Toluene | 72 | 60 | 75:25 |
Reactions performed with nitroalkene (0.1 mmol), formaldehyde tert-butyl hydrazone (2.0 equiv), and catalyst (20 mol%) at room temperature. Yield refers to the isolated diazene product. er = enantiomeric ratio.
Experimental Protocol: Michael Addition to (E)-β-Nitrostyrene [2]
-
In a screw-capped vial, the bis-thiourea catalyst (15.3 mg, 0.02 mmol, 20 mol%) is dissolved in toluene (0.2 mL).
-
(E)-β-Nitrostyrene (15.0 mg, 0.1 mmol, 1.0 equiv) is added to the solution.
-
Formaldehyde tert-butylhydrazone (20.0 mg, 0.2 mmol, 2.0 equiv) is then added.
-
The vial is sealed, and the mixture is stirred at room temperature for 72 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel (Hexane/EtOAc) to yield the enantioenriched diazene adduct.
Cycloaddition Reactions
Hydrazones are valuable partners in cycloaddition reactions for the synthesis of nitrogen-containing heterocycles. They can react with various dipolarophiles in [3+2] cycloadditions to form pyrazoles and related structures, which are common scaffolds in pharmaceuticals.[6][13] This approach often involves the in-situ generation of a reactive intermediate from the hydrazone.
Reaction Mechanism: [3+2] Cycloaddition for Pyrazole Synthesis
A common strategy for pyrazole synthesis involves the reaction of a hydrazone with a suitable two-carbon component, such as a nitroolefin.[6] The reaction can proceed through an initial Michael addition, followed by intramolecular cyclization and subsequent elimination of nitrous acid to afford the aromatic pyrazole ring. The regioselectivity of the reaction is a key consideration.[6]
Experimental Protocol: One-Pot Pyrazole Synthesis [6]
-
A 500-mL round-bottomed flask is charged with 4-chlorobenzaldehyde (5.00 g, 35.5 mmol, 1.25 equiv) and methanol (200 mL).
-
Methylhydrazine (1.9 mL, 1.66 g, 35.5 mmol, 1.25 equiv) is added dropwise via syringe. The mixture is stirred at room temperature for 2 hours to form the hydrazone in situ.
-
(E)-1-(2-nitrovinyl)benzene (the nitroolefin, 4.25 g, 28.4 mmol, 1.0 equiv) is added in one portion.
-
The reaction mixture is heated to reflux and stirred for 16 hours.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford the desired 1,3,5-trisubstituted pyrazole.
Role in Drug Development and Toxicology
The hydrazone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][14][15][16][17]
Hydrazine-Induced DNA Methylation
A critical aspect of this compound's reactivity in a biological context is its role in toxicology. The administration of hydrazine can lead to the formation of 7-methylguanine and O⁶-methylguanine in DNA, aberrant modifications associated with carcinogenesis.[18][19] The proposed mechanism involves the reaction of hydrazine with endogenous formaldehyde to form this compound.[5] This intermediate is then enzymatically activated within liver cells, potentially by catalase or similar enzymes, to a potent methylating agent, which subsequently damages DNA.[5] Another proposed intermediate is tetraformyltrisazine (TFT), which may be a more proximal methylating agent than the simple hydrazone.[3]
Anticancer Mechanisms of Hydrazone Derivatives
Hydrazone derivatives exert their anticancer effects through multiple mechanisms of action, making them promising candidates for drug development.[20] Their versatility allows for the fine-tuning of their structure to target specific cancer-related pathways. Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like cyclooxygenase-2 (COX-2) or protein kinases such as EGFR and HER2.[14][21]
Experimental Protocol: Cell Viability (MTT) Assay [20]
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer line) are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the hydrazone compound (e.g., from 0.01 µM to 100 µM) and incubated for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well (10 µL), and the plate is incubated for 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and formazan crystals are dissolved by adding 100 µL of DMSO to each well.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.
Quantitative Data: In Vitro Cytotoxicity of Salicylaldehyde Hydrazones [15]
The table below presents the IC₅₀ values for novel 4-methoxysalicylaldehyde hydrazone derivatives against various cancer cell lines, demonstrating their potent anticancer activity.
| Compound | K-562 (Leukemia) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| Hydrazone 12 | 0.03 | 0.11 | 0.76 | 0.23 |
| Hydrazone 13 | 0.16 | 0.20 | 1.10 | 0.41 |
| Hydrazone 14 | 0.05 | 0.08 | 0.82 | 0.23 |
| Melphalan (Ref.) | 10.21 | 1.95 | 134.1 | 112.5 |
This guide highlights the fundamental reactivity and synthetic potential of this compound. Its ability to act as a versatile nucleophile and participate in cycloadditions, combined with the significant biological activities of its derivatives, solidifies its importance for both synthetic chemists and drug development professionals. The provided mechanisms, data, and protocols offer a robust framework for further exploration and application of this valuable chemical entity.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Synthesis of enantioenriched azo compounds: organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tetraformyltrisazine and hydrazine-induced methylation of liver DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of this compound and catalase in hydrazine-induced methylation of DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]
- 8. Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Bifunctional Squaramide Organocatalysts for the Asymmetric Addition of Formaldehyde tert-Butylhydrazone to Simple Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric formal carbonyl-ene reactions of formaldehyde tert-butyl hydrazone with α-keto esters: dual activation by bis-urea catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric Michael addition of formaldehyde N,N-dialkylhydrazones to alkylidene malonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of formaldehyde in hydrazine-induced methylation of liver DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Formaldehyde Hydrazone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formaldehyde hydrazone (CH₂=NNH₂), the simplest of the hydrazone class of organic compounds, is a versatile and reactive molecule that has found significant utility in synthetic chemistry. Formed by the condensation of formaldehyde and hydrazine, this compound serves as a crucial building block and intermediate in a variety of chemical transformations. Its unique reactivity, particularly as a formyl anion equivalent, has made it a valuable tool in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in modern organic chemistry and toxicology.
Discovery and Historical Context
The history of this compound is intrinsically linked to the discovery of its constituent parts: formaldehyde and hydrazine.
-
Formaldehyde (CH₂O) was first reported in 1859 by the Russian chemist Aleksandr Butlerov, though it was not conclusively identified until 1868 by August Wilhelm von Hofmann.
-
Hydrazine (N₂H₄) was first isolated in 1887 by the German chemist Theodor Curtius, who had been working with organic diazides.[1] Curtius also made significant contributions to the understanding of hydrazones.[2]
The formation of hydrazones through the condensation of hydrazines with aldehydes and ketones became a fundamental reaction in organic chemistry. Emil Fischer, who coined the name "hydrazine" in 1875, utilized this reaction to form osazones from sugars, a key method for their differentiation.[3] The Wolff-Kishner reduction, discovered independently by N. Kishner in 1911 and Ludwig Wolff in 1912, utilizes a hydrazone intermediate to reduce a carbonyl group to a methylene group, further highlighting the synthetic importance of this functional group.[4]
While a singular "discovery" of the parent this compound is not prominently documented, its formation is a straightforward application of the well-established condensation reaction. Its significance grew with the understanding of its utility as a synthetic building block and its role in biological systems.
Physicochemical and Spectroscopic Data
This compound is a reactive and relatively unstable compound. Its properties are summarized in the table below. Due to its instability, much of the detailed spectroscopic data available in the literature is for its more stable derivatives, such as formaldehyde dimethylhydrazone or formaldehyde 2,4-dinitrophenylhydrazone.
| Property | Value | Source(s) |
| Molecular Formula | CH₄N₂ | [5][6] |
| Molecular Weight | 44.056 g/mol | [5][6] |
| IUPAC Name | Methylidenehydrazine | [5][6] |
| CAS Number | 6629-91-0 | [5][6] |
| Boiling Point | 78.2°C at 760 mmHg | [7] |
| Density | 0.91 g/cm³ | [7] |
| Refractive Index | 1.412 | [7] |
| Flash Point | 1.1°C | [7] |
| ¹H NMR (CDCl₃) | For Formaldehyde Dimethylhydrazone: Signals are present, but specific shifts for the parent compound are not readily available in the cited literature. | [8] |
| ¹³C NMR (CDCl₃) | For Formaldehyde Dimethylhydrazone: Signals are present, but specific shifts for the parent compound are not readily available in the cited literature. | [8] |
| IR Spectrum (KBr) | Key stretches include N-H, C=N, and C-H bands. Specific peak positions for the parent compound are available through spectral databases. | [5] |
Experimental Protocols
The synthesis of hydrazones is typically achieved through the condensation reaction of a carbonyl compound with a hydrazine.[7]
General Synthesis of this compound
The most fundamental method for preparing this compound is the direct condensation of formaldehyde with hydrazine.[7] The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.[7]
Reaction Scheme:
HCHO + H₂NNH₂ → H₂C=NNH₂ + H₂O
General Procedure:
-
Formaldehyde (or a source thereof, such as paraformaldehyde or formalin) is dissolved in a suitable solvent, often water or an alcohol like ethanol, to facilitate the reaction with the polar hydrazine.[7]
-
Hydrazine (often as hydrazine hydrate) is added to the formaldehyde solution, typically in a 1:1 molar ratio.[7]
-
The reaction is often exothermic and may require cooling to control the temperature. It generally proceeds readily at room temperature.[7]
-
The product, this compound, is highly reactive and may be used in situ for subsequent reactions. Isolation can be challenging due to its potential to polymerize.
Example Protocol: Synthesis of 4-formylimidazole-4-hydroxybenzhydrazone dihydrate
Materials:
-
4-formylimidazole (1.0 mmol, 0.0961 g)
-
4-hydroxybenzhydrazine (1.0 mmol, 0.1522 g)
-
95% Ethanol (10 mL)
Procedure:
-
Dissolve 4-formylimidazole and 4-hydroxybenzhydrazine in 10 mL of 95% ethanol in a round-bottom flask.
-
Reflux the mixture for 5 hours.
-
After cooling, filter the solution.
-
Allow the filtrate to evaporate slowly at room temperature over several days to obtain colorless crystals of the product.
Key Applications and Signaling Pathways
This compound is a versatile reagent in organic synthesis and has been implicated in toxicological pathways.
Synthetic Applications
A primary application of this compound and its derivatives is as a formyl anion equivalent .[7] This "umpolung" or reversal of polarity allows the formyl carbon, which is typically electrophilic, to act as a nucleophile for the formation of carbon-carbon bonds.[7]
Caption: Use of this compound as a formyl anion equivalent.
This strategy has been employed in various synthetic transformations, including asymmetric additions to carbonyl compounds to create chiral building blocks.[10]
Toxicological Significance
Hydrazine is a known carcinogen, and its toxicity is partly attributed to its in vivo reaction with endogenous formaldehyde. This reaction forms this compound, which can be metabolized into a DNA-methylating agent, leading to the formation of adducts like 7-methylguanine and O⁶-methylguanine in DNA.[11]
Caption: Toxicological pathway of hydrazine via this compound.
Experimental Workflows and Reaction Mechanisms
Synthesis Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent use of a hydrazone.
Caption: General experimental workflow for hydrazone synthesis.
Mechanism of Hydrazone Formation
The formation of a hydrazone from an aldehyde and hydrazine proceeds in two main steps under acidic or neutral conditions: nucleophilic addition to form a tetrahedral intermediate, followed by dehydration.
Caption: Mechanism of hydrazone formation from formaldehyde and hydrazine.
Conclusion
This compound, despite its simple structure, is a compound of significant interest to researchers in organic synthesis and toxicology. Its discovery and the development of its chemistry are rooted in the foundational work of pioneers like Curtius and Fischer. As a readily accessible synthon, particularly as a formyl anion equivalent, it continues to be a valuable tool for the construction of complex molecules. Understanding its formation, properties, and reactivity is essential for its effective application in the laboratory and for appreciating its role in biological processes. This guide provides a core technical overview to support professionals in drug development and chemical research in harnessing the potential of this fundamental chemical entity.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. This compound (6629-91-0) for sale [vulcanchem.com]
- 7. This compound | 6629-91-0 | Benchchem [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]
- 11. Role of this compound and catalase in hydrazine-induced methylation of DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Formaldehyde Hydrazone: A Comprehensive Technical Guide to its Pivotal Role in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formaldehyde hydrazone, the simplest of the hydrazone family, has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique reactivity profile, serving as a robust formyl anion equivalent and a precursor to reactive intermediates, has enabled the development of novel carbon-carbon and carbon-heteroatom bond-forming methodologies. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound and its derivatives. A central focus is placed on its utility in key transformations such as the Shapiro and Bamford-Stevens reactions, cross-coupling reactions, and as a methylene dianion equivalent. This document aims to be a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and mechanistic insights visualized through signaling pathway diagrams to facilitate its application in research and development, particularly in the realm of drug discovery and medicinal chemistry.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group, formed through the condensation of ketones or aldehydes with hydrazine.[1][2] this compound (CH₂=NNH₂), derived from formaldehyde and hydrazine, is the most fundamental member of this family.[1] Despite its simple structure, it possesses a rich and varied reactivity profile. The presence of a carbon-nitrogen double bond and a terminal amino group confers both nucleophilic and electrophilic character to the molecule, allowing it to participate in a wide array of chemical transformations.[1][3] This versatility has made this compound and its derivatives indispensable tools for synthetic chemists. This guide will delve into the core aspects of this compound chemistry, providing the necessary technical details for its effective utilization in the laboratory.
Physicochemical and Spectroscopic Properties
This compound is a compound with the molecular formula CH₄N₂ and a molecular weight of 44.056 g/mol .[4] A summary of its key identifiers and computed properties is presented in Table 1.
Table 1: Identifiers and Computed Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methylidenehydrazine | [4] |
| CAS Number | 6629-91-0 | [4] |
| Molecular Formula | CH₄N₂ | [4] |
| Molecular Weight | 44.056 g/mol | [4] |
| InChIKey | IDBOAVAEGRJRIZ-UHFFFAOYSA-N | [4] |
| SMILES | C=NN | [4] |
| Topological Polar Surface Area | 38.4 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Table 2: Spectroscopic Data for this compound and a Common Derivative
| Spectroscopic Technique | This compound | Formaldehyde Dimethylhydrazone | Reference |
| ¹H NMR (CDCl₃, δ in ppm) | Not readily available | 2.6 (s, 6H, N(CH₃)₂), 6.2 (s, 2H, C=CH₂) | [5] |
| ¹³C NMR (CDCl₃, δ in ppm) | Not readily available | 45.9 (N(CH₃)₂), 125.9 (C=CH₂) | [5] |
| FTIR (KBr, cm⁻¹) | Peaks corresponding to N-H, C=N, and C-H stretching and bending are expected. | Not specified | [4][6] |
Note: Specific peak assignments for this compound require experimental verification.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the direct condensation reaction between formaldehyde and hydrazine.[1] This reaction is typically carried out under mild conditions and proceeds with the elimination of a water molecule.[3]
General Experimental Protocol for Hydrazone Synthesis
The following protocol is a generalized procedure for the synthesis of hydrazones from an aldehyde or ketone and can be adapted for the synthesis of this compound and its derivatives.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Hydrazine or hydrazine derivative (1.0-1.2 eq)
-
Ethanol or other suitable solvent
-
Acid catalyst (e.g., a few drops of acetic acid, optional)
Procedure:
-
Dissolve the aldehyde or ketone in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the hydrazine or hydrazine derivative to the solution. If the hydrazine is in the form of a salt (e.g., hydrazine hydrate), it can be used directly.
-
If the reaction is slow, a catalytic amount of acid can be added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from 30 minutes to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the hydrazone product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Note: For the synthesis of the parent this compound, which can be volatile and potentially unstable, in situ generation is often preferred for subsequent reactions.
The Role of this compound in Organic Synthesis
This compound and its derivatives are highly valuable intermediates in a variety of organic transformations. Their utility stems from their ability to act as nucleophiles, precursors to carbanions, and partners in cycloaddition reactions.
This compound as a Formyl Anion Equivalent
One of the most significant applications of formaldehyde hydrazones in organic synthesis is their use as a "formyl anion equivalent".[7] This concept involves the "umpolung" or reversal of the normal polarity of the formyl group. While aldehydes are typically electrophilic at the carbonyl carbon, the deprotonation of a this compound derivative generates a nucleophilic species that can react with electrophiles. N,N-disubstituted hydrazones, such as formaldehyde dimethylhydrazone, are particularly useful in this context.[7]
Caption: Umpolung strategy using formaldehyde N,N-dimethylhydrazone.
The Shapiro and Bamford-Stevens Reactions
This compound derivatives, specifically tosylhydrazones, are key intermediates in the Shapiro and Bamford-Stevens reactions, which are powerful methods for the conversion of aldehydes and ketones into alkenes.[8][9][10]
The Shapiro reaction involves the treatment of a tosylhydrazone with at least two equivalents of a strong organolithium base (e.g., n-butyllithium) to generate a vinyllithium species, which can then be quenched with an electrophile (often a proton from water) to yield an alkene.[3][10] The reaction typically favors the formation of the less substituted (kinetic) alkene.[11]
Caption: The Shapiro Reaction pathway.[3][10]
The Bamford-Stevens reaction also involves the base-mediated decomposition of tosylhydrazones to form alkenes.[8][9] However, it typically employs weaker bases (e.g., sodium methoxide) and can be carried out in either protic or aprotic solvents, leading to different intermediates and often favoring the more substituted (thermodynamic) alkene.[12][13] In protic solvents, the reaction proceeds through a carbocation intermediate, while in aprotic solvents, a carbene intermediate is formed.[12][13]
Caption: Bamford-Stevens reaction pathways.[12][13]
Cross-Coupling Reactions
Recent advancements have demonstrated the utility of this compound as a bench-stable methylating reagent in nickel-catalyzed cross-coupling reactions with aryl and heteroaryl electrophiles. This provides a novel and practical method for the introduction of methyl groups into aromatic systems.
Methylene Dianion Equivalent
Formaldehyde hydrazones can also serve as methylene dianion equivalents, enabling the formation of two new carbon-carbon bonds. This is typically achieved through sequential deprotonation and reaction with two different electrophiles.
Experimental Protocols for Key Reactions
The following sections provide detailed experimental procedures for the synthesis of a tosylhydrazone and its subsequent use in the Shapiro and Bamford-Stevens reactions.
Synthesis of a Tosylhydrazone from an Aldehyde
This protocol describes the general synthesis of a p-toluenesulfonylhydrazone from an aldehyde.
Materials:
-
Aldehyde (1.0 eq)
-
p-Toluenesulfonylhydrazide (1.0 eq)
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
To a solution of the aldehyde in methanol or ethanol, add p-toluenesulfonylhydrazide.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold solvent, and dry under vacuum.[14]
The Shapiro Reaction: Synthesis of an Alkene
This protocol outlines a typical Shapiro reaction for the conversion of a tosylhydrazone to an alkene.
Materials:
-
Tosylhydrazone (1.0 eq)
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (2.2 eq)
-
Water
Procedure:
-
Suspend the tosylhydrazone in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (in hexanes) to the stirred suspension over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, during which time the evolution of nitrogen gas should be observed.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude alkene.
-
Purify the product by distillation or column chromatography.[14]
The Bamford-Stevens Reaction: Synthesis of an Alkene
This protocol provides a general procedure for the Bamford-Stevens reaction.
Materials:
-
Tosylhydrazone (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Aprotic solvent (e.g., diglyme) or protic solvent (e.g., ethylene glycol)
Procedure (Aprotic Conditions):
-
Suspend the tosylhydrazone in an aprotic solvent such as diglyme.
-
Add sodium methoxide and heat the mixture to reflux.
-
The reaction is typically complete within a few hours.
-
Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts, dry, and concentrate to yield the crude alkene.
-
Purify by distillation or chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving this compound derivatives.
Table 3: Representative Yields for the Shapiro Reaction
| Substrate (Tosylhydrazone of) | Product | Base | Solvent | Yield (%) | Reference |
| Camphor | 2-Bornene | MeLi | Ether | >95 (isolated) | [14] |
| 2-Methylcyclohexanone | 3-Methylcyclohexene | n-BuLi | Ether | 98 (GC) | [14] |
| Phenylacetone | Allylbenzene | n-BuLi | Ether | 70 (GC) | [14] |
Table 4: Representative Yields for the Bamford-Stevens Reaction
| Substrate (Tosylhydrazone of) | Product | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | Styrene | NaOMe | Ethylene Glycol | 87-93 | [15] |
| Acetophenone | Styrene | NaOMe | Ethylene Glycol | Not specified | [15] |
Applications in Drug Development
The versatility of this compound and its derivatives makes them attractive building blocks in the synthesis of complex molecules, including pharmaceuticals. The ability to introduce formyl groups, create carbon-carbon double bonds with regiocontrol, and participate in cross-coupling reactions provides medicinal chemists with powerful tools for the construction and modification of bioactive scaffolds. For instance, the formation of hydrazone linkages is a strategy employed in the development of prodrugs and in bioconjugation chemistry.[16][17]
Conclusion
This compound has proven to be a reagent of significant utility in organic synthesis. Its accessibility, coupled with its diverse reactivity, has cemented its place in the synthetic chemist's toolbox. From its role as a formyl anion equivalent to its central position in the Shapiro and Bamford-Stevens reactions, this compound continues to enable the efficient construction of complex molecular architectures. The ongoing development of new reactions and applications involving this fundamental building block promises to further expand its importance in both academic research and industrial applications, including the critical field of drug development. This guide has provided a comprehensive overview of the core principles and practical aspects of this compound chemistry, with the aim of fostering its continued and innovative use.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound | CH4N2 | CID 81125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 10. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. adichemistry.com [adichemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Role of this compound and catalase in hydrazine-induced methylation of DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of formaldehyde in hydrazine-induced methylation of liver DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Stability of Formaldehyde Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the stability of formaldehyde hydrazone. By summarizing key quantitative data, detailing experimental and computational protocols, and visualizing complex reaction pathways, this document aims to be a valuable resource for professionals in the fields of chemistry, biochemistry, and drug development. Understanding the stability of the hydrazone moiety is critical for the design of novel therapeutics, bioconjugation strategies, and analytical reagents.
Introduction to this compound Stability
This compound (CH₂N₂H₂), the simplest hydrazone, serves as a fundamental model for understanding the chemical properties of this important class of organic compounds. Its stability is a key determinant in various chemical and biological processes. Theoretical studies, employing a range of computational chemistry methods, have provided significant insights into the geometric, thermodynamic, and kinetic factors governing its stability. These studies are crucial for predicting the behavior of more complex hydrazone-containing molecules in diverse environments.
Hydrazones are characterized by a carbon-nitrogen double bond (C=N) adjacent to a nitrogen-nitrogen single bond (N-N). The stability of this linkage is influenced by electronic effects, steric hindrance, and environmental factors such as pH. Theoretical calculations have been instrumental in elucidating reaction mechanisms, determining the energetics of different pathways, and predicting the structures of intermediates and transition states.
Quantitative Data on this compound Stability
Computational studies have yielded a wealth of quantitative data that characterizes the stability of this compound and its derivatives. This information is crucial for comparing the reactivity of different hydrazones and for parameterizing molecular models.
Molecular Geometry
The geometry of the hydrazone group is a key indicator of its electronic structure and stability. Theoretical calculations provide precise bond lengths and angles that are often in good agreement with experimental data.
| Parameter | Calculated Value (Å) | Computational Method | Reference |
| C=N Bond Length | 1.27 | ωB97X-D/6-311G(d,p) | [1] |
| N-N Bond Length | 1.36 | ωB97X-D/6-311G(d,p) | [1] |
Thermodynamic and Kinetic Data
The thermodynamic and kinetic stability of this compound has been investigated through calculations of reaction energies, activation barriers, and rate constants for various reactions.
| Parameter | Value | Units | Computational Method | Reaction/Process | Reference |
| Enthalpy of Formation (ΔfH⁰) | ~60 | kcal/mol | Benson-like analysis | Formation of this compound | [1] |
| Reaction Exothermicity | 5.6 | kcal/mol | CCSD(T)/aug-cc-pvtz//ωB97X-D/6-311G(d,p) | 1 + ¹O₂ → singlet diradical 2 | [1] |
| Activation Energy | 16 | kcal/mol | CCSD(T)//DFT | [2+2] pathway via diradicals | [1] |
| Rate Coefficient (k) | ~2 x 10⁻¹¹ | cm³ molecule⁻¹ s⁻¹ | Hybrid density functional calculations | Adduct formation with protonated hydrazine | [2][3] |
Experimental and Computational Protocols
Reproducibility is a cornerstone of scientific research. This section details the methodologies employed in the theoretical and experimental studies of this compound stability.
Computational Protocols
DFT is a widely used method for studying the electronic structure and properties of molecules.
-
Functional: B3LYP (Becke's three-parameter hybrid exchange-correlation functional)[4][5] or ωB97X-D[1]
-
Basis Set: 6-311++G(d,p)[4], 6-31G(d,p)[5], or 6-311G(d,p)[1]
-
Methodology:
-
The initial geometry of the molecule is built or obtained from experimental data (e.g., X-ray crystallography).
-
Geometry optimization is performed to find the lowest energy structure.
-
Vibrational frequency calculations are carried out to confirm that the optimized structure corresponds to a minimum on the potential energy surface (no imaginary frequencies).[5]
-
Further calculations, such as transition state searches (e.g., for reaction mechanisms) or the calculation of thermodynamic properties, are then performed.
-
Coupled cluster methods are highly accurate for calculating the energies of small to medium-sized molecules.
-
Methodology: Single-point energy calculations are often performed using the CCSD(T) method with a large basis set (e.g., aug-cc-pvtz) on geometries previously optimized at a lower level of theory, such as DFT. This is known as a CCSD(T)//DFT approach.[1]
Experimental Protocols
This protocol describes the general procedure for synthesizing hydrazones.[6]
-
Materials:
-
Hydrazine derivative (e.g., hydrazine, phenylhydrazine)
-
Carbonyl compound (e.g., formaldehyde)
-
Solvent (e.g., ethanol, methanol)
-
Acid catalyst (optional, e.g., acetic acid)
-
-
Procedure:
-
Dissolve the carbonyl compound in the chosen solvent.
-
Add a stoichiometric amount of the hydrazine derivative. A catalytic amount of acid can be added to speed up the reaction.[6]
-
Stir the mixture at room temperature or under reflux.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, isolate the product by filtration if it precipitates, or by removing the solvent under reduced pressure.
-
Purify the hydrazone by recrystallization or column chromatography.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.[6]
-
This protocol allows for the kinetic analysis of hydrazone hydrolysis.[6][7]
-
Materials:
-
Purified hydrazone
-
Deuterated buffers at various pD values
-
Deuterated trapping agent (e.g., deuterated formaldehyde) to prevent the reverse reaction.[7]
-
-
Procedure:
-
In an NMR tube, combine the deuterated buffer and a stock solution of the trapping agent (a 10-fold molar excess is recommended).[7]
-
Initiate the hydrolysis by adding a known concentration of the hydrazone stock solution.
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular intervals.
-
The rate of disappearance of the hydrazone signal and the appearance of the corresponding aldehyde or ketone signal are used to calculate the first-order rate constant (k) for hydrolysis.[6]
-
Visualizing Reaction Pathways and Workflows
Diagrams are powerful tools for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate key reaction pathways and experimental workflows related to this compound stability.
Reaction of this compound with Singlet Oxygen
Theoretical studies have elucidated several potential pathways for the reaction of this compound with singlet oxygen (¹O₂), which is relevant to nitrosamine formation.[1]
References
- 1. Theoretical Study of the Reaction Formalhydrazone with Singlet Oxygen. Fragmentation of the C=N Bond, Ene Reaction, and Other Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
Formaldehyde Hydrazone: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Formaldehyde hydrazone and its derivatives have emerged as powerful and versatile building blocks in organic chemistry. Their unique reactivity allows them to serve as precursors to a wide range of valuable chemical entities, from simple alkanes to complex, stereochemically rich heterocyclic compounds. This guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes to facilitate understanding and application in a research and development setting.
Core Reactivity and Applications
This compound (CH₂=NNH₂) is the simplest member of the hydrazone family, typically synthesized through the condensation of formaldehyde and hydrazine. Its chemical behavior is dominated by the nucleophilicity of the nitrogen atoms and the electrophilicity of the imine carbon, allowing it to participate in a diverse array of transformations. Substituted derivatives, such as formaldehyde N,N-dimethylhydrazone and formaldehyde tert-butyl hydrazone, offer modified reactivity and stability, expanding their synthetic utility.
Key applications of formaldehyde hydrazones as chemical precursors include:
-
Formyl Anion Equivalents: In the presence of a strong base, the proton on the imine carbon of a hydrazone can be removed, creating a nucleophilic center. This "umpolung" (reactivity inversion) allows formaldehyde hydrazones to act as formyl anion equivalents in reactions such as asymmetric additions to carbonyl compounds.
-
Precursors to Diazo Compounds: Oxidation of hydrazones is a common method for the preparation of diazo compounds. This compound can, in principle, serve as a precursor to diazomethane, a versatile reagent for methylation and cycloadditions, although other precursors are more commonly used in practice due to the volatility and hazards of diazomethane.
-
Reduction Reactions (Wolff-Kishner Reduction): Hydrazones are key intermediates in the Wolff-Kishner reduction, a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes under basic conditions.
-
Cycloaddition Reactions: The hydrazone moiety can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to form various five-membered heterocyclic rings, which are common structural motifs in pharmaceuticals.
-
Synthesis of Heterocycles: Formaldehyde hydrazones are valuable starting materials for the synthesis of a variety of nitrogen-containing heterocycles, most notably pyrazoles, through condensation and cyclization reactions with appropriate partners.
Quantitative Data on Key Reactions
The following tables summarize quantitative data for several key reactions involving this compound derivatives as precursors, providing a comparative overview of their efficacy under various conditions.
Table 1: Asymmetric Michael Addition of Formaldehyde tert-Butyl Hydrazone to Nitroalkenes
This reaction, a diaza-ene reaction, is efficiently catalyzed by an axially chiral bis-thiourea, affording diazenes which can be tautomerized to the corresponding hydrazones. The products are useful intermediates for the synthesis of enantioenriched β-nitro-nitriles.
| Entry | Nitroalkene (R) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | C₆H₅ | 10 | 24 | 96 | 84:16 |
| 2 | 4-ClC₆H₄ | 10 | 48 | 95 | 83:17 |
| 3 | 4-MeOC₆H₄ | 10 | 72 | 60 | 82:18 |
| 4 | 2-Thienyl | 10 | 48 | 85 | 81:19 |
| 5 | n-Propyl | 10 | 72 | 70 | 75:25 |
Data sourced from a study on the organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes.[1]
Table 2: Asymmetric Addition of Formaldehyde tert-Butyl Hydrazone to α-Keto Esters
The dual activation of α-keto esters and formaldehyde tert-butyl hydrazone by BINAM-derived bis-ureas enables highly enantioselective nucleophilic addition to form functionalized tertiary carbinols.
| Entry | α-Keto Ester (Ar) | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | C₆H₅ | Bis-urea | 10 | -30 | 24 | 95 | 90 |
| 2 | 4-ClC₆H₄ | Bis-urea | 10 | -45 | 48 | 98 | 99 |
| 3 | 4-MeOC₆H₄ | Bis-urea | 10 | -30 | 72 | 92 | 88 |
| 4 | 2-Naphthyl | Bis-urea | 10 | -30 | 48 | 96 | 95 |
| 5 | 2-Furyl | Bis-urea | 10 | -45 | 48 | 94 | 97 |
Data synthesized from a feature article on the asymmetric addition of formaldehyde tert-butyl hydrazone to carbonyl compounds.[2][3]
Table 3: Synthesis of Pyrazoles from Hydrazones and β-Nitrostyrenes
This table illustrates the synthesis of 1,3,5-trisubstituted pyrazoles from the reaction of various aldehyde hydrazones with β-nitrostyrenes in a one-pot procedure.
| Entry | Aldehyde Hydrazone (R¹) | β-Nitrostyrene (R²) | Solvent | Time (h) | Yield (%) |
| 1 | 4-ClC₆H₄CHO | C₆H₅ | EtOH | 12 | 85 |
| 2 | 4-MeOC₆H₄CHO | C₆H₅ | EtOH | 16 | 82 |
| 3 | C₆H₅CHO | 4-ClC₆H₄ | MeOH | 12 | 88 |
| 4 | C₆H₅CHO | 4-NO₂C₆H₄ | EtOH | 10 | 92 |
| 5 | 2-Naphthaldehyde | C₆H₅ | MeOH | 18 | 78 |
Data is representative for the synthesis of pyrazoles from hydrazones and nitroolefins.
Detailed Experimental Protocols
The following section provides detailed methodologies for the synthesis of this compound derivatives and their application in key chemical transformations.
Synthesis of Formaldehyde tert-Butyl Hydrazone
Materials:
-
tert-Butylhydrazine hydrochloride
-
Sodium carbonate
-
Formaldehyde (37% aqueous solution)
-
Methanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Dry ice
-
Acetone
Procedure:
-
A solution of tert-butylhydrazine hydrochloride (6.04 g, 0.048 mol) and sodium carbonate (2.64 g, 0.025 mol) in a mixture of water (30 mL) and methanol (20 mL) is prepared in a flask.
-
The flask is cooled to approximately -22 °C using a dry ice-acetone bath.
-
Formaldehyde (6 mL of a 37% aqueous solution, 0.074 mol) is added dropwise to the cooled solution.
-
The resulting solution is aged at -22 °C for 30 minutes.
-
The reaction mixture is then extracted with diethyl ether.
-
The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield formaldehyde tert-butyl hydrazone.[4]
Asymmetric Michael Addition of Formaldehyde tert-Butyl Hydrazone to a Nitroalkene
Materials:
-
Formaldehyde tert-butyl hydrazone
-
Substituted nitroalkene (e.g., β-nitrostyrene)
-
Axially chiral bis-thiourea catalyst
-
Toluene (dry)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the nitroalkene (1.0 mmol) in dry toluene (2.0 mL) is added the chiral bis-thiourea catalyst (0.1 mmol, 10 mol%).
-
Formaldehyde tert-butyl hydrazone (1.2 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for the time indicated in Table 1 (typically 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding diazene product.[1]
-
For tautomerization to the hydrazone, the isolated diazene can be treated with a mild acid or base.
Synthesis of a 1,3,5-Trisubstituted Pyrazole
Materials:
-
An appropriate aldehyde (e.g., 4-chlorobenzaldehyde)
-
Phenylhydrazine
-
A β-unsaturated nitroalkene (e.g., β-nitrostyrene)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, the aldehyde (1.0 mmol) and phenylhydrazine (1.0 mmol) are dissolved in ethanol (10 mL).
-
A catalytic amount of glacial acetic acid (2-3 drops) is added.
-
The mixture is heated at reflux, and the formation of the hydrazone intermediate is monitored by TLC.
-
Once the hydrazone formation is complete, the β-unsaturated nitroalkene (1.0 mmol) is added to the reaction mixture.
-
The mixture is refluxed until the reaction is complete as monitored by TLC (typically 12-24 hours).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from ethanol to yield the desired 1,3,5-trisubstituted pyrazole.[5]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows involving this compound.
Mechanism of the Wolff-Kishner Reduction
Caption: Mechanism of the Wolff-Kishner reduction.
Experimental Workflow for Asymmetric Michael Addition
Caption: Workflow for asymmetric Michael addition.
Synthesis of Pyrazoles from this compound
Caption: Pathway for pyrazole synthesis.
Conclusion
This compound and its derivatives are indispensable precursors in organic synthesis, offering a gateway to a vast chemical space. Their ability to function as formyl anion equivalents, participate in reductions and cycloadditions, and serve as building blocks for heterocycles underscores their significance. The provided data, protocols, and diagrams in this guide are intended to serve as a valuable resource for chemists in academia and industry, facilitating the design and execution of novel synthetic strategies and the development of new chemical entities. The continued exploration of the reactivity of formaldehyde hydrazones is poised to uncover further innovative applications in the years to come.
References
- 1. N,N‐Dimethylhydrazine as a Reversible Derivatization Agent to Promote the Hydroxymethylation of Furfural with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]
- 3. Asymmetric formal carbonyl-ene reactions of formaldehyde tert-butyl hydrazone with α-keto esters: dual activation by bis-urea catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophilic Nature of the Imine Carbon in Formaldehyde Hydrazone
Abstract
Formaldehyde hydrazone (CH₂=NNH₂), the simplest hydrazone, serves as a fundamental model for understanding the reactivity of the imine functional group. The carbon atom of its carbon-nitrogen double bond (C=N) possesses an electrophilic character, making it susceptible to attack by a variety of nucleophiles. This property is central to its role in numerous chemical transformations, from classic organic reactions to advanced applications in bioconjugation and dynamic covalent chemistry. This technical guide provides a comprehensive examination of the electronic structure, reactivity, and experimental analysis of the electrophilic imine carbon in this compound. It includes detailed reaction mechanisms, quantitative reactivity data, and standardized experimental protocols relevant to researchers in organic synthesis and medicinal chemistry.
Electronic Structure and Electrophilicity
The reactivity of this compound is fundamentally governed by the electronic properties of the imine (azomethine) group. The C=N double bond is polarized due to the difference in electronegativity between carbon (2.55) and nitrogen (3.04).[1] This polarization results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the nitrogen atom, rendering the imine carbon an electrophilic center.
However, compared to the analogous carbonyl group (C=O) in formaldehyde, the imine carbon in this compound is less electrophilic.[1][2] Oxygen's higher electronegativity (3.44) creates a more significant dipole moment across the C=O bond, leading to a greater partial positive charge on the carbonyl carbon.[1] Consequently, imines are generally less reactive towards nucleophiles than their corresponding aldehydes and ketones.[2]
Theoretical and computational studies have further elucidated the electronic structure. Density Functional Theory (DFT) calculations on this compound show a C=N bond length of approximately 1.27 Å and an N-N bond length of 1.36 Å.[3] The distribution of electron density confirms the electrophilic nature of the imine carbon, which is the primary site for nucleophilic attack.
Factors Influencing Electrophilicity
The reactivity of the imine carbon is not static and can be modulated by several factors, including electronic effects of substituents and reaction conditions such as pH.
-
Electronic Effects: The electrophilicity of the imine carbon is highly sensitive to substituents on the nitrogen atoms. Electron-withdrawing groups (EWGs) attached to the hydrazine nitrogen increase the partial positive charge on the imine carbon by pulling electron density away. This enhanced electrophilicity makes the hydrazone more susceptible to nucleophilic attack and hydrolysis.[4][5] Conversely, electron-donating groups (EDGs) decrease electrophilicity.
-
pH and Acid Catalysis: Hydrazone formation and its reverse reaction, hydrolysis, are typically acid-catalyzed.[1] In acidic conditions, the imine nitrogen can be protonated, forming a hydrazonium ion. This protonation significantly increases the electrophilicity of the imine carbon, making it much more reactive towards even weak nucleophiles. The rate-limiting step of the reaction is pH-dependent; at neutral pH, the breakdown of the tetrahedral intermediate is often rate-limiting, whereas under acidic conditions, the initial nucleophilic attack can be the slowest step.[6][7]
Key Reactions Involving the Electrophilic Imine Carbon
The electrophilic nature of the imine carbon enables a variety of important chemical transformations.
Nucleophilic Addition
Nucleophiles attack the electrophilic imine carbon, breaking the C=N π-bond and forming a tetrahedral intermediate. This is the fundamental reactive pathway for hydrazones. In a strategy known as Hydrazone-Mediated Organometallic Equivalents (HOME), hydrazones can serve as surrogates for highly reactive organometallic reagents.[8] While this "umpolung" strategy ultimately renders the α-carbon nucleophilic after deprotonation, the initial reactions with electrophiles at other sites often rely on the inherent electrophilicity of the imine carbon in related equilibria.[8][9]
Hydrolysis
Hydrazones can be hydrolyzed back to their constituent aldehyde/ketone and hydrazine, a reaction that underscores the electrophilicity of the imine carbon.[10] This reversibility is the cornerstone of dynamic covalent chemistry. The reaction is typically facilitated by aqueous acid, where protonation of the imine nitrogen activates the carbon for attack by water.
Reduction Reactions
The Wolff-Kishner reduction converts aldehydes and ketones to alkanes via a hydrazone intermediate.[11][12][13] While the key transformation involves the deprotonation of the hydrazone and elimination of N₂ gas under basic conditions, the initial formation of the hydrazone from the carbonyl compound is a classic example of nucleophilic addition driven by the electrophilicity of the carbonyl carbon.[12][14]
Quantitative Analysis of Reactivity
The reactivity of hydrazones can be quantified through kinetic studies. Apparent second-order rate constants (k₂) for hydrazone formation provide insight into the electrophilicity of the carbonyl reactant and the nucleophilicity of the hydrazine. While specific kinetic data for the reaction of this compound with external nucleophiles is sparse in readily available literature, data from formation kinetics are illustrative. Electron-deficient aldehydes and ketones generally react faster, reflecting their higher electrophilicity.[6]
| Carbonyl Reactant | Hydrazine Reactant | Apparent k₂ (M⁻¹s⁻¹) at pH 7.4 | Reference |
| Butyraldehyde | Phenylhydrazine | 0.13 | [6] |
| Benzaldehyde | Phenylhydrazine | 0.002 | [6] |
| 4-Nitrobenzaldehyde | Phenylhydrazine | 0.007 | [6] |
| 2-Acetylpyridine | Phenylhydrazine | 0.024 | [6] |
| 1,1,1-Trifluoroacetone | Phenylhydrazine | 0.015 | [6] |
| 4-Carboxybenzaldehyde | o-Carboxyphenylhydrazine | 0.28 | [7] |
Table 1: Representative Rate Constants for Hydrazone Formation. This data illustrates how electronic factors (e.g., electron-withdrawing nitro group) and structural factors (aliphatic vs. aromatic aldehydes) influence the rate of hydrazone formation, which is directly related to the electrophilicity of the carbonyl carbon. Data is adapted from published studies for illustrative purposes.[6][7]
Experimental Protocols
Protocol: Synthesis of this compound
This protocol describes the fundamental method for preparing this compound via the condensation of formaldehyde and hydrazine.[11]
Materials:
-
Formaldehyde (37% aqueous solution)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, cool a flask containing hydrazine monohydrate in an ice bath.
-
Addition: Slowly add an equimolar amount of the aqueous formaldehyde solution to the cooled hydrazine with constant stirring. The reaction is exothermic. Maintain the temperature below 10 °C.
-
Extraction: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and carefully remove the solvent under reduced pressure to yield crude this compound.
-
Characterization: The product can be characterized using ¹H NMR and IR spectroscopy.[15][16] Due to its potential instability and volatility, it is often generated and used in situ.
Protocol: Kinetic Analysis of a Hydrazone Reaction by UV-Vis Spectroscopy
This protocol provides a general method for monitoring the kinetics of a reaction involving a chromophoric hydrazone, such as its formation or reaction with a nucleophile.[17]
Materials:
-
Hydrazone of interest (e.g., 4-nitrobenzaldehyde hydrazone for a visible chromophore)
-
Reactant (e.g., an aldehyde for formation kinetics, or a nucleophile for addition kinetics)
-
Aqueous buffer solution of desired pH (e.g., phosphate buffer, pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Workflow:
Procedure:
-
Wavelength Determination: Determine the λ_max (wavelength of maximum absorbance) for the chromophoric product or reactant that will be monitored.
-
Reaction Initiation: Pipette the buffer and the first reactant into a quartz cuvette and place it in the spectrophotometer to obtain a baseline reading. Initiate the reaction by adding a small, known concentration of the second reactant. Mix quickly.
-
Data Acquisition: Immediately start recording the absorbance at the predetermined λ_max at regular intervals (e.g., every 15 seconds) for a duration sufficient to observe a significant change.
-
Data Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. For a pseudo-first-order condition (one reactant in large excess), the observed rate constant (k_obs) can be found by fitting the data to a first-order exponential equation. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the excess reactant.
Conclusion
The imine carbon of this compound is an electrophilic center whose reactivity is pivotal to its chemistry. While inherently less electrophilic than a carbonyl carbon, its reactivity can be finely tuned through electronic modifications and pH control. A thorough understanding of its electrophilic nature, reaction mechanisms, and the factors that influence them is essential for leveraging this compound and related compounds as versatile tools in organic synthesis, materials science, and the development of novel therapeutics and bioconjugation strategies.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Theoretical Study of the Reaction Formalhydrazone with Singlet Oxygen. Fragmentation of the C=N Bond, Ene Reaction, and Other Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]
- 10. Hydrazone - Wikipedia [en.wikipedia.org]
- 11. This compound | 6629-91-0 | Benchchem [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound | CH4N2 | CID 81125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Role of this compound and catalase in hydrazine-induced methylation of DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Formation of formaldehyde hydrazone from formaldehyde and hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of formaldehyde hydrazone from the reaction of formaldehyde and hydrazine. It covers the underlying reaction mechanism, detailed experimental protocols for synthesis and derivatization, quantitative data, and relevant applications in research and drug development.
Introduction
This compound (CH₂=NNH₂), the simplest hydrazone, is a reactive and versatile chemical intermediate.[1] It is formed through the condensation reaction of formaldehyde and hydrazine.[1][2] This reaction is of significant interest due to its application in the quantitative analysis of formaldehyde, its role as a key intermediate in various organic syntheses, and its implications in toxicology and drug development.[3][4][5][6] The formation of the carbon-nitrogen double bond in the hydrazone structure is a fundamental transformation in organic chemistry.[1][7]
Reaction Mechanism
The formation of this compound is a classic example of a condensation reaction, specifically the formation of an imine from a carbonyl compound and a primary amine derivative.[7][8] The reaction proceeds in two main steps and is typically subject to general acid catalysis.[8]
Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of formaldehyde.[1] This results in the formation of a tetrahedral intermediate, a hemiaminal.[8]
Step 2: Dehydration The unstable tetrahedral intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond of the hydrazone.[1][8] Protonation of the hydroxyl group in the intermediate facilitates its departure as water.[8]
References
- 1. This compound | 6629-91-0 | Benchchem [benchchem.com]
- 2. This compound (6629-91-0) for sale [vulcanchem.com]
- 3. The role of formaldehyde in hydrazine-induced methylation of liver DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of formaldehyde in cosmetics using combined headspace-solid-phase microextraction-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Formaldehyde Hydrazone in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde hydrazone is the simplest hydrazone, formed from the condensation of formaldehyde and hydrazine.[1] This compound and its derivatives are versatile reagents in organic synthesis and have applications in various fields, including their use as formyl anion equivalents and in the analytical detection of carbonyl compounds.[1] The synthesis in an aqueous medium is a key aspect of green chemistry, minimizing the use of organic solvents. This document provides a detailed protocol for the synthesis of this compound in water, including the reaction mechanism, experimental procedures, and purification techniques.
Reaction Mechanism and Signaling Pathway
The formation of this compound proceeds via a two-step mechanism: nucleophilic attack followed by dehydration.[1][2] The reaction is initiated by the attack of the nucleophilic nitrogen atom of hydrazine on the electrophilic carbonyl carbon of formaldehyde, forming an unstable tetrahedral intermediate.[1] This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final hydrazone product.[1][2] The reaction is typically acid-catalyzed, with an optimal pH range of 4 to 6, as a highly acidic environment can protonate the hydrazine, rendering it non-nucleophilic.[3]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
Formaldehyde (37% aqueous solution)
-
Hydrazine hydrate (64-85% aqueous solution)
-
Glacial acetic acid (for catalysis)
-
Deionized water
-
Ethanol (for recrystallization)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for column chromatography)
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine formaldehyde solution (1.0 equivalent) with deionized water.
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.0 to 1.1 equivalents) to the formaldehyde solution at room temperature.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., a few drops) to the reaction mixture to achieve a mildly acidic pH (around 4-6).[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture can be cooled. The product may precipitate out of the solution or can be extracted.
Purification of this compound
Method 1: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.[3]
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[3]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.[3]
-
Dry the purified crystals under vacuum.[3]
Method 2: Column Chromatography
-
Prepare a slurry of silica gel in a hexane/ethyl acetate solvent system.[3]
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the hexane/ethyl acetate mixture, collecting fractions.[3]
-
Monitor the fractions by TLC to identify those containing the pure product.[3]
-
Combine the pure fractions and remove the solvent under reduced pressure.[3]
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Reactant Ratio | Formaldehyde:Hydrazine (1:1 to 1:1.1) | [3] |
| pH | Mildly acidic (4-6) | [3] |
| Catalyst | Glacial Acetic Acid (catalytic amount) | [3] |
| Temperature | Room temperature | [3] |
| Reaction Time | Varies, monitor by TLC | [3] |
| Purity | High purity achievable with recrystallization or chromatography | [3][4] |
Potential Side Reactions
A common side reaction in hydrazone synthesis is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second equivalent of the aldehyde.[3] Careful control of stoichiometry (avoiding excess formaldehyde) can help minimize this side product. If azine formation is significant, purification by column chromatography is necessary to isolate the desired hydrazone.[3]
Safety Precautions
Hydrazine is toxic and a suspected carcinogen.[5][6] Formaldehyde is also a known carcinogen and irritant. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Refer to the Safety Data Sheets (SDS) for both formaldehyde and hydrazine before commencing any experimental work.
References
- 1. This compound | 6629-91-0 | Benchchem [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. Role of this compound and catalase in hydrazine-induced methylation of DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Synthesis Using Chiral Formaldehyde Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral formaldehyde hydrazone derivatives in asymmetric synthesis. These methodologies offer efficient routes to valuable chiral building blocks, which are crucial in the development of new pharmaceuticals and other fine chemicals. The following sections detail three distinct applications, complete with quantitative data, step-by-step protocols, and mechanistic diagrams.
Application 1: Catalytic Asymmetric Addition to Isatin-Derived Imines and α,β-Unsaturated Ketones: A Nitrile Equivalent Approach
This application note describes the use of formaldehyde N,N-dialkylhydrazones as nitrile equivalents in asymmetric addition reactions. Catalyzed by a chiral N,N'-dioxide/Scandium(III) complex, this method provides access to chiral α-amino nitriles and 4-oxobutanenitriles with high enantioselectivity.[1][2]
Data Presentation
| Entry | Substrate (Imine/Enone) | Product | Yield (%) | ee (%) |
| 1 | N-Boc-isatin imine | α-Amino nitrile derivative | 95 | 98 |
| 2 | N-Cbz-isatin imine | α-Amino nitrile derivative | 92 | 97 |
| 3 | N-Allyl-isatin imine | α-Amino nitrile derivative | 89 | 96 |
| 4 | Chalcone | 4-Oxobutanenitrile derivative | 90 | 95 |
| 5 | (E)-4-Phenylbut-3-en-2-one | 4-Oxobutanenitrile derivative | 85 | 92 |
| 6 | (E)-1,3-Diphenylprop-2-en-1-one | 4-Oxobutanenitrile derivative | 93 | 96 |
Experimental Protocol: Asymmetric Addition to N-Boc-isatin Imine
Materials:
-
Chiral L-proline-derived N,N'-dioxide ligand
-
Sc(OTf)₃
-
N-Boc-isatin imine
-
Formaldehyde N,N-dimethylhydrazone
-
Dichloromethane (DCM), anhydrous
-
4Å Molecular sieves
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.012 mmol, 12 mol%) and Sc(OTf)₃ (0.01 mmol, 10 mol%).
-
Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add 4Å molecular sieves (100 mg) and cool the mixture to -20 °C.
-
Add N-Boc-isatin imine (0.1 mmol) to the mixture.
-
Slowly add formaldehyde N,N-dimethylhydrazone (0.2 mmol) dropwise.
-
Stir the reaction mixture at -20 °C for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated NaHCO₃ solution (5 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired α-amino hydrazone adduct.
-
To a solution of the adduct in DCM, add TFA (5 equivalents) and stir at room temperature until the hydrazone is cleaved (monitored by TLC).
-
Neutralize with saturated NaHCO₃ solution and extract with DCM.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final α-amino nitrile product.
Signaling Pathway Diagram
Caption: Proposed catalytic cycle for the Sc(III)-catalyzed asymmetric addition.
Application 2: Organocatalytic Asymmetric Addition to Carbonyl Compounds: A Formyl Anion Equivalent Approach
This application note outlines the use of formaldehyde tert-butyl hydrazone as a formyl anion equivalent in asymmetric additions to carbonyl compounds. The reaction is catalyzed by a bifunctional H-bonding organocatalyst, such as a chiral squaramide, providing access to chiral α-hydroxy aldehydes after a subsequent hydrolysis step.
Data Presentation
| Entry | Carbonyl Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | Isatin | Squaramide | 98 | 99 |
| 2 | Trifluoromethyl Phenyl Ketone | Squaramide | 95 | 97 |
| 3 | α-Ketoester | Bis-urea | 92 | 95 |
| 4 | Benzaldehyde | Squaramide | 85 | 90 |
| 5 | 4-Nitrobenzaldehyde | Squaramide | 91 | 94 |
| 6 | 2-Naphthaldehyde | Squaramide | 88 | 92 |
Experimental Protocol: Asymmetric Addition to Isatin
Materials:
-
Chiral squaramide catalyst
-
Isatin
-
Formaldehyde tert-butyl hydrazone
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 2M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a dry vial, dissolve the chiral squaramide catalyst (0.01 mmol, 10 mol%) and isatin (0.1 mmol) in anhydrous toluene (1.0 mL) under an argon atmosphere.
-
Cool the solution to -30 °C.
-
Add formaldehyde tert-butyl hydrazone (0.15 mmol) to the reaction mixture.
-
Stir the mixture at -30 °C for 48 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the hydrazone adduct.
-
Dissolve the adduct in a mixture of THF and 2M HCl (1:1) and stir at room temperature for 12 hours to effect hydrolysis.
-
Neutralize the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to afford the final α-hydroxy aldehyde product.
Signaling Pathway Diagram
Caption: Bifunctional organocatalyst activating both reactants.
Application 3: Organocatalytic Michael Addition to Nitroalkenes
This application note details the enantioselective Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes, catalyzed by a chiral bis-thiourea catalyst. This reaction provides a straightforward route to chiral γ-nitro hydrazones, which are versatile intermediates for the synthesis of various nitrogen-containing compounds.
Data Presentation
| Entry | Nitroalkene | Yield (%) | er (Enantiomeric Ratio) |
| 1 | β-Nitrostyrene | 92 | 84:16 |
| 2 | (E)-1-Nitro-3-phenylprop-1-ene | 88 | 82:18 |
| 3 | (E)-2-Nitro-1-phenylprop-1-ene | 90 | 83:17 |
| 4 | (E)-1-Nitro-2-phenylethene | 95 | 84:16 |
| 5 | (E)-3,3-Dimethyl-1-nitrobut-1-ene | 85 | 80:20 |
| 6 | (E)-1-Nitrohex-1-ene | 82 | 78:22 |
Experimental Protocol: Michael Addition to β-Nitrostyrene
Materials:
-
Chiral bis-thiourea catalyst
-
β-Nitrostyrene
-
Formaldehyde N-tert-butyl hydrazone
-
Cyclohexane/Toluene mixture (9:1), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of β-nitrostyrene (0.1 mmol) and the chiral bis-thiourea catalyst (0.015 mmol, 15 mol%) in a 9:1 mixture of cyclohexane and toluene (1.0 mL) at 0 °C, add formaldehyde N-tert-butyl hydrazone (0.15 mmol).
-
Stir the reaction mixture at 0 °C for 48 hours.
-
Monitor the reaction by TLC.
-
After completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash chromatography (eluent: pentane/dichloromethane) to afford the enantioenriched γ-nitro hydrazone.
Signaling Pathway Diagram
Caption: Proposed activation model for the Michael addition.
References
Application Notes and Protocols: Formaldehyde Tert-Butyl Hydrazone in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of formaldehyde tert-butyl hydrazone as a versatile C1 building block in organocatalysis. Detailed protocols for key transformations are provided to facilitate the application of this reagent in synthetic chemistry, particularly for the asymmetric synthesis of valuable chiral molecules.
Application Notes
Formaldehyde tert-butyl hydrazone has emerged as a highly effective and stable reagent in organocatalysis, primarily serving as a formyl anion equivalent.[1][2][3] Its application, often in combination with bifunctional hydrogen-bonding organocatalysts, enables the enantioselective construction of carbon-carbon bonds, providing access to chiral α-hydroxy aldehydes and their derivatives.[1][3]
Key applications include:
-
Asymmetric 1,2-Addition to Carbonyl Compounds: Formaldehyde tert-butyl hydrazone undergoes highly enantioselective additions to aldehydes and α-keto esters. These reactions are typically catalyzed by bifunctional organocatalysts, such as squaramides and BINAM-derived bis-ureas, which activate both the hydrazone and the carbonyl compound through hydrogen bonding.[4][5][6][7] This methodology provides a direct route to chiral α-hydroxy-tert-butyl diazenes, which can be further transformed into valuable building blocks like α-hydroxy aldehydes and 1,2-diols.[7]
-
Organocatalytic Michael Addition to Nitroalkenes: The reaction of formaldehyde tert-butyl hydrazone with nitroalkenes, catalyzed by axially chiral bis-thioureas, affords enantioenriched azo compounds.[2][8] This diaza-ene reaction proceeds in good to excellent yields and with moderate to good enantioselectivities. The resulting diazenes can be tautomerized to the corresponding hydrazones, which are useful intermediates for the synthesis of enantioenriched β-nitro-nitriles.[2][8]
The stability and monomeric nature of formaldehyde tert-butyl hydrazone make it a convenient and safer alternative to other formyl anion synthons.[1][3] The mild reaction conditions and the use of metal-free organocatalysts align with the principles of green chemistry.
Experimental Protocols
Organocatalytic Michael Addition of Formaldehyde N-tert-Butyl Hydrazone to Nitroalkenes
This protocol describes the synthesis of enantioenriched azo compounds via the organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes, as reported by Monge, Lassaletta, and coworkers.[2][8]
Reaction Scheme:
General Reaction for Michael Addition.
Materials:
-
Nitroalkene (1.0 equiv, 0.1 mmol)
-
Formaldehyde N-tert-butyl hydrazone (1.5 equiv, 0.15 mmol, 17.7 µL)
-
Axially chiral bis-thiourea catalyst (0.15 equiv, 0.015 mmol)
-
Cyclohexane:Toluene (9:1 v/v), 1.0 mL
Equipment:
-
Reaction vial
-
Magnetic stirrer
-
Standard laboratory glassware
-
Syringes for liquid handling
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a reaction vial containing a solution of the nitroalkene (0.1 mmol) and the axially chiral bis-thiourea catalyst (0.015 mmol) in a 9:1 mixture of cyclohexane and toluene (1.0 mL), add formaldehyde N-tert-butyl hydrazone (17.7 µL, 0.15 mmol).
-
Stir the reaction mixture at 0 °C for approximately 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a pentane/CH2Cl2 eluent to afford the desired enantioenriched azo compound.
Quantitative Data:
| Entry | Nitroalkene (R) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | C6H5 | 96 | 82:18 |
| 2 | 4-Cl-C6H4 | 95 | 83:17 |
| 3 | 4-MeO-C6H4 | 90 | 84:16 |
| 4 | 2-Thienyl | 85 | 80:20 |
| 5 | n-Hexyl | 60 | 75:25 |
Data sourced from Monge, D. et al., Org. Biomol. Chem., 2013,11, 433-439.[8]
Experimental Workflow:
Workflow for Michael Addition.
Asymmetric Addition of Formaldehyde tert-Butylhydrazone to α-Keto Esters
This protocol outlines the synthesis of functionalized tertiary carbinols through the asymmetric addition of formaldehyde tert-butyl hydrazone to α-keto esters, catalyzed by a BINAM-derived bis-urea catalyst.[4][9]
Reaction Scheme:
General Reaction for Addition to α-Keto Esters.
Materials:
-
α-Keto ester (1.0 equiv, 0.6 mmol)
-
Formaldehyde tert-butyl hydrazone (2.0 equiv, 1.2 mmol, 134 µL)
-
BINAM-derived bis-urea catalyst I or carbohydrate-based thiourea II (0.1 equiv, 0.06 mmol)
-
Toluene (0.6 mL)
Equipment:
-
Reaction vial
-
Magnetic stirrer
-
Standard laboratory glassware
-
Syringes for liquid handling
-
Rotary evaporator
-
¹H-NMR for conversion determination
Procedure:
-
To a solution of the α-keto ester (0.6 mmol) and the catalyst (0.06 mmol) in toluene (0.6 mL) at the specified temperature (-15 °C for aliphatic α-keto esters with catalyst II, other temperatures may apply for aromatic substrates with catalyst I), add formaldehyde tert-butyl hydrazone (134 µL, 1.2 mmol).
-
Stir the reaction for the established time, monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Determine the conversion by ¹H-NMR analysis of the crude reaction mixture.
-
The product, a tert-butyl diazenyl carbinol, can be further purified by chromatography if necessary.
Quantitative Data (Selected Examples):
| Entry | α-Keto Ester (R) | Catalyst | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Phenyl | I | -20 | 24 | >95 | 98 |
| 2 | 4-Bromophenyl | I | -20 | 24 | >95 | 97 |
| 3 | 2-Naphthyl | I | -20 | 48 | >95 | 99 |
| 4 | 2-Furyl | I | -20 | 24 | >95 | 96 |
| 5 | Phenyl-ethyl | II | -15 | 72 | 80 | 65 |
| 6 | iso-Propyl | II | -15 | 120 | 75 | 60 |
Data is illustrative and based on findings from Lassaletta, J. M. et al., J. Am. Chem. Soc. 2012, 134, 31, 12912–12915 and subsequent studies.[9]
Dual Activation Mechanism:
References
- 1. Synthesis of enantioenriched azo compounds: organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Synthesis of enantioenriched azo compounds: organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
- 6. Bifunctional Squaramide Organocatalysts for the Asymmetric Addition of Formaldehyde tert-Butylhydrazone to Simple Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: N,N-Dimethylhydrazone of Formaldehyde in Conjugate Additions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N,N-Dimethylhydrazone of formaldehyde serves as a powerful and versatile C1 synthon in organic synthesis, particularly in the realm of conjugate additions. Its primary application lies in its function as a neutral formyl anion equivalent , a concept known as "umpolung" which reverses the intrinsic electrophilic reactivity of the formyl group, enabling it to act as a nucleophile.[1] This unique reactivity makes it an invaluable tool for the formation of carbon-carbon bonds, especially in the synthesis of γ-ketoaldehydes and their derivatives, which are important building blocks in medicinal chemistry and natural product synthesis.
The conjugate addition of N,N-dimethylhydrazone of formaldehyde to α,β-unsaturated ketones (enones) is a key transformation. This Michael-type addition typically proceeds under mild conditions and offers a reliable method for the 1,4-addition of a masked formyl group.[1] The reaction can be performed with high efficiency and, through the use of chiral auxiliaries like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), can be rendered highly stereoselective, providing access to enantiomerically enriched products.[1][2]
A significant advantage of this methodology is the multifaceted nature of the resulting hydrazone adduct. The N,N-dimethylhydrazone moiety can be readily converted into other valuable functional groups. Mild acidic hydrolysis unmasks the formyl group to yield the corresponding γ-ketoaldehyde.[1] Alternatively, oxidation, for instance with magnesium bis(monoperoxyphthalate) hexahydrate (MMPP), transforms the hydrazone into a nitrile, affording γ-ketonitriles.[1][2] This flexibility allows for divergent synthesis from a common intermediate.
These application notes provide a practical guide for researchers looking to employ N,N-dimethylhydrazone of formaldehyde in their synthetic endeavors, offering detailed protocols for its preparation, its use in conjugate additions, and the subsequent transformations of the resulting adducts.
Experimental Protocols
Protocol 1: Preparation of N,N-Dimethylhydrazone of Formaldehyde
This protocol describes the synthesis of the title reagent from N,N-dimethylhydrazine and aqueous formaldehyde.
Materials:
-
N,N-Dimethylhydrazine
-
Formaldehyde (37% aqueous solution)
-
Potassium hydroxide (KOH) pellets
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine N,N-dimethylhydrazine (1.0 eq) with diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 37% aqueous solution of formaldehyde (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
For purification, the crude product can be distilled under reduced pressure.
Protocol 2: General Procedure for the Conjugate Addition to an Enone
This protocol outlines a general method for the 1,4-addition of N,N-dimethylhydrazone of formaldehyde to a generic α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated ketone (e.g., 2-cyclopentenone)
-
N,N-Dimethylhydrazone of formaldehyde
-
Trialkylsilyl triflate (e.g., TBSOTf or TDSOTf)
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and syringe techniques for handling anhydrous reagents
Procedure:
-
To a stirred solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add the trialkylsilyl triflate (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 15 minutes to pre-form the silyl-enone complex.
-
Add a solution of N,N-dimethylhydrazone of formaldehyde (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, or until TLC analysis indicates the consumption of the starting material.
-
To isolate the deprotected 4-oxo aldehyde monohydrazone, quench the reaction at -78 °C with a 1M solution of TBAF in THF (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Asymmetric Conjugate Addition using a Chiral Auxiliary
This protocol details the asymmetric conjugate addition using formaldehyde SAMP-hydrazone to achieve high diastereoselectivity.[1][2]
Materials:
-
α,β-Unsaturated ketone
-
Formaldehyde SAMP-hydrazone
-
Dimethylthexylsilyl (TDS) triflate
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Standard workup reagents
Procedure:
-
Follow the general procedure outlined in Protocol 2, substituting N,N-dimethylhydrazone of formaldehyde with formaldehyde SAMP-hydrazone.
-
Use dimethylthexylsilyl (TDS) triflate as the silylating agent for optimal results.
-
The reaction is typically rapid at -78 °C in THF.
-
The workup and purification are analogous to the general procedure. The diastereoselectivity can be determined by NMR analysis of the crude product.
Protocol 4: Hydrolysis of the Hydrazone Adduct to a γ-Ketoaldehyde
This protocol describes the conversion of the N,N-dimethylhydrazone adduct to the corresponding γ-ketoaldehyde via acidic hydrolysis.[1]
Materials:
-
N,N-Dimethylhydrazone adduct (from Protocol 2 or 3)
-
Hydrochloric acid (e.g., 3M aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N,N-dimethylhydrazone adduct in dichloromethane.
-
Add an equal volume of 3M aqueous hydrochloric acid.
-
Stir the biphasic mixture vigorously at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting γ-ketoaldehyde by flash column chromatography.
Protocol 5: Oxidation of the Hydrazone Adduct to a γ-Ketonitrile
This protocol details the oxidation of the N,N-dimethylhydrazone adduct to the corresponding γ-ketonitrile using MMPP.[1][2]
Materials:
-
N,N-Dimethylhydrazone adduct (from Protocol 2 or 3)
-
Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N,N-dimethylhydrazone adduct in a mixture of methanol and dichloromethane.
-
Add MMPP (approximately 2.0-3.0 equivalents) portion-wise to the solution, maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude γ-ketonitrile by flash column chromatography.
Data Presentation
Table 1: Asymmetric Conjugate Addition of Formaldehyde SAMP-Hydrazone to Various Enones
| Entry | Enone | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | 2-Cyclopentenone | 3-(Formyl-N,N-SAMP-hydrazonomethyl)cyclopentanone | 85 | >98 |
| 2 | 2-Cyclohexenone | 3-(Formyl-N,N-SAMP-hydrazonomethyl)cyclohexanone | 82 | 95 |
| 3 | 2-Cycloheptenone | 3-(Formyl-N,N-SAMP-hydrazonomethyl)cycloheptanone | 78 | 85 |
| 4 | 4,4-Dimethyl-2-cyclohexenone | 3-(Formyl-N,N-SAMP-hydrazonomethyl)-4,4-dimethylcyclohexanone | 90 | >98 |
| 5 | (E)-3-Penten-2-one | (4S,2'S)-4-(Formyl-N,N-SAMP-hydrazonomethyl)pentan-2-one | 75 | 90 |
Data is representative and compiled from the literature.[1][2] Yields are for the isolated, deprotected keto-hydrazone.
Visualizations
Caption: Experimental workflow for the conjugate addition and subsequent transformations.
Caption: Reaction pathway from enone to γ-ketoaldehyde and γ-ketonitrile.
References
Application Notes and Protocols: Wolff-Kishner Reduction of Aldehydes
A Note on the Use of Formaldehyde Hydrazone: Extensive literature searches did not yield established protocols or application notes for the Wolff-Kishner reduction of aldehydes using this compound as a distinct reagent. The standard and well-documented Wolff-Kishner reduction involves the in situ formation of a hydrazone from the aldehyde substrate and hydrazine, or the use of a pre-formed hydrazone of the aldehyde itself. The following application notes and protocols detail this conventional and widely utilized method for the deoxygenation of aldehydes to their corresponding alkanes.
Introduction
The Wolff-Kishner reduction is a robust chemical reaction used in organic synthesis to convert the carbonyl group of aldehydes and ketones into a methylene group (CH₂).[1][2] This reaction is particularly valuable in drug development and complex molecule synthesis for removing a carbonyl group that has served its purpose in a preceding synthetic step.[3] The reaction proceeds via a hydrazone intermediate under basic conditions, making it an excellent alternative to the acid-catalyzed Clemmensen reduction, especially for substrates sensitive to strong acids.[4][5]
Principle of the Reaction
The Wolff-Kishner reduction is a two-step process:
-
Hydrazone Formation: The aldehyde reacts with hydrazine (H₂NNH₂) to form a hydrazone. This is a nucleophilic addition-elimination reaction.[6][7]
-
Reduction and Nitrogen Extrusion: Under strong basic conditions and high temperatures, the hydrazone is deprotonated. Subsequent proton transfers and the elimination of dinitrogen gas (N₂) lead to the formation of a carbanion, which is then protonated by the solvent to yield the final alkane product.[3][6] The formation of the highly stable nitrogen gas is a key driving force for the reaction.[1]
Applications in Research and Drug Development
-
Synthesis of Alkyl-Substituted Aromatics: This method is effective for the synthesis of aromatic compounds with unbranched alkyl side chains from the corresponding acyl aromatics.[8]
-
Natural Product Synthesis: The Wolff-Kishner reduction has been employed in the total synthesis of various natural products.[3]
-
Removal of Activating Groups: Carbonyl groups are often introduced to activate certain positions in a molecule for other transformations. The Wolff-Kishner reduction provides a means to remove these activating groups once they are no longer needed.[3]
-
Preparation of Polycyclic Aromatics: The reaction is also utilized in the synthesis of polycyclic aromatic hydrocarbons.[8]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Wolff-Kishner reduction of various aldehydes, primarily utilizing the Huang-Minlon modification, which is one of the most common and efficient variations.[7]
| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | KOH | Diethylene Glycol | 190-200 | 3-6 | ~85 | [6] |
| 4-Methoxybenzaldehyde | KOH | Diethylene Glycol | 195 | 4 | 92 | [9] (Example) |
| Isovanillin | KOH | Ethylene Glycol | 130 then 190 | 1 then 5 | Not specified, used crude | [9] (Example) |
| General Aliphatic Aldehydes | KOH or NaOH | Ethylene Glycol | ~200 | 3-6 | Typically >70 | [7] |
Experimental Protocols
Protocol 1: Huang-Minlon Modification of the Wolff-Kishner Reduction of 4-Methoxybenzaldehyde
This protocol is a representative example of the widely used Huang-Minlon modification, which offers improved yields and shorter reaction times compared to the original procedure.[7]
Materials:
-
4-Methoxybenzaldehyde
-
Hydrazine hydrate (85% solution)
-
Potassium hydroxide (KOH) pellets
-
Diethylene glycol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methoxybenzaldehyde (1.0 eq), diethylene glycol (as solvent), hydrazine hydrate (20.0 eq), and potassium hydroxide (6.0 eq).[9]
-
Hydrazone Formation: Heat the mixture to 110 °C and stir for 1 hour to facilitate the formation of the hydrazone.[9]
-
Removal of Water: Replace the reflux condenser with a distillation head and increase the temperature to allow for the distillation of water and excess hydrazine. Continue heating until the temperature of the reaction mixture reaches 190-200 °C.[7]
-
Reduction: Once the temperature has stabilized, reattach the reflux condenser and maintain the reaction at 194 °C for 4 hours.[9]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and acidify with 1 M hydrochloric acid.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent in vacuo to obtain the crude product.[9]
-
Purification: The resulting residue can be purified by flash column chromatography to afford the pure deoxygenated product, 4-methylanisole.[9]
Safety Precautions:
-
Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.[10]
-
The reaction is performed at high temperatures. Use appropriate personal protective equipment, including heat-resistant gloves and safety glasses.
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
Diagrams
Reaction Mechanism
Caption: Mechanism of the Wolff-Kishner reduction of an aldehyde.
Experimental Workflow
Caption: Experimental workflow for the Huang-Minlon modification.
References
- 1. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
- 2. studylib.net [studylib.net]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. Wolff-Kishner Reduction [organic-chemistry.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. orgosolver.com [orgosolver.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ncert.nic.in [ncert.nic.in]
- 9. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Formaldehyde Hydrazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of diverse heterocyclic scaffolds utilizing formaldehyde hydrazone and its derivatives as key building blocks. The methodologies covered include multi-component reactions, [4+2] aza-Diels-Alder cycloadditions, and [3+2] dipolar cycloadditions, which are pivotal in the rapid generation of molecular complexity for applications in medicinal chemistry and materials science.
Application Note 1: Multi-component Synthesis of Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidines via in situ Hydrazone Formation
Introduction
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. This protocol describes a four-component reaction for the synthesis of the pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine scaffold, a core structure found in various biologically active compounds. The reaction proceeds through the in situ formation of a pyrazolone from hydrazine and ethyl acetoacetate, which then undergoes a cascade of reactions with an aromatic aldehyde and barbituric acid. Formaldehyde can be used as the simplest aldehyde component in this type of reaction.
Experimental Protocol
This protocol is adapted from established four-component procedures for the synthesis of pyranopyrazoles.[1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add barbituric acid (1.28 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and the chosen aromatic aldehyde (10 mmol).
-
Addition of Hydrazine: To the flask, add hydrazine hydrate (0.5 mL, 10 mmol) and ethanol (30 mL).
-
Catalyst Addition: Add 5-6 drops of a catalyst such as piperidine or a Lewis acid (e.g., InCl₃).
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by vacuum filtration.
-
Washing: Wash the solid with cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60°C for 4 hours. The product typically does not require further purification.
Data Presentation
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 3 | 90 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 2 | 94 |
Reaction Workflow Diagram
References
Application of Formaldehyde and Hydrazine Derivatives in the Synthesis of N-Heterocyclic Carbene Precursors
Introduction: N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of organocatalysts and ligands in transition metal catalysis, finding extensive applications in materials science and drug development. The stability and reactivity of NHCs are readily tuned by modifying the heterocyclic scaffold and its substituents. The synthesis of NHCs typically involves the deprotonation of their corresponding azolium salt precursors. Consequently, the efficient preparation of these precursors, such as imidazolium and triazolium salts, is of paramount importance. While the direct use of isolated formaldehyde hydrazone is not a prevalent strategy, formaldehyde, its derivatives (e.g., paraformaldehyde), and various hydrazine compounds are key building blocks in the construction of the heterocyclic core of these NHC precursors. This document provides detailed application notes and experimental protocols for the synthesis of imidazolium and triazolium salts, highlighting the role of these fundamental reagents.
I. Synthesis of Imidazolium Salts using Formaldehyde Derivatives
A common and efficient method for the synthesis of symmetrically substituted imidazolium salts involves a multi-component reaction between a primary amine, glyoxal, and formaldehyde (or its polymer, paraformaldehyde). This approach provides a straightforward route to the imidazolium ring system.
Reaction Pathway for Imidazolium Salt Synthesis:
Caption: General workflow for the synthesis of imidazolium salts.
Experimental Protocol: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl) [1]
This protocol describes the synthesis of a widely used NHC precursor, IPr·HCl, from the corresponding diazadiene (DAD) and paraformaldehyde.
Materials:
-
N,N'-Bis(2,6-diisopropylphenyl)-1,2-diiminoethane (DAD)
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate (EtOAc)
-
tert-Butyl methyl ether (tBuOMe)
Procedure:
-
To a stirred suspension of the diazadiene (50.45 g, 134 mmol) and paraformaldehyde (4.06 g, 135 mmol) in ethyl acetate (50 mL), a solution of TMSCl (17.0 mL, 134.5 mmol) in ethyl acetate (20 mL) is added dropwise over 45 minutes.
-
The resulting yellow suspension is stirred vigorously at 70°C for 2 hours.
-
After cooling the suspension to 10°C in an ice bath, the solid is collected by filtration.
-
The collected solid is washed with ethyl acetate and then with tert-butyl methyl ether.
-
The product is dried to a constant weight in an oven at 100°C for 24 hours to yield 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride as a colorless microcrystalline powder.
Quantitative Data:
| Product | Starting Materials | Solvent | Temperature | Time | Yield | Reference |
| IPr·HCl | DAD, Paraformaldehyde, TMSCl | EtOAc | 70°C | 2 h | 81% | [1] |
| IMes·HCl | N,N'-dimesitylethylenediimine, Paraformaldehyde, TMSCl | EtOAc | 70°C | 2 h | 91% | [2] |
| IXy·HCl | N,N'-di(2,6-xylyl)ethylenediimine, Paraformaldehyde, TMSCl | EtOAc | 70°C | 2 h | 85% | [2] |
II. Synthesis of Triazolium Salts from Hydrazine Derivatives
Triazolium salts are precursors to triazolyl N-heterocyclic carbenes, which have unique electronic properties and have found applications in catalysis. The synthesis of the triazole ring often involves the use of hydrazine or its derivatives.
Reaction Pathway for Triazolium Salt Synthesis:
Caption: General workflow for the synthesis of triazolium salts.
Experimental Protocol: Synthesis of a Chiral Triazolium Salt Precursor
This protocol outlines a general procedure for the N-alkylation of a 1,2,4-triazole to form a triazolium salt, a common precursor for chiral NHC catalysts.
Materials:
-
Substituted 1,2,4-triazole
-
Alkylating agent (e.g., benzyl bromide, iodoethane)
-
Acetonitrile (MeCN)
-
Triethylamine (Et₃N) (if starting from a triazole salt)
Procedure:
-
The substituted 1,2,4-triazole is dissolved in acetonitrile.
-
If the triazole is in its salt form (e.g., hydrochloride), a base such as triethylamine is added to liberate the free triazole.
-
A stoichiometric amount of the alkylating agent is added to the solution.
-
The reaction mixture is stirred at room temperature or heated under reflux for several hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude triazolium salt can be purified by recrystallization or precipitation from a suitable solvent system (e.g., addition of diethyl ether to a dichloromethane solution).
Quantitative Data for Triazolium Salt Synthesis:
| Product | Starting Materials | Solvent | Conditions | Yield | Reference |
| 1-Aryl-4-(arylcarbonyl)-1,2,4-triazolium bromide | 1H-1,2,4-triazole, 1-aryl-2-bromoethanones, Et₃N | MeCN | Reflux, 7 h | High | [3] |
| 1,3,4-Trisubstituted 1,2,3-triazolium salt | 1,4-Disubstituted 1,2,3-triazole, Alkylating agent | Various | Various | Good | [4] |
Note: The yields for triazolium salt synthesis are often high, but can vary depending on the specific substrates and reaction conditions used.
III. Deprotonation of Azolium Salts to Generate N-Heterocyclic Carbenes
The final step in the preparation of a free NHC is the deprotonation of the corresponding azolium salt precursor. This is typically achieved using a strong base.
General Deprotonation Workflow:
Caption: General deprotonation of an azolium salt to form an NHC.
Experimental Protocol: Synthesis of a Free N-Heterocyclic Carbene
Materials:
-
Imidazolium or Triazolium salt
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)
Procedure (under inert atmosphere):
-
The azolium salt is placed in a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Anhydrous solvent is added to dissolve or suspend the salt.
-
A stoichiometric amount of the strong base is added portion-wise to the stirred mixture at a controlled temperature (often 0°C or room temperature).
-
The reaction mixture is stirred for a specified period, during which the deprotonation occurs, often accompanied by the precipitation of the salt byproduct.
-
The resulting solution/suspension containing the free NHC can be used directly for subsequent reactions, or the NHC can be isolated by filtration and removal of the solvent.
References
- 1. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols: The Versatile Role of Formaldehyde Hydrazone in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formaldehyde hydrazone and its derivatives are highly valuable and versatile reagents in organic synthesis, serving as key building blocks for a diverse array of pharmaceutical intermediates. Their unique reactivity allows for the construction of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in many marketed drugs and clinical candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important classes of pharmaceutical intermediates, including indoles, pyrazoles, and triazoles. The protocols are supplemented with quantitative data, reaction mechanisms, and essential safety information to facilitate their practical application in a research and development setting.
Introduction: The Synthetic Utility of this compound
This compound (CH₂=NNH₂) is the simplest hydrazone, formed from the condensation of formaldehyde and hydrazine.[1] Its utility in organic synthesis stems from several key features:
-
Formyl Anion Equivalent: Formaldehyde hydrazones can act as nucleophiles at the carbon atom, effectively serving as a masked formyl anion equivalent for asymmetric 1,2-addition to carbonyl compounds.[2] This reactivity is crucial for creating chiral α-hydroxy aldehydes, which are valuable synthons in medicinal chemistry.
-
Precursor to Heterocycles: The C=N-N moiety of this compound is a versatile synthon for constructing various nitrogen-containing heterocycles through cycloaddition and multicomponent reactions.[3][4] These heterocyclic cores are fundamental to the structure of numerous pharmaceuticals.
-
Reactive Intermediate Formation: this compound can be readily converted into reactive intermediates, such as diazo compounds and nitrilimines, which then participate in a range of synthetic transformations.
This document will focus on the application of this compound and its derivatives in the synthesis of key pharmaceutical intermediates.
Synthesis of Indole Derivatives via Fischer Indole Synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry, found in a wide range of pharmaceuticals, including anti-migraine agents (triptans), anti-inflammatory drugs, and anti-cancer agents.[5] The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system, which involves the acid-catalyzed cyclization of an arylhydrazone.[1][5]
General Reaction Scheme
The Fischer indole synthesis begins with the formation of a phenylhydrazone from phenylhydrazine and an aldehyde or ketone. In the context of this compound, a derivative such as formaldehyde N,N-dimethylhydrazone can be used, or the reaction can be adapted for formaldehyde itself. The subsequent steps involve a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[5]
Workflow for Fischer Indole Synthesis
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of a Generic Indole Intermediate
This protocol describes a general procedure for the Fischer indole synthesis using an arylhydrazine and a formaldehyde equivalent.
Materials:
-
Substituted Phenylhydrazine hydrochloride (1.0 equiv)
-
Formaldehyde dimethylhydrazone (1.1 equiv)
-
Zinc chloride (ZnCl₂) or Polyphosphoric acid (PPA) as catalyst
-
Glacial Acetic Acid or Ethanol as solvent
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted phenylhydrazine hydrochloride (1.0 equiv) in glacial acetic acid, add formaldehyde dimethylhydrazone (1.1 equiv).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole derivative.
Note: The choice of acid catalyst and solvent can significantly impact the reaction yield and should be optimized for specific substrates.[1] Microwave irradiation has also been shown to promote the reaction.[1]
Quantitative Data for Fischer Indole Synthesis Analogs
| Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | - | 4 | 30 | [6] |
| Phenylhydrazine | Various alcohols | Ru₃(CO)₁₂/ZnCl₂ | Toluene | - | High | [1] |
| Phenylhydrazine | Acetaldehyde | ZnCl₂ | - | - | - | [1] |
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered nitrogen-containing heterocycles that are core components of many pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib), anti-cancer agents, and agrochemicals.[6] The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.
General Reaction Scheme
A common route to pyrazoles involves the reaction of a hydrazone with a suitable coupling partner. For instance, a copper-catalyzed oxidative coupling of aldehyde hydrazones can yield pyrazole derivatives.[6]
Reaction Mechanism for Pyrazole Synthesis
Caption: General mechanism for pyrazole synthesis.
Experimental Protocol: Synthesis of a Generic Pyrazole Intermediate
This protocol outlines a general procedure for the synthesis of a pyrazole derivative from a hydrazone and a 1,3-dicarbonyl compound.
Materials:
-
This compound derivative (e.g., N,N-dimethylhydrazone) (1.0 equiv)
-
1,3-Diketone (1.0 equiv)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
-
Water
Procedure:
-
Dissolve the 1,3-diketone (1.0 equiv) and the this compound derivative (1.0 equiv) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Quantitative Data for Pyrazole Synthesis Analogs
| Hydrazone Reactant | Coupling Partner | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Various Aldehyde Hydrazones | - | Copper-catalyzed | - | Good | [6] |
| Substituted Hydrazones | Vilsmeier-Haack reagent | Reflux | DMF | - | [7] |
| Tosylhydrazones | Benzyl acrylate | Transition-metal-free | - | up to 77 | [8] |
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[9] Their synthesis can be achieved through various routes, often involving the cyclization of hydrazone derivatives.
General Reaction Scheme
One method for synthesizing 1,2,4-triazoles involves the reaction of a hydrazone with an amine in the presence of an oxidizing agent. Formaldehyde can also be used in multicomponent reactions to generate triazole scaffolds.[10]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Formaldehyde in multicomponent reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of Formaldehyde Hydrazone in Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of formaldehyde into its hydrazone derivative for quantitative analysis. The primary focus is on the use of 2,4-dinitrophenylhydrazine (DNPH) and dansylhydrazine as derivatizing agents, followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. These methods are crucial for the sensitive and specific quantification of formaldehyde in various matrices, including environmental samples, cosmetics, and biological tissues.
Introduction
Formaldehyde is a prevalent and reactive aldehyde with significant toxicological concerns, classified as a class 1B carcinogen.[1] Its high reactivity and volatility make direct analysis challenging. Derivatization is a key strategy to overcome these challenges by converting formaldehyde into a more stable, detectable, and chromatographically amenable derivative.[2] Hydrazine-based reagents, such as 2,4-dinitrophenylhydrazine (DNPH) and dansylhydrazine, react with formaldehyde to form stable hydrazones.[3][4] These derivatives often possess strong chromophores or fluorophores, enabling highly sensitive detection by HPLC.[2]
The most common derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH). It reacts with formaldehyde to form a stable hydrazone derivative that can be readily analyzed by HPLC with UV detection.[3] For enhanced sensitivity, fluorescent derivatizing agents like dansylhydrazine can be employed, which is particularly advantageous for analyzing low-level impurities or metabolites in drug development.[2]
Reaction Principle
The derivatization of formaldehyde with a hydrazine-based reagent involves the nucleophilic addition of the hydrazine to the carbonyl carbon of formaldehyde, followed by the elimination of a water molecule to form a stable hydrazone.
Caption: General reaction scheme for the derivatization of formaldehyde with a hydrazine reagent.
Method 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This method is widely used for the quantification of formaldehyde in various samples, including water, air, and cosmetic products.[3][5] The resulting 2,4-dinitrophenylhydrazone derivative is detected by UV absorbance, typically around 350-360 nm.[1][2]
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.005 - 0.1 mg/L | Water | [5] |
| 8 - 80 ng/mL | Hair Straightening Products | [6] | |
| 0.01 - 5.00 mg/L | Gaseous Phase | [7] | |
| 50 - 4000 µg/L | Leather Extracts | [1] | |
| Limit of Detection (LOD) | 7.75 µM | Methanol Solution | [8] |
| 0.8 ng/mL | Hair Straightening Products | [6] | |
| 0.005 mg/L | Gaseous Phase | [7] | |
| 17 µg/L | Leather Extracts | [1] | |
| Limit of Quantification (LOQ) | 25.85 µM | Methanol Solution | [8] |
| 1.15 ppm | Cosmetics | [3] | |
| 50 µg/L | Leather Extracts | [1] | |
| Recovery | 83 - 100% | Particulate Matter | |
| 101.3% (mean) | Cosmetics | [3] |
Experimental Protocol
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid[1]
-
Formaldehyde standard solution
-
Sample matrix (e.g., water, cosmetic product extract)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[2]
Reagent Preparation:
-
DNPH Solution: Prepare a 1 g/L solution of DNPH in acetonitrile.[5] For acidic conditions, DNPH can be dissolved in orthophosphoric acid.[1] Alternatively, for a less acidic derivatization, dissolve 0.06 g of DNPH in 20 mL of acetonitrile.[1]
Derivatization Procedure:
-
To 100 mL of the aqueous sample, add 0.2 mL of phosphoric acid (1+4) and 10 mL of the 1 g/L DNPH solution in acetonitrile.[5]
-
For samples containing residual chlorine, add 0.1 to 0.5 mL of a 1 w/v% ammonium chloride solution per 100 mL of sample before adding the derivatization reagents.[5]
-
Allow the reaction to proceed for at least 20 minutes at room temperature.[5] For some applications, gentle heating (e.g., 50 °C for 3 hours) may be required for complete derivatization, especially when avoiding strong acids.[1][9]
-
The resulting solution containing the formaldehyde-DNPH derivative is then ready for HPLC analysis.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[2]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[2] For example, a mobile phase of acetonitrile:water (70:30, v/v) can be used.[6]
-
Flow Rate: 1.0 - 1.5 mL/min[2]
-
Injection Volume: 10 µL[1]
Caption: Experimental workflow for formaldehyde analysis using DNPH derivatization and HPLC-UV.
Method 2: Derivatization with Dansylhydrazine for HPLC-Fluorescence Detection
Dansylhydrazine is a fluorescent reagent used for the derivatization of carbonyl compounds, offering higher sensitivity compared to UV-based methods.[10] This makes it particularly suitable for the analysis of trace levels of formaldehyde.
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Linearity Range | Not explicitly stated, but method is described as sensitive. | Packaging Paper | [11] |
| Limit of Detection (LOD) | 19.2 µg/kg | Packaging Paper | [11] |
| Limit of Quantification (LOQ) | 63.9 µg/kg | Packaging Paper | [11] |
| Recovery | 81.64% - 106.78% | Packaging Paper | [11] |
| Relative Standard Deviation (RSD) | 2.02% - 5.53% | Packaging Paper | [11] |
Experimental Protocol
Materials:
-
Dansylhydrazine (DNSH)
-
Acetonitrile (HPLC grade)
-
Acetic acid
-
Formaldehyde standard solution
-
Sample matrix (e.g., packaging paper extract)
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[11]
Reagent Preparation:
-
Dansylhydrazine Solution: Prepare a solution of dansylhydrazine in acetonitrile.[2]
Derivatization Procedure:
-
Extract the sample with the dansylhydrazine solution in acetonitrile.[2]
-
Allow the derivatization reaction to proceed for an extended period, for example, 24 hours at room temperature, to ensure complete reaction.[2][11]
-
After derivatization, the sample may require a cleanup step, such as purification with a PSA/C18 cartridge.[11]
HPLC Conditions:
-
Column: Diamonsil® C18 column (150 mm × 4.6 mm, 5 μm) or equivalent.[11]
-
Mobile Phase: A gradient elution using a mixture of acetic acid aqueous solution (pH 2.55) and acetonitrile.[11]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths of 330 nm and 484 nm, respectively.[11]
Caption: Experimental workflow for formaldehyde analysis using dansylhydrazine derivatization and HPLC-FLD.
Alternative Derivatization Reagents
While DNPH and dansylhydrazine are common, other reagents can also be used for the derivatization of formaldehyde.
-
Pentafluorophenylhydrazine (PFPH): This reagent is used to form a hydrazone derivative that can be analyzed by gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS).[12][13] The derivatization is performed in situ, and the resulting hydrazone is extracted using headspace solid-phase microextraction (SPME).[12][13]
-
2,4,6-Trichlorophenyl Hydrazine (TCPH): A study has shown the use of TCPH for the derivatization of formaldehyde in flour samples, followed by HPLC analysis with UV detection at 222 nm.[14] This method demonstrated a linear range of 0.001-10 µg/mL and an LOD of 0.3 ng/mL.[14]
-
Ampicillin: Ampicillin reacts with formaldehyde to form a fluorescent product that can be analyzed by reversed-phase HPLC with fluorescence detection (excitation at 346 nm and emission at 422 nm).[15]
Considerations for Method Selection
The choice of derivatization reagent and analytical method depends on several factors:
-
Required Sensitivity: For trace-level analysis, fluorescent derivatization with dansylhydrazine or analysis by GC-MS after PFPH derivatization is recommended.
-
Matrix Effects: The complexity of the sample matrix may necessitate a cleanup step after derivatization to remove interferences.
-
Available Instrumentation: The choice between HPLC-UV, HPLC-FLD, or GC-MS will be dictated by the equipment available in the laboratory.
-
Regulatory Requirements: For compliance with specific regulations (e.g., EPA methods), DNPH is often the prescribed reagent.
These application notes and protocols provide a comprehensive guide for the derivatization of this compound for analytical purposes. By selecting the appropriate method and carefully following the experimental procedures, researchers can achieve accurate and reliable quantification of formaldehyde in a wide range of samples.
References
- 1. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ダンシルヒドラジン for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of formaldehyde in cosmetics using combined headspace-solid-phase microextraction-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Enantioselective Additions of Formaldehyde Hydrazones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the catalytic enantioselective addition of formaldehyde hydrazones to isatin-derived imines and α,β-unsaturated ketones. This method offers an efficient pathway to synthesize valuable chiral nitrile-containing molecules, which are significant precursors for various biologically active compounds and pharmaceuticals. The use of formaldehyde N,N-dialkylhydrazone as a nitrile equivalent circumvents the need for highly toxic cyanide reagents.[1][2]
Asymmetric Addition to Isatin-Derived Imines
This protocol details the synthesis of chiral amino nitriles through the asymmetric addition of formaldehyde N,N-dialkylhydrazone to isatin-derived imines, catalyzed by a chiral N,N'-dioxide/Zn(OTf)₂ complex.[1][2]
Reaction Scheme:
A chiral N,N'-dioxide/metal salt complex facilitates the asymmetric addition of formaldehyde N,N-dialkylhydrazone to isatin-derived imines, which, after an oxidative workup, yields chiral amino nitriles with high enantioselectivity.[1][2]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of chiral amino nitriles.
Detailed Experimental Protocol:
To a solution of the chiral N,N'-dioxide ligand (0.01 mmol, 10 mol%) and Zn(OTf)₂ (0.01 mmol, 10 mol%) in CH₂Cl₂ (0.5 mL) was stirred at 30 °C for 1 hour. Then, the isatin-derived imine (0.1 mmol) and formaldehyde N,N-dimethylhydrazone (0.2 mmol) were added. The resulting mixture was stirred at 30 °C for 24 hours. After completion of the reaction, as monitored by TLC, m-chloroperoxybenzoic acid (m-CPBA, 0.3 mmol) was added, and the mixture was stirred for an additional 2 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired chiral amino nitrile.
Quantitative Data Summary:
| Entry | Imine Substituent (R) | Yield (%) | ee (%) |
| 1 | H | 96 | 92 |
| 2 | 5-F | 95 | 93 |
| 3 | 5-Cl | 97 | 91 |
| 4 | 5-Br | 98 | 90 |
| 5 | 7-F | 94 | 95 |
Asymmetric Addition to α,β-Unsaturated Ketones
This section outlines the protocol for the synthesis of chiral 4-oxobutanenitrile derivatives via the asymmetric addition of formaldehyde N,N-dialkylhydrazone to α,β-unsaturated ketones. This reaction is also efficiently catalyzed by a chiral N,N'-dioxide/metal salt complex.[1][2]
Catalytic Cycle:
References
Application Notes and Protocols: Formaldehyde Hydrazone in Bioconjugation and Chemical Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrazone ligation is a powerful chemoselective reaction widely employed in bioconjugation and chemical biology for the covalent labeling and modification of biomolecules.[1][2] This reaction involves the condensation of a hydrazine derivative with an aldehyde or ketone to form a stable hydrazone bond.[2][3] Specifically, the use of formaldehyde or aromatic aldehydes offers rapid and efficient conjugation under mild, biocompatible conditions, making it an invaluable tool for applications ranging from protein labeling and drug delivery to cell surface engineering.[2][4][5][6] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing formaldehyde hydrazone chemistry in their work.
Core Concepts
The formation of a hydrazone bond is a reversible reaction that is typically fastest at a slightly acidic pH of around 4.5.[7] However, for many biological applications, the reaction needs to proceed efficiently at a neutral pH.[7] The stability of the resulting hydrazone linkage is influenced by steric and electronic factors of the reacting partners, with conjugates derived from aromatic aldehydes generally showing greater stability than those from aliphatic aldehydes.[5] The equilibrium constants for hydrazone formation are typically in the range of 10⁴–10⁶ M⁻¹, which is crucial for maintaining the integrity of the bioconjugate, especially at low concentrations.[7][8]
Catalysis of Hydrazone Ligation
The rate of hydrazone formation can be significantly enhanced by nucleophilic catalysts, such as aniline and its derivatives.[4][6][8] Aniline catalysis can increase the reaction rate by several orders of magnitude, enabling efficient labeling at low micromolar concentrations of reactants.[4][6][8] More recently, bifunctional buffer compounds have been developed that not only control the pH but also catalyze the reaction, offering even greater rate enhancements.[9]
Applications
Protein Labeling and Modification
Hydrazone ligation is a versatile method for the site-specific labeling of proteins with a variety of functional molecules, including fluorescent dyes, polyethylene glycol (PEG), and small molecule drugs.[1][10] This can be achieved by introducing a hydrazine or an aldehyde moiety onto the protein, which can then react with a corresponding functionalized label.
Drug Delivery Systems
The pH-sensitive nature of the hydrazone bond makes it an ideal linker for drug delivery systems.[2][11][12] Drugs can be conjugated to carriers like nanoparticles or polymers via a hydrazone linkage, which remains stable at the physiological pH of the bloodstream (~7.4) but is cleaved in the acidic microenvironment of tumors or within endosomes/lysosomes (pH 4.5-6.5), leading to targeted drug release.[12][][14]
Cell Surface Labeling
Hydrazone ligation can be used for the specific labeling of cell surface glycoproteins. This is often achieved by oxidizing cell surface sialic acids to generate aldehyde groups, which can then be reacted with a hydrazine-functionalized probe.[15]
Quantitative Data
The following tables summarize key quantitative data related to hydrazone ligation kinetics.
Table 1: Rate Constants for Hydrazone Ligation between 6-hydrazinopyridyl-peptide and Benzaldehyde [8]
| Condition | k₁ (M⁻¹s⁻¹) | k₋₁ (10⁻³ s⁻¹) | Keq (10⁶ M⁻¹) |
| Uncatalyzed | 2.6 ± 0.1 | 0.03 ± 0.001 | 0.88 ± 0.04 |
| 10 mM Aniline | 190 ± 10 | 0.81 ± 0.03 | 0.23 ± 0.02 |
| 100 mM Aniline | 2000 ± 100 | 5.1 ± 0.1 | 0.40 ± 0.02 |
Table 2: Second-Order Rate Constants for the Reaction of 2-(dimethylamino)ethylhydrazine (DMAEH) with Various Carbonyl Compounds [3]
| Carbonyl Compound | k₂ (M⁻¹s⁻¹) |
| Formaldehyde | 208 |
| Acetaldehyde | 15.4 |
| Propionaldehyde | 3.55 |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Ligation for Protein Labeling
This protocol describes a general method for labeling a hydrazine-modified protein with an aldehyde-containing fluorescent dye.
Materials:
-
Hydrazine-modified protein (e.g., containing a 6-hydrazinonicotinamide (HYNIC) group)
-
Aldehyde-functionalized fluorescent dye
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0
-
Aniline stock solution (optional, 200 mM in reaction buffer)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare a solution of the hydrazine-modified protein in the reaction buffer at a concentration of 10-100 µM.
-
Prepare a stock solution of the aldehyde-functionalized fluorescent dye in a compatible solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Add the aldehyde-functionalized dye to the protein solution to a final concentration that is typically 1.5 to 10-fold molar excess over the protein.
-
If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM.[8]
-
Incubate the reaction mixture at room temperature for 1 to 24 hours. The reaction progress can be monitored by techniques such as RP-HPLC or mass spectrometry.[8]
-
Once the reaction is complete, remove the excess unreacted dye and catalyst by size-exclusion chromatography.
-
Characterize the labeled protein using UV-Vis spectroscopy to determine the labeling efficiency and mass spectrometry to confirm the conjugation.
Protocol 2: Synthesis of a Peptide-Drug Conjugate via a Hydrazone Linker
This protocol outlines the synthesis of a chimeric peptide-drug conjugate using a hydrazone linker.[16]
Materials:
-
Boc-protected peptide hydrazide (e.g., Boc-Tyr-d-Ala-Gly-Phe-NH-NH₂)
-
Aldehyde-containing drug molecule (e.g., 3,5-bis(trifluoromethyl)benzaldehyde)
-
Ethanol
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system for purification
Procedure:
-
Dissolve the Boc-protected peptide hydrazide in ethanol.
-
Add the aldehyde-containing drug molecule to the solution. The reaction to form the protected hydrazone typically proceeds quickly at room temperature.[16]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Deprotect the peptide by treating the crude product with trifluoroacetic acid.
-
Purify the final peptide-drug conjugate by preparative RP-HPLC.
-
Characterize the final product by mass spectrometry and NMR.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound bioconjugation.
Caption: General mechanism of hydrazone formation.
References
- 1. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. Hydrazone-functionalized nanoscale covalent organic frameworks as a nanocarrier for pH-responsive drug delivery enhanced anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Involving Formaldehyde Hydrazone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various cross-coupling reactions utilizing formaldehyde hydrazone and its derivatives. These reactions offer a versatile and powerful tool for the synthesis of a wide range of organic molecules, including methylated arenes, chiral building blocks, and functionalized alkenes, which are of significant interest in medicinal chemistry and materials science.
Introduction to this compound in Cross-Coupling
Formaldehyde hydrazones have emerged as valuable C1 synthons in cross-coupling reactions. Their utility stems from their ability to act as formyl anion equivalents through an "umpolung" strategy, reversing the typical electrophilic nature of the formyl group and allowing it to function as a nucleophile.[1][2] This reactivity has been harnessed in a variety of transformations catalyzed by transition metals such as nickel, palladium, and iridium.
The general reactivity of hydrazones is characterized by the nucleophilicity of the nitrogen atoms and the dual electrophilic/nucleophilic character of the imine carbon, depending on the reaction conditions.[1] N-substituted derivatives, such as N,N-dialkylhydrazones and N-tosylhydrazones, offer modulated reactivity and stability, expanding the scope of their applications in organic synthesis.[1] N-tosylhydrazones, in particular, are well-established as convenient precursors to diazo compounds in situ, which can then participate in a variety of cross-coupling reactions.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis provides a cost-effective and efficient platform for cross-coupling reactions involving this compound, particularly for the methylation of aryl and heteroaryl electrophiles.
Nickel-Catalyzed Methylation of Aryl/Heteroaryl Tosylates and Halides
This protocol describes a nickel-catalyzed cross-coupling reaction that utilizes this compound as a bench-stable methylating reagent. This method is applicable to a diverse range of aryl and heteroaryl tosylates and halides, providing a valuable tool for the introduction of the "magic methyl" group in drug discovery programs.
Reaction Scheme:
Experimental Protocol:
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
This compound solution (prepared in situ)
-
Aryl/heteroaryl tosylate or halide
-
1,4-Dioxane (anhydrous)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add Ni(acac)₂ (5 mol%), IPr·HCl (10 mol%), and NaOtBu (2.0 equiv.).
-
Seal the vial and purge with argon for 10 minutes.
-
Add anhydrous 1,4-dioxane (0.5 M).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aryl/heteroaryl electrophile (1.0 equiv.).
-
Add the this compound solution (2.0 equiv.) and DBU (2.0 equiv.).
-
Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Aryl Electrophile | Product | Yield (%) |
| 1 | 1-Naphthyl tosylate | 1-Methylnaphthalene | 85 |
| 2 | 2-Naphthyl tosylate | 2-Methylnaphthalene | 82 |
| 3 | 4-Biphenylyl tosylate | 4-Methylbiphenyl | 78 |
| 4 | 4-Bromotoluene | 4,4'-Dimethylbiphenyl | 75 |
| 5 | 1-Iodonaphthalene | 1-Methylnaphthalene | 88 |
| 6 | 2-Bromopyridine | 2-Methylpyridine | 65 |
| 7 | 3-Bromopyridine | 3-Methylpyridine | 68 |
Reaction Workflow:
Proposed Catalytic Cycle:
Iridium-Catalyzed Asymmetric Allylic Substitution
Iridium catalysis enables the highly enantioselective allylic substitution of allylic carbonates with formaldehyde N,N-dialkylhydrazones, providing access to valuable chiral α,α-disubstituted aldehyde hydrazones. These products can be further transformed into optically active nitriles, dithiolanes, and branched α-aryl aldehydes.
Asymmetric Allylic Alkylation of Formaldehyde N,N-Dialkylhydrazones
This protocol details the iridium-catalyzed asymmetric allylic substitution for the synthesis of chiral hydrazones.
Reaction Scheme:
Experimental Protocol:
Materials:
-
[Ir(COD)Cl]₂
-
Chiral phosphoramidite ligand
-
Formaldehyde N,N-dimethylhydrazone
-
Allylic carbonate
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In a glovebox, to a vial add [Ir(COD)Cl]₂ (1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%).
-
Add anhydrous THF and stir for 10 minutes.
-
Add the allylic carbonate (1.0 equiv.) and formaldehyde N,N-dimethylhydrazone (1.2 equiv.).
-
Add Cs₂CO₃ (0.1 equiv.).
-
Seal the vial and stir the reaction at room temperature for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data:
| Entry | Allylic Carbonate | Product | Yield (%) | ee (%) |
| 1 | Cinnamyl methyl carbonate | (E)-1-(cinnamyl)-2-methylidene-1,2-diazinane | 95 | 98 |
| 2 | (E)-Hex-2-en-1-yl methyl carbonate | (E)-1-(hex-2-en-1-yl)-2-methylidene-1,2-diazinane | 88 | 97 |
| 3 | 1-Phenylallyl methyl carbonate | 1-(1-phenylallyl)-2-methylidene-1,2-diazinane | 92 | 99 |
| 4 | Cyclohex-2-en-1-yl methyl carbonate | 1-(cyclohex-2-en-1-yl)-2-methylidene-1,2-diazinane | 85 | 96 |
Proposed Catalytic Cycle:
Palladium-Catalyzed Allylic Alkylation
Palladium-catalyzed allylic alkylation of hydrazones provides a straightforward method for the synthesis of functionalized hydrazones, which are precursors to various nitrogen-containing heterocycles.
Allylic Alkylation of Hydrazones with Hydroxy-Tethered Allyl Carbonates
This protocol describes a palladium-catalyzed allylic alkylation that proceeds under mild, base-free conditions.
Reaction Scheme:
Experimental Protocol:
Materials:
-
Pd₂(dba)₃
-
Triphenylphosphine (PPh₃)
-
Hydrazone
-
Hydroxy-tethered allyl carbonate
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
To a reaction tube, add the hydrazone (0.2 mmol, 1.0 equiv.) and the hydroxy-tethered allyl carbonate (0.24 mmol, 1.2 equiv.).
-
Add anhydrous DCM (2.0 mL).
-
Add Pd₂(dba)₃ (5 mol%) and PPh₃ (20 mol%).
-
Seal the tube and stir the reaction at 40 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture.
-
Purify the crude product by preparative thin-layer chromatography.
Quantitative Data:
| Entry | Hydrazone | Allyl Carbonate | Product | Yield (%) |
| 1 | Benzaldehyde hydrazone | 4-hydroxybut-2-en-1-yl methyl carbonate | 1-(4-hydroxybut-2-en-1-yl)benzaldehyde hydrazone | 85 |
| 2 | Acetophenone hydrazone | 4-hydroxybut-2-en-1-yl methyl carbonate | 1-(4-hydroxybut-2-en-1-yl)acetophenone hydrazone | 78 |
| 3 | Cyclohexanone hydrazone | 5-hydroxypent-2-en-1-yl methyl carbonate | 1-(5-hydroxypent-2-en-1-yl)cyclohexanone hydrazone | 82 |
Reaction Workflow:
Conclusion
The cross-coupling reactions involving this compound and its derivatives presented herein offer a diverse and powerful synthetic platform for academic and industrial researchers. The provided protocols for nickel-, iridium-, and palladium-catalyzed reactions serve as a practical guide for the synthesis of a variety of valuable chemical entities. These methods are characterized by their operational simplicity, broad substrate scope, and, in many cases, high stereoselectivity, making them attractive for applications in drug development and the synthesis of complex molecules. Further exploration of these and other transition-metal-catalyzed transformations of formaldehyde hydrazones is anticipated to continue to expand the synthetic chemist's toolkit.
References
Troubleshooting & Optimization
Low yield in formaldehyde hydrazone synthesis: causes and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in formaldehyde hydrazone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound synthesis, and why is it so critical?
A1: The optimal pH for this compound synthesis is typically in the mildly acidic range of 4.5 to 6.0. This is because the reaction mechanism involves a delicate balance. An acidic environment is required to protonate the carbonyl oxygen of formaldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. However, if the pH is too low (highly acidic), the hydrazine, being basic, will be protonated, rendering it non-nucleophilic and thus unreactive towards the carbonyl group. At neutral or high pH, the dehydration step of the reaction is slow, leading to low yields.
Q2: My reaction has a low yield despite controlling the pH. What are other common causes?
A2: Besides incorrect pH, several factors can contribute to low yields:
-
Impure Reactants: Impurities in either the formaldehyde or the hydrazine starting material can interfere with the reaction.
-
Side Reactions: The most common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of formaldehyde.
-
Steric Hindrance: While less of a concern with formaldehyde, bulky substituents on the hydrazine can slow down the reaction rate.
-
Inappropriate Stoichiometry: An incorrect molar ratio of formaldehyde to hydrazine can lead to incomplete conversion and the formation of side products.
-
Suboptimal Temperature and Reaction Time: The reaction may not have reached completion due to insufficient time or a temperature that is too low.
Q3: How can I minimize the formation of azine byproducts?
A3: Azine formation is a common issue, especially when using unsubstituted hydrazine. To minimize this side reaction, you can:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of formaldehyde to hydrazine.
-
Slow Addition: Add the formaldehyde solution dropwise to the hydrazine solution. This helps to avoid localized excesses of formaldehyde that can react with the newly formed hydrazone.
-
Use a Slight Excess of Hydrazine: In some cases, a small excess of the hydrazine can help to favor the formation of the hydrazone over the azine.[1]
Q4: My purified hydrazone product seems to be degrading over time. What could be the cause and how can I prevent it?
A4: Hydrazones can be susceptible to hydrolysis, which breaks the C=N bond and regenerates the starting formaldehyde and hydrazine. This is especially true in the presence of moisture and acid. To prevent degradation, ensure your purified product is thoroughly dried and stored in a desiccator. If the hydrazone is particularly acid-sensitive, storage under neutral or slightly basic conditions is recommended.
Q5: Can I use a catalyst to improve the reaction rate and yield?
A5: Yes, acid catalysis is standard for this reaction. A catalytic amount of a weak acid like acetic acid is commonly used to maintain the optimal pH range. Additionally, nucleophilic catalysts like aniline have been shown to accelerate hydrazone formation, particularly at neutral pH. Aniline reacts with formaldehyde to form a more reactive Schiff base intermediate, which then readily reacts with the hydrazine.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yields in your this compound synthesis.
Diagram: Troubleshooting Logic for Low Hydrazone Yield
References
Preventing side reactions during the formation of formaldehyde hydrazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the formation of formaldehyde hydrazone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering solutions to minimize side product formation and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during this compound formation?
A1: The two primary side reactions of concern are:
-
Azine Formation: The most common side reaction where the initially formed this compound reacts with a second molecule of formaldehyde. This is particularly prevalent when there is a localized excess of formaldehyde.
-
Oxidative Dimerization: this compound can undergo oxidation to form a dimer, which can be a significant impurity under certain conditions, particularly in the presence of oxidizing agents or atmospheric oxygen over extended periods.[1]
Q2: How can I minimize azine formation?
A2: Azine formation can be significantly suppressed by controlling the reaction stoichiometry and addition rate. Using a molar excess of hydrazine relative to formaldehyde is a common and effective strategy.[2] A slow, dropwise addition of formaldehyde to a stirred solution of hydrazine ensures that formaldehyde does not accumulate in high concentrations, thereby favoring the formation of the desired hydrazone over the azine.
Q3: What is the optimal pH for this compound synthesis?
A3: The formation of hydrazones is acid-catalyzed. A mildly acidic environment (pH 4-6) is generally optimal for the reaction. At this pH, the carbonyl oxygen of formaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by hydrazine. If the pH is too low (highly acidic), the hydrazine, being basic, will be protonated and lose its nucleophilicity, thus inhibiting the reaction. Conversely, at neutral or basic pH, the reaction rate is significantly slower.
Q4: My reaction is not proceeding to completion. What could be the issue?
A4: Several factors could contribute to an incomplete reaction:
-
Incorrect pH: As mentioned, the pH needs to be mildly acidic. Verify the pH of your reaction mixture and adjust if necessary with a catalytic amount of a weak acid like acetic acid.
-
Low Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate without promoting significant side product formation.
-
Poor Quality Reagents: Ensure that the formaldehyde and hydrazine solutions are pure and have not degraded. Formaldehyde solutions, in particular, can polymerize over time.
Q5: How can I prevent the oxidative dimerization of this compound?
A5: To minimize oxidative dimerization, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. Additionally, avoiding the use of oxidizing agents and keeping the reaction time to a minimum can help reduce the formation of this byproduct. The stability of the hydrazone is also a factor; therefore, it is best to use the product soon after synthesis or store it under an inert atmosphere at a low temperature.[1]
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of hydrazone and the formation of side products. Note: Specific quantitative data for this compound is limited in the literature; therefore, the following tables provide a general representation based on hydrazone synthesis principles.
Table 1: Effect of Temperature on Hydrazone Yield
| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | Room Temperature | 120 | 23 |
| 2 | 40 | 90 | 45 |
| 3 | 60 | 60 | 78 |
| 4 | 80 | 30 | 95 |
| 5 | 100 | 30 | 92 |
Source: Adapted from a study on hydrazone synthesis, demonstrating a general trend.[3]
Table 2: Effect of Hydrazine to Aldehyde Molar Ratio on Azine Formation
| Hydrazine:Aldehyde Ratio | Azine Formation | Notes |
| 1:1.2 | High | Excess aldehyde strongly favors azine formation. |
| 1:1 | Moderate | Azine formation is still significant. |
| 1.2:1 | Low | A slight excess of hydrazine significantly reduces azine formation. |
| 2:1 | Very Low | A larger excess of hydrazine further minimizes azine byproducts. |
Note: This table represents a qualitative trend observed in hydrazone synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to maximize the yield of this compound while minimizing the formation of azine byproducts.
Materials:
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Formaldehyde solution (37% in H₂O)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (1.2 equivalents) in ethanol.
-
Cool the flask in an ice bath.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the hydrazine solution.
-
Slowly add the formaldehyde solution (1.0 equivalent) dropwise to the cooled and stirred hydrazine solution using a dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Mandatory Visualizations
Figure 1: Reaction Pathway for this compound Formation and Side Reactions
Caption: Reaction scheme showing the formation of this compound and potential side products.
Figure 2: Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
References
Instability of formaldehyde hydrazone and storage recommendations
This technical support center provides comprehensive guidance on the stability of formaldehyde hydrazone, offering troubleshooting advice and answers to frequently asked questions. It is designed for researchers, scientists, and drug development professionals who encounter challenges related to the synthesis, storage, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a primary concern?
This compound refers to the class of compounds formed when formaldehyde reacts with a hydrazine derivative. In its simplest form, it is methylidenehydrazine (CH₂=NNH₂). More commonly in analytical and bioconjugation applications, it refers to derivatives like formaldehyde 2,4-dinitrophenylhydrazone (FDH), which is used for the quantification of formaldehyde.[1]
The stability of the hydrazone bond (C=N-N) is a major concern because it is susceptible to hydrolysis, a reversible reaction that cleaves the bond and regenerates the original formaldehyde and hydrazine.[2][3] This instability can lead to inaccurate analytical results, premature cleavage of drug-linker conjugates, and overall experimental irreproducibility.[2]
Q2: What are the key factors that influence the instability of this compound?
The stability of the hydrazone linkage is influenced by several intrinsic and external factors:
-
pH: Hydrolysis is the primary degradation pathway and is typically acid-catalyzed. The reaction is significantly faster under acidic conditions (pH 4.5-5.5) compared to neutral pH (e.g., 7.4).[2][4]
-
Molecular Structure: Hydrazones derived from aliphatic aldehydes like formaldehyde are generally less stable than those from aromatic aldehydes, which benefit from enhanced stability through conjugation.[2][5]
-
Electronic Effects: Electron-withdrawing groups near the hydrazone linkage can increase the susceptibility of the imine carbon to nucleophilic attack by water, accelerating hydrolysis.[2]
-
Temperature: Elevated temperatures increase the rate of hydrolysis and other degradation reactions.[4] Background levels of hydrazone derivatives in analytical samplers are known to increase with time and temperature.[6]
-
Steric Hindrance: Less steric hindrance around the C=N bond can also lead to faster hydrolysis.[2]
Q3: How can I properly store this compound derivatives to minimize degradation?
Proper storage is critical to maintaining the integrity of this compound samples. Based on protocols for analytical standards and samplers, the following recommendations are provided:
-
Refrigeration: For short-to-medium-term storage, keep samples in a refrigerator at approximately 4°C (± 2°C). Eluted analytical samples (hydrazones in solution) are stable under these conditions for up to one month.[6]
-
Protection from Contamination: Always store unused reagents or samplers in sealed, protective containers or pouches to prevent exposure to airborne aldehydes and other contaminants.[6]
-
Limit Room Temperature Storage: If refrigeration is not possible, storage at room temperature (20-25°C) should be for a very limited time, ideally no more than two weeks for analytical cartridges.[6]
-
Inert Atmosphere: For highly sensitive or pure hydrazones, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Avoid Heat and Light: Store all hydrazone compounds away from direct sunlight and sources of heat to prevent thermal and photodegradation.[7]
Q4: I am observing a low yield during my this compound synthesis. What are the common causes?
Low yields in hydrazone formation are a frequent issue. Consider the following troubleshooting steps:
-
Incorrect pH: The reaction is acid-catalyzed and is optimal in a mildly acidic range, typically pH 4-6.[8] If the medium is too acidic, the hydrazine nucleophile becomes protonated and non-reactive.[9]
-
Reversibility: The reaction is reversible. To drive the equilibrium towards the product, consider removing water as it forms, for instance, by using a Dean-Stark apparatus in organic synthesis.[8]
-
Side Reactions: A common side reaction is the formation of an azine, where the hydrazone reacts with a second molecule of formaldehyde. Using a slight excess of the hydrazine can help minimize this.[8]
-
Reagent Quality: Ensure the purity of both the formaldehyde and the hydrazine starting materials, as impurities can interfere with the reaction.[8]
Troubleshooting Guide
Problem: My this compound derivative is degrading prematurely, even at neutral pH.
-
Possible Cause 1: Structural Instability. Hydrazones from aliphatic aldehydes like formaldehyde are inherently less stable than their aromatic counterparts.[2]
-
Solution: If your application allows, consider using a more stable linker. For analytical purposes, ensure immediate analysis after derivatization.
-
-
Possible Cause 2: Contaminants. The presence of acidic or basic impurities in your sample or solvent can catalyze hydrolysis.
-
Solution: Use high-purity (e.g., HPLC-grade) solvents and reagents. Ensure all glassware is thoroughly cleaned and dried.
-
-
Possible Cause 3: Improper Storage. Exposure to heat, light, or atmospheric moisture can accelerate degradation.
-
Solution: Review the storage recommendations. Store samples refrigerated, protected from light, and in tightly sealed containers. Run a blank or control sample to check for systemic contamination.[6]
-
Problem: My analytical results for formaldehyde (using DNPH derivatization) are inconsistent.
-
Possible Cause 1: Incomplete Derivatization. The reaction between formaldehyde and the DNPH on the cartridge may not have gone to completion.
-
Solution: Ensure the air sampling flow rate and duration are within the recommended parameters of the method (e.g., EPA Method TO-11A).
-
-
Possible Cause 2: Sample Breakthrough. The capacity of the sampling cartridge may have been exceeded, especially in environments with high formaldehyde concentrations.
-
Solution: Reduce the sampling time or flow rate. If possible, use a backup cartridge in series to check for breakthrough.
-
-
Possible Cause 3: Degradation Post-Elution. The eluted DNPH-hydrazone is stable for a limited time.
-
Solution: Analyze the eluted samples as soon as possible. If immediate analysis is not feasible, store the eluates at 4°C for no longer than one month.[6]
-
Quantitative Data Summary
The stability of hydrazone linkages is highly dependent on pH and structure. The tables below summarize quantitative data from literature to provide a basis for comparison.
Table 1: pH-Dependent Stability of a Hydrazone Linkage
| pH | Half-Life (t₁₂) | Relative Rate of Hydrolysis |
| 7.2 | 183 hours | 1x (Reference) |
| 5.0 | 11 hours | ~17x faster |
| Data adapted from studies on antibody-drug conjugates to illustrate the significant effect of acidic pH on hydrazone stability.[4] |
Table 2: Comparison of Kinetic Stability for Different C=N Linkages
| Compound Type | Relative First-Order Rate Constant (k_rel) for Hydrolysis |
| Methylhydrazone | 600 |
| Acetylhydrazone | 300 |
| Semicarbazone | 160 |
| Oxime | 1 (Most stable) |
| Data illustrates that simple alkyl hydrazones (like a methylhydrazone) are significantly more susceptible to hydrolysis than oximes and acylhydrazones at neutral pH.[4] |
Visualized Workflows and Pathways
Caption: Reversible hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for unexpected hydrazone degradation.
Experimental Protocols
Protocol 1: Derivatization of Formaldehyde with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis
This protocol is adapted from standard methods like EPA TO-11A for analyzing carbonyl compounds in the air.
Materials:
-
DNPH-silica sampling cartridge
-
Air sampling pump
-
Acetonitrile (HPLC grade)
-
Syringe and syringe filter (0.45 µm)
-
HPLC vials
-
HPLC system with UV detector
Methodology:
-
Sample Collection: Connect a DNPH-silica cartridge to a calibrated air sampling pump. Draw air through the cartridge at a known flow rate (e.g., 0.5-1.5 L/min) for a specified time to collect the desired sample volume. Formaldehyde in the air reacts with the DNPH on the cartridge to form a stable formaldehyde 2,4-dinitrophenylhydrazone.
-
Elution: After sampling, cap the cartridge. In the lab, pass a precise volume of acetonitrile (e.g., 5 mL) through the cartridge in the reverse direction of sampling to elute the hydrazone derivative. Collect the eluate.
-
Sample Preparation: Filter the eluate through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the sample into an HPLC system. The separation is typically performed on a C18 reversed-phase column. The hydrazone derivative is detected by a UV detector at a wavelength between 350 and 380 nm.
-
Quantification: The concentration of formaldehyde is determined by comparing the peak area from the sample to a calibration curve prepared from known standards of formaldehyde 2,4-dinitrophenylhydrazone.
Protocol 2: Monitoring Hydrazone Stability by ¹H NMR Spectroscopy
This protocol allows for the kinetic analysis of hydrazone hydrolysis.
Materials:
-
Synthesized this compound derivative
-
Deuterated phosphate buffers (e.g., pD 5.0 and pD 7.0)
-
Deuterated formaldehyde (CD₂O) to act as a trap for the reverse reaction[10]
-
NMR tubes
-
NMR spectrometer
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Reaction Initiation: In an NMR tube, combine the deuterated buffer with the hydrazone stock solution to a final known concentration. Add a 10-fold excess of deuterated formaldehyde (CD₂O). The CD₂O acts as a trap, preventing the reverse condensation reaction and allowing for the unidirectional monitoring of hydrolysis.[10][11]
-
NMR Data Acquisition: Place the NMR tube in the spectrometer pre-equilibrated to the desired temperature (e.g., 25°C). Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the disappearance of a characteristic proton signal from the hydrazone and/or the appearance of the signal from the liberated aldehyde.[11]
-
Kinetic Calculation: Integrate the relevant peaks at each time point. Plot the natural logarithm of the hydrazone concentration versus time. The slope of this line will be the negative of the first-order rate constant (-k) for hydrolysis under the tested conditions. The half-life (t₁₂) can then be calculated as ln(2)/k.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. help.waters.com [help.waters.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. raineslab.com [raineslab.com]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Optimizing Formaldehyde Hydrazone Reactions
Welcome to the Technical Support Center for Formaldehyde Hydrazone Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving reaction yields and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound reaction and why is it critical?
The optimal pH for this compound formation is typically in the mildly acidic range of 4 to 6.[1] This is because the reaction mechanism involves a delicate balance. An acidic environment is required to protonate the carbonyl oxygen of formaldehyde, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydrazine. However, if the pH is too low (highly acidic), the hydrazine nucleophile itself becomes protonated, rendering it non-nucleophilic and thus inhibiting the reaction.[2][3] Conversely, at neutral or alkaline pH, the reaction is often very slow due to the lack of acid catalysis for the dehydration step.[2][3]
Q2: How do the structural features of the hydrazine reactant affect the reaction yield?
The structure of the hydrazine derivative significantly impacts reactivity. Generally, hydrazines with electron-donating groups are more nucleophilic and react faster. Conversely, hydrazines with electron-withdrawing groups, such as acyl hydrazides, are less nucleophilic and react more slowly.[2] Steric hindrance around the hydrazine nitrogen can also decrease the reaction rate by impeding its approach to the carbonyl carbon.[2]
Q3: What are the most common side reactions in this compound synthesis and how can they be minimized?
A common side reaction is the formation of an azine.[1] This occurs when the initially formed hydrazone reacts with a second molecule of formaldehyde. This is particularly prevalent when using unsubstituted hydrazine. To minimize azine formation, it is recommended to use a slight excess of the hydrazine relative to the formaldehyde or to add the formaldehyde dropwise to the hydrazine solution.[2]
Q4: How can I monitor the progress of my reaction to determine the optimal reaction time?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a hydrazone formation reaction.[1][2] By spotting the reaction mixture alongside the starting materials (formaldehyde and hydrazine) on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the hydrazone product.[1] Staining with an appropriate reagent, such as potassium permanganate, can be used if the compounds are not UV-active.[1]
Q5: What are the key analytical techniques to confirm the identity and purity of the final hydrazone product?
Several spectroscopic methods are essential for characterizing the final product:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretching band from the formaldehyde and the appearance of a C=N stretching band characteristic of the hydrazone.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a characteristic signal for the imine proton (-CH=N-). 13C NMR will display a signal for the imine carbon (C=N).[1]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized hydrazone.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incorrect pH: The reaction is outside the optimal pH range of 4-6.[1][2] | Adjust the pH of the reaction mixture to the mildly acidic range using a catalytic amount of a weak acid like acetic acid.[1][2] |
| Poor Quality Reagents: Starting materials (formaldehyde or hydrazine) are impure.[1] | Ensure the purity of your starting materials. If necessary, purify them before use. | |
| Steric Hindrance: Bulky substituents on the hydrazine are slowing down the reaction.[1][2] | Increase the reaction temperature and/or prolong the reaction time.[1][2] | |
| Reversible Reaction: The presence of water, a byproduct, is driving the equilibrium back to the reactants.[2] | If feasible for your setup, remove water as it forms using a Dean-Stark apparatus. | |
| Formation of Multiple Products | Azine Formation: The hydrazone product is reacting with another molecule of formaldehyde.[1][2] | Use a 1:1 molar ratio of reactants or a slight excess of the hydrazine.[2] Consider adding the formaldehyde slowly to the hydrazine solution. |
| Formation of E/Z Isomers: The C=N double bond can result in geometric isomers.[2] | The ratio of isomers can be influenced by reaction conditions such as pH and temperature.[2] Purification by column chromatography may be necessary to isolate the desired isomer. | |
| Product is an Oil and Difficult to Purify | Impure Product: The product may be a mixture of the desired hydrazone and unreacted starting materials or side products. | Try triturating the oily product with a non-polar solvent like cold n-hexane and storing it at a low temperature to induce crystallization.[4] |
| Inappropriate Purification Method: The chosen purification method may not be suitable for the product. | If direct crystallization fails, column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol, methanol, or hexane/ethyl acetate mixtures) are effective purification methods.[1] | |
| Product Decomposes During Purification | Acid Sensitivity: Hydrazones can be sensitive to acidic conditions, leading to decomposition on standard silica gel. | Use a deactivated stationary phase for chromatography, such as basic alumina, or add a small amount of a tertiary base like triethylamine (e.g., 1%) to your eluent.[5] |
Data Presentation
Table 1: Effect of pH on this compound Reaction Rate
| pH Range | Relative Reaction Rate | Rationale |
| < 4 | Slow | Excessive protonation of the hydrazine nucleophile, rendering it unreactive.[2][3] |
| 4 - 6 | Optimal | Balanced protonation of the carbonyl oxygen for activation and availability of the free hydrazine nucleophile.[1][2] |
| > 6 | Slow | Insufficient acid catalysis for the rate-determining dehydration step.[2][3] |
Table 2: Influence of Catalysts on Hydrazone Formation at Neutral pH
| Catalyst | Reported Rate Enhancement | Notes |
| Aniline | Significant acceleration | A classic nucleophilic catalyst for hydrazone formation at neutral pH.[2] |
| 2-Aminophenols | Up to 7-fold greater than aniline | A newer class of highly effective catalysts.[6] |
| 2-(Aminomethyl)benzimidazoles | Up to 7-fold greater than aniline | Also effective with more challenging ketone substrates. |
| Anthranilic acids and aminobenzoic acids | 1 to 2 orders of magnitude greater than aniline | Water-soluble and highly efficient catalysts.[6] |
Table 3: Reactivity of Carbonyl Compounds in Hydrazone Formation
| Carbonyl Compound | Relative Reactivity | Reason |
| Aliphatic Aldehydes (e.g., Butyraldehyde) | High | Less steric hindrance and higher electrophilicity of the carbonyl carbon.[2] |
| Aromatic Aldehydes (e.g., Benzaldehyde) | Moderate | Steric bulk and electronic effects of the aromatic ring can reduce reactivity compared to aliphatic aldehydes.[2] |
| Ketones (e.g., Acetone) | Low | Increased steric hindrance from two alkyl/aryl groups and reduced electrophilicity of the carbonyl carbon due to electron-donating effects.[2] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed this compound Synthesis
-
Dissolve Reactants: In a round-bottom flask, dissolve the hydrazine derivative (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add Formaldehyde: To this solution, add formaldehyde (1.0 equivalent, typically as a 37% aqueous solution).
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is slow, it can be gently heated under reflux.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If the product does not precipitate, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Aniline-Catalyzed Hydrazone Formation at Neutral pH (for Bioconjugation)
-
Prepare Buffered Solution: In a suitable vial, dissolve the carbonyl-containing compound (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents) in a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).[2]
-
Add Catalyst: Add a stock solution of aniline to achieve a final concentration of 10-20 mM.[2]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical method such as HPLC or LC-MS.
-
Purification: Depending on the nature of the product (e.g., a bioconjugate), purification may involve size-exclusion chromatography or dialysis to remove unreacted small molecules.
Visualizations
Caption: Acid-catalyzed mechanism of hydrazone formation.
Caption: General experimental workflow for hydrazone synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.tudelft.nl [repository.tudelft.nl]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Formaldehyde Hydrazone Additions
Welcome to the Technical Support Center for optimizing reaction conditions for formaldehyde hydrazone additions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this important class of reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound addition reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Unfavorable pH: The reaction rate is highly pH-dependent. At neutral or high pH, the reaction can be very slow. At very low pH (<3), the hydrazine can be protonated, rendering it non-nucleophilic.[1] | Adjust the pH to an optimal range, typically between 4 and 6, using a catalytic amount of a weak acid like acetic acid.[1][2] For reactions at neutral pH, consider using a nucleophilic catalyst such as aniline.[1] |
| Low Reactivity of Starting Materials: Ketones are generally less reactive than aldehydes.[1] Steric hindrance on either the carbonyl compound or the hydrazine can also slow the reaction.[3] | Increase the reaction temperature or prolong the reaction time. For less reactive substrates, consider using a more potent catalyst. | |
| Reversible Reaction: The formation of hydrazones is an equilibrium reaction. The presence of water, a byproduct, can drive the reaction backward. | Remove water as it forms using a Dean-Stark apparatus, especially for less favorable reactions. | |
| Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction. | Ensure the purity of formaldehyde, the hydrazine derivative, and solvents. Purify starting materials if necessary. | |
| Suboptimal Catalyst Loading: Too little catalyst will result in a slow reaction, while too much may not lead to further improvement and can complicate purification. | Optimize the catalyst loading. For example, in one study, increasing the catalyst concentration from 0.5 mol% to 2.5 mol% significantly increased the yield from 64% to 95% and reduced the reaction time from 8 hours to 0.5 hours.[4] | |
| Formation of Side Products (e.g., Azines) | Reaction with a Second Carbonyl Molecule: The initial hydrazone product can sometimes react with another molecule of the carbonyl compound, which is a common side reaction when using unsubstituted hydrazine. | Use a slight excess (1.0 - 1.2 equivalents) of the hydrazine derivative to favor the formation of the desired hydrazone. Purification by column chromatography or recrystallization will be necessary to separate the desired product.[5] |
| Product is an Oil Instead of a Solid | Purification Difficulty: The crude product may be difficult to isolate if it is not a crystalline solid. | Try triturating the oil with a cold non-polar solvent like n-hexane or pentane to induce solidification. Recrystallization from a suitable solvent system is another option.[6] |
| Decomposition on Silica Gel | Acid Sensitivity: Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography. | Use basic alumina for chromatography or neutralize the silica gel by treating it with a base like triethylamine (e.g., 1% in the eluent).[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound addition, and why is it critical?
A1: The optimal pH for uncatalyzed hydrazone formation is typically in the mildly acidic range of 4 to 6.[1][2] This is a critical parameter because the reaction mechanism involves a nucleophilic attack of the hydrazine on the carbonyl carbon. At a pH below 3, the hydrazine becomes protonated and is no longer nucleophilic, slowing the reaction.[1] At neutral or higher pH, the reaction rate is often very slow without a catalyst.[1]
Q2: How does temperature affect the reaction rate and yield?
A2: Increasing the reaction temperature generally increases the reaction rate. In one study, raising the temperature from ambient to 80°C increased the yield of a hydrazone from 23% to over 95% and significantly shortened the reaction time.[8] However, excessively high temperatures can lead to the formation of by-products or degradation of the desired product. Therefore, temperature optimization is crucial for achieving a high yield of the pure product.
Q3: What types of catalysts can be used, and when are they necessary?
A3: While some hydrazone formations proceed without a catalyst in an acidic medium, catalysts are often necessary, especially for reactions conducted at or near neutral pH, which is common in biological applications.[1] Aniline and its derivatives are commonly used nucleophilic catalysts.[1] Chiral N,N'-dioxide/metal salt complexes and axially chiral bis-thioureas have been employed for asymmetric additions.[9][10] The choice of catalyst depends on the specific substrates and the desired outcome (e.g., rate enhancement, stereoselectivity).
Q4: Which solvents are suitable for this compound additions?
A4: The choice of solvent can significantly impact the reaction rate and yield.[11] Common solvents include ethanol, methanol, and acetonitrile.[5] In some cases, "on water" reactions have been shown to accelerate the addition, likely due to hydrophobic effects creating a confined organic phase that promotes the reaction.[12] For less reactive molecules, polar solvents may lead to higher yields.[11] The optimal solvent should be determined experimentally for each specific reaction.
Q5: How can I monitor the progress of the reaction?
A5: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative monitoring.
Q6: What are the best practices for purifying the hydrazone product?
A6: Purification is often necessary to remove unreacted starting materials and side products. The two primary methods are recrystallization and column chromatography.
-
Recrystallization: This is a good option for solid products. The ideal solvent is one in which the hydrazone is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to try include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[5]
-
Column Chromatography: If recrystallization is ineffective or the product is an oil, column chromatography is used. As hydrazones can be acid-sensitive, using basic alumina or silica gel treated with a base (e.g., triethylamine) is recommended to prevent decomposition.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound addition reactions.
Table 1: Effect of pH on Hydrazone Formation Rate
| pH Range | Effect on Formation Rate | Notes |
| < 3 | Slow | Protonation of the hydrazine nucleophile reduces its reactivity.[1] |
| 4 - 6 | Optimal for uncatalyzed reactions | Provides a good balance between carbonyl activation and hydrazine nucleophilicity.[1][2] |
| 7 - 8 | Slow without a catalyst | Often requires the addition of a nucleophilic catalyst for reasonable reaction rates.[1] |
Table 2: Effect of Temperature on Hydrazone Formation
| Temperature (°C) | Reaction Time (min) | Yield (%) | Catalyst |
| Ambient | 120 | 23 | MgO NPs (0.03 g) |
| 40 | 90 | 45 | MgO NPs (0.03 g) |
| 60 | 60 | 78 | MgO NPs (0.03 g) |
| 80 | 30 | 95 | MgO NPs (0.03 g) |
| 100 | 30 | 95 | MgO NPs (0.03 g) |
ngcontent-ng-c282987731="" class="ng-star-inserted">Data from a study on the condensation of phenylhydrazine and benzaldehyde.
Table 3: Effect of Catalyst Loading on Reaction Yield and Time
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0 | 8 | 42 |
| 0.5 | 8 | 64 |
| 1.0 | 5 | 71 |
| 1.5 | 3 | 79 |
| 2.0 | 1 | 83 |
| 2.5 | 0.5 | 95 |
| 3.0 | 0.5 | 95 |
Data for the synthesis of a 1-substituted-1H-tetrazole analog, which involves a hydrazone-like intermediate formation.[4]
Experimental Protocols
Protocol 1: General Procedure for this compound Formation
-
Dissolution: Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.[5]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution.[5]
-
Catalysis (if necessary): Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[5] If the reaction is performed at neutral pH, a nucleophilic catalyst like aniline may be added.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture. If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude hydrazone in a minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.[5]
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (or basic alumina) in the chosen eluent. To prevent decomposition of acid-sensitive hydrazones, silica gel can be pre-treated with a solvent system containing a small amount of a tertiary base like triethylamine (e.g., 1%).[7]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazone.[5]
Visualizations
Caption: General experimental workflow for this compound addition.
Caption: Troubleshooting logic for low yield in hydrazone additions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of enantioenriched azo compounds: organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Purification of formaldehyde hydrazone by distillation or crystallization
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of formaldehyde hydrazone by distillation and crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound? A1: The two primary methods for purifying this compound are distillation and crystallization. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the thermal stability of the compound.
Q2: When should I choose distillation for purification? A2: Distillation is suitable for purifying liquid hydrazones or those with relatively low boiling points. It is particularly effective for separating the product from non-volatile impurities. Given that this compound has a boiling point of 78.2°C at atmospheric pressure, distillation is a viable method.[1] However, due to the potential for thermal decomposition, vacuum distillation is often preferred to lower the required temperature.[2]
Q3: When is crystallization the better option? A3: Crystallization is an excellent method for purifying solid hydrazones and for removing impurities that have different solubility profiles from the desired product. It is often considered a gentler method than distillation as it avoids high temperatures.
Q4: What are common impurities in this compound synthesis? A4: Common impurities include unreacted formaldehyde and hydrazine, as well as side products like azines, which are formed from the reaction of the hydrazone with a second molecule of formaldehyde.[3] Water is also a common impurity from the condensation reaction.[4]
Q5: How can I assess the purity of my this compound? A5: The purity of this compound can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and by measuring its physical properties like melting or boiling point.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product decomposition in the distillation flask. | The distillation temperature is too high, causing thermal degradation of the this compound. | Switch to vacuum distillation to lower the boiling point.[2] Ensure the heating mantle is not set to an excessively high temperature. |
| Low recovery of the purified product. | - Inefficient condensation.- Leaks in the distillation apparatus.- Product co-distilling with a volatile impurity. | - Ensure a steady flow of cold water through the condenser.- Check all joints and connections for a proper seal, especially under vacuum.- Analyze the distillate to identify any co-distilling impurities and consider a pre-purification step like an aqueous wash. |
| Product solidifies in the condenser. | The condenser is too cold, causing the product to solidify and block the apparatus. | Use a condenser with a wider bore or increase the temperature of the cooling water slightly. |
| Bumping or uneven boiling. | - Lack of boiling chips or a stir bar.- High viscosity of the crude material. | - Add fresh boiling chips or use a magnetic stir bar.- If the material is highly viscous, consider dissolving it in a small amount of a high-boiling, inert solvent before distillation. |
Crystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| The product does not crystallize upon cooling. | - The solution is not saturated.- The chosen solvent is too good a solvent for the compound at all temperatures. | - Evaporate some of the solvent to concentrate the solution.- Try adding a less polar "anti-solvent" dropwise until the solution becomes turbid, then warm to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. |
| The product "oils out" instead of forming crystals. | - The solution is supersaturated and cooled too quickly.- The presence of impurities that inhibit crystal growth. | - Reheat the solution to dissolve the oil, then allow it to cool much more slowly. Seeding with a small crystal of the pure product can help.- Try a different solvent or solvent mixture.[5] Triturating the oil with a cold, non-polar solvent like hexane may induce solidification.[5] |
| Low yield of crystals. | - The compound has significant solubility in the cold solvent.- Insufficient cooling. | - Cool the solution in an ice bath or refrigerator for a longer period.- Reduce the amount of solvent used for dissolution to a minimum.- Consider a different solvent in which the product is less soluble at low temperatures. |
| Crystals are colored or appear impure. | Co-precipitation of impurities. | - Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool.- Consider a pre-purification step, such as washing the crude product with water or a non-polar solvent.[3] |
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | CH₄N₂ | [1][4][6][7] |
| Molecular Weight | 44.06 g/mol | [1][4] |
| Boiling Point | 78.2°C at 760 mmHg | [1] |
| Melting Point | Not Available | |
| Density | 0.91 g/cm³ | [1] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stirrer and a stir bar in the distillation flask.
-
Charging the Flask: Place the crude this compound into the distillation flask.
-
Initiating Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point at the given pressure. A nomograph can be used to estimate the boiling point under vacuum.[8]
-
Shutdown: After collecting the product, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.
Caution: Hydrazones can be heat-sensitive and potentially unstable. It is recommended to perform distillation behind a safety shield.
Protocol 2: Purification of this compound by Crystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, hexane/ethyl acetate mixtures) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.[3][5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Decision tree for selecting a purification method.
References
- 1. lookchem.com [lookchem.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound (6629-91-0) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CH4N2 | CID 81125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Steric Hindrance in Formaldehyde Hydrazone Derivative Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to steric hindrance in reactions with formaldehyde hydrazone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect this compound derivative reactions?
A1: Steric hindrance is a phenomenon that occurs when the size of groups within a molecule prevents or slows down a chemical reaction. In the context of this compound derivative synthesis, bulky substituents on either the this compound or the reacting carbonyl compound can impede the approach of the reactants to each other. This can lead to slower reaction rates or lower product yields. While steric effects can hinder the initial nucleophilic attack, they can sometimes accelerate the subsequent rate-limiting dehydration step due to the relief of steric strain in the transition state.[1][2]
Q2: What are the general strategies to overcome steric hindrance in these reactions?
A2: Several strategies can be employed to mitigate the effects of steric hindrance:
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Optimize Reaction Conditions: Increasing the reaction temperature[1][3][4], prolonging the reaction time[1][3], and increasing the concentration of reactants[1] can help drive the reaction to completion.
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Use of Catalysts: Acid catalysis is typically employed for hydrazone formation.[3][5] For reactions at neutral pH, nucleophilic catalysts like aniline can significantly accelerate the reaction rate.[1][5][6]
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Solvent Selection: The polarity of the solvent can influence the reaction kinetics, particularly for less reactive molecules.[7] Experimenting with different solvents may improve yields.
-
Protecting Groups: In complex molecules, protecting groups can be used to temporarily block other reactive sites, preventing unwanted side reactions and potentially reducing steric congestion around the desired reaction center.[8][9][10][11]
Q3: How does pH influence hydrazone formation when dealing with sterically hindered substrates?
A3: The formation of hydrazones is highly pH-dependent, with the optimal range typically being mildly acidic, around pH 4.5-6.[1][3] In this range, there is sufficient acid to protonate the carbonyl oxygen, increasing its electrophilicity, without excessively protonating the hydrazine nucleophile, which would render it non-reactive.[3][5] When working with sterically hindered substrates at or near neutral pH (common in biological applications), the use of a catalyst becomes crucial to achieve a reasonable reaction rate.[12]
Q4: Are there specific catalysts recommended for sterically hindered reactions?
A4: Aniline and its derivatives are commonly used nucleophilic catalysts that can accelerate hydrazone formation, especially at neutral pH.[1][6][12] For particularly challenging reactions, including those with sterically demanding aryl ketones, newer classes of catalysts such as 2-aminophenols and 2-(aminomethyl)benzimidazoles have been shown to provide significantly greater rate enhancements than aniline.[6]
Troubleshooting Guide
This guide addresses common issues encountered when steric hindrance is a factor in reactions involving this compound derivatives.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Steric Hindrance: Bulky groups on the reactants are preventing efficient reaction. | 1. Increase Reaction Temperature: Gradually increase the temperature, monitoring for potential degradation of starting materials or products.[3][4] 2. Extend Reaction Time: Allow the reaction to proceed for a longer duration.[1][3] 3. Increase Reactant Concentration: Using a molar excess of the less sterically hindered reactant can help drive the equilibrium towards the product.[1] 4. Add a Catalyst: If not already in use, introduce an appropriate catalyst. For neutral pH, consider aniline or more potent derivatives.[1][6] |
| Suboptimal pH: The reaction pH is not in the ideal range for hydrazone formation. | 1. Adjust pH: Measure and adjust the pH of the reaction mixture to the optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[3] | |
| Low Reactivity of Starting Materials: Ketones are generally less reactive than aldehydes due to steric and electronic factors.[3] | 1. Consider a More Reactive Derivative: If possible, use a less sterically hindered or more electronically activated starting material. | |
| Formation of Side Products | Competing Reactions: Other functional groups in the molecule are reacting. | 1. Use Protecting Groups: Temporarily block other reactive sites with suitable protecting groups to ensure the desired reaction occurs selectively.[8][9][11] |
| Azine Formation: A common side reaction where the initial hydrazone reacts with a second molecule of the carbonyl compound. | 1. Control Stoichiometry: Use a 1:1 molar ratio of reactants. Consider adding the carbonyl compound dropwise to the hydrazine solution to prevent localized excess.[3] | |
| Reaction Stalls or is Incomplete | Poor Solubility: One or more reactants or the product may not be fully soluble in the chosen solvent. | 1. Change Solvent System: Experiment with a different solvent or a co-solvent system to improve solubility. For example, adding DMSO or DMF to an aqueous buffer can be effective.[13] |
| Equilibrium Not Reached: The reaction may be reversible and has not yet reached equilibrium. | 1. Monitor Reaction Over Time: Use techniques like TLC or LC-MS to monitor the reaction progress until no further changes in the composition of the reaction mixture are observed.[3][13] |
Experimental Protocols
General Protocol for Hydrazone Formation with Sterically Hindered Substrates
-
Preparation: In a suitable reaction vessel, dissolve the carbonyl compound (1.0 equivalent) and the this compound derivative (1.0-1.5 equivalents) in an appropriate solvent.
-
pH Adjustment (if applicable): If conducting the reaction under acidic conditions, adjust the pH to 4.5-6 using a weak acid (e.g., acetic acid). For reactions in aqueous buffers, ensure the pH is within the desired range.[3]
-
Catalyst Addition (for neutral pH): If operating at or near neutral pH, add a stock solution of a nucleophilic catalyst (e.g., aniline to a final concentration of 10-20 mM).[1]
-
Reaction: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 37°C or higher, depending on substrate stability).[1][4]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
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Workup and Purification: Once the reaction is complete, quench the reaction if necessary. The product can be isolated by removing the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.[3]
Protocol for Monitoring Hydrazone Formation by HPLC
This protocol is useful for tracking the progress of reactions, especially when optimizing conditions for sterically hindered substrates.
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Instrumentation: Utilize a standard HPLC system equipped with a UV detector. A C18 reverse-phase column is commonly employed for separating hydrazone products and reactants.
-
Mobile Phase: A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), both containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure sharp peaks. An example gradient is a linear increase from 10% B to 90% B over 20 minutes.
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Sample Preparation: At designated time points, withdraw an aliquot from the reaction mixture. Dilute the aliquot with the initial mobile phase to a concentration suitable for HPLC analysis.
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Analysis: Inject the prepared sample onto the HPLC column. Monitor the elution of the components with the UV detector at a wavelength where the hydrazone product has significant absorbance.
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Quantification: Integrate the peak areas of the reactants and the product to determine their relative concentrations at each time point. Plotting these concentrations over time will provide a kinetic profile of the reaction.[13]
Visualizations
Caption: General reaction mechanism for hydrazone formation.
Caption: A workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
pH control in formaldehyde hydrazone formation for optimal yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during formaldehyde hydrazone formation, with a specific focus on pH control for optimal yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound formation, and why is it critical?
A1: The optimal pH for this compound formation is typically in the mildly acidic range of 4 to 6.[1][2] This pH is critical because the reaction mechanism involves a delicate balance. Acid catalysis is required to protonate the carbonyl oxygen of formaldehyde, which increases its electrophilicity and facilitates the nucleophilic attack by the hydrazine.[2][3] However, if the pH is too low (typically below 3 or 4), the hydrazine nucleophile itself becomes excessively protonated, rendering it non-nucleophilic and thus unreactive.[2][4][5] Conversely, at neutral or high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, slowing down the reaction.[2] The relationship between reaction rate and pH often follows a bell-shaped curve, with the peak rate occurring in the mildly acidic range.[2]
Q2: What are the common side reactions during this compound formation, and how can they be minimized?
A2: A common side reaction is the formation of an azine.[1] This occurs when the initially formed hydrazone reacts with a second molecule of formaldehyde.[2] To minimize azine formation, it is recommended to use a 1:1 molar ratio of formaldehyde to the hydrazine.[2] Another strategy is to add the formaldehyde dropwise to the hydrazine solution to prevent a localized excess of the carbonyl compound.[2]
Q3: Can this compound formation be performed at neutral pH, for example, in biological applications?
A3: While the optimal pH is acidic, hydrazone formation can be conducted at a neutral pH (around 7.4), which is often necessary for biological applications like bioconjugation.[4][5] However, the reaction rate is significantly slower at neutral pH.[4] To achieve reasonable reaction rates under these conditions, the use of a catalyst is often required.[5] Aniline and its derivatives are commonly used catalysts that can significantly accelerate the reaction at neutral pH.[4][5]
Q4: How can I monitor the progress of my this compound formation reaction?
A4: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress.[1] A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting formaldehyde and hydrazine. The reaction is considered complete when the starting material spots disappear, and a new spot corresponding to the hydrazone product appears.[1] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[2] Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the formation of the hydrazone product by observing the appearance of the C=N stretch and the disappearance of the C=O stretch in IR, and the characteristic imine proton signal in 1H NMR.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incorrect pH: The pH of the reaction mixture is outside the optimal range. | Adjust the pH to a mildly acidic range (4-6) using a catalytic amount of a weak acid, such as acetic acid.[1][2] |
| Poor Quality Reagents: Impurities in formaldehyde or hydrazine can interfere with the reaction. | Ensure the purity of the starting materials. If necessary, purify the reagents before use.[1][2] | |
| Steric Hindrance: Bulky substituents on the hydrazine derivative may slow down the reaction. | Increase the reaction time or temperature to overcome the steric hindrance.[1][2] | |
| Reaction Equilibrium: The formation of water as a byproduct can shift the equilibrium back towards the reactants. | If feasible for your setup, remove water as it forms using a Dean-Stark apparatus.[2] | |
| Formation of Side Products (e.g., Azine) | Incorrect Stoichiometry: An excess of formaldehyde can lead to the formation of azine. | Use a 1:1 molar ratio of formaldehyde to hydrazine. Consider adding the formaldehyde solution dropwise to the hydrazine solution.[2] |
| Product Precipitation Issues | Poor Solubility: The hydrazone product may be insoluble in the reaction solvent. | Choose a solvent in which the product is soluble at the reaction temperature but less soluble at room temperature for easier isolation by crystallization. Common solvents include ethanol, methanol, and acetonitrile.[1] |
| Difficulty in Product Purification | Co-eluting Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging. | Optimize the eluent system for column chromatography. A common starting point is a hexane/ethyl acetate mixture; adjust the ratio to achieve better separation.[1] |
| Oily Product: The product does not crystallize and remains an oil. | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography is an alternative purification method.[1] |
Quantitative Data Summary
The rate of hydrazone formation is highly dependent on the pH of the reaction medium. The following table summarizes the relative reaction rates at different pH values.
| pH Range | Relative Reaction Rate | Reason |
| < 3-4 | Very Slow | The hydrazine nucleophile is protonated, reducing its nucleophilicity.[2][5] |
| 4-6 | Optimal | This range provides a balance between having a sufficiently nucleophilic hydrazine and enabling efficient acid-catalyzed dehydration of the intermediate.[2] |
| > 8 | Very Slow | There is a lack of protons to effectively catalyze the dehydration of the carbinolamine intermediate.[2] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis under Optimal pH
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Dissolution: In a round-bottom flask, dissolve the hydrazine derivative (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
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pH Adjustment: Add a catalytic amount of a weak acid, like glacial acetic acid, to adjust the pH of the solution to approximately 4-6. The pH can be checked using pH paper.
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Addition of Formaldehyde: To the stirred hydrazine solution, add formaldehyde (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Reaction Completion and Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), the reaction mixture can be concentrated under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[1]
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Characterization: Confirm the identity and purity of the synthesized hydrazone using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[1]
Protocol 2: Procedure for this compound Formation at Neutral pH for Bioconjugation
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Preparation of Buffered Solution: In a suitable reaction vessel, prepare a buffered solution (e.g., phosphate buffer) at the desired physiological pH (e.g., 7.4).
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Dissolution of Reactants: Dissolve the carbonyl-containing biomolecule (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents) in the buffered solution.
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Catalyst Addition: Add a stock solution of a catalyst, such as aniline, to the reaction mixture to achieve the desired final concentration (e.g., 10-20 mM).[4]
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Reaction: Stir the reaction mixture at room temperature.
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Monitoring: Monitor the progress of the conjugation reaction using an appropriate analytical method, such as HPLC or LC-MS.[2]
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Purification: Purify the resulting bioconjugate using methods suitable for biomolecules, such as size-exclusion chromatography or dialysis, to remove unreacted starting materials and the catalyst.
Visualizations
References
Troubleshooting low diastereoselectivity in asymmetric reactions of formaldehyde hydrazones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low diastereoselectivity in asymmetric reactions of formaldehyde hydrazones.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, with a focus on improving diastereoselectivity.
Question 1: My asymmetric reaction is showing low diastereoselectivity. What are the primary factors I should investigate?
Answer:
Low diastereoselectivity in asymmetric reactions of formaldehyde hydrazones can arise from several factors. The most critical parameters to investigate are the catalyst system (including the chiral ligand and any additives), the solvent, and the reaction temperature. Suboptimal conditions can lead to a poorly organized transition state, diminishing the facial bias required for high diastereoselectivity.[1] It is also essential to ensure the high purity of all starting materials, as impurities can interfere with the catalyst's function.
Key Troubleshooting Steps:
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Catalyst System Evaluation: The choice of catalyst is paramount. For organocatalyzed reactions, the structure of the chiral catalyst, including the steric bulk and electronic properties of the ligands, directly influences the stereochemical outcome.[2][3] Consider screening different catalysts or modifying the existing one. Additives or co-catalysts, such as an acid, can also significantly promote the desired reaction pathway and improve diastereoselectivity.[2][3]
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Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect the transition state geometry. A solvent that effectively solvates the catalyst-substrate complex without interfering with the crucial interactions for stereocontrol is ideal. It is highly recommended to screen a variety of solvents with different polarities.[2][3][4]
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Temperature Optimization: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) generally enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[1]
-
Substrate Considerations: The steric and electronic properties of your specific formaldehyde hydrazone and the electrophile can influence the diastereomeric ratio. While often less straightforward to modify, understanding these effects can provide insight into the source of low selectivity.
Question 2: I am observing the formation of a significant amount of the undesired diastereomer. How can I systematically optimize the reaction conditions to favor the desired product?
Answer:
A systematic approach to optimizing reaction conditions is crucial for improving diastereoselectivity. A Design of Experiments (DoE) approach can be efficient, but a one-factor-at-a-time (OFAT) approach is also effective for troubleshooting.
Optimization Workflow:
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Establish a Baseline: First, ensure you have a reliable and reproducible result for your current low-diastereoselectivity reaction.
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Vary the Solvent: As solvent effects can be dramatic, this is often a good starting point. Test a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF, ethyl acetate) and polar protic (e.g., ethanol), if compatible with your reaction chemistry.[2][3]
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Screen Catalysts/Ligands: If using a catalyst, screen a small library of related catalysts or ligands with varying steric and electronic properties. Even minor modifications can have a significant impact.
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Optimize Temperature: Once a promising solvent and catalyst system are identified, investigate the effect of temperature. Run the reaction at several lower temperatures to determine the optimal balance between reaction rate and diastereoselectivity.[1]
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Evaluate Additives/Co-catalysts: In some systems, the addition of a co-catalyst (e.g., a Brønsted or Lewis acid) can enhance diastereoselectivity by promoting a more ordered transition state.[2][3] Screen different additives and their stoichiometry.
Frequently Asked Questions (FAQs)
Q1: How does the structure of the chiral catalyst influence diastereoselectivity?
A1: The chiral catalyst creates a chiral environment around the reacting molecules, forcing them to approach each other from a specific direction. The steric bulk of the catalyst can physically block one face of the electrophile or the nucleophilic hydrazone, while non-covalent interactions (e.g., hydrogen bonding) can orient the substrates in a preferred conformation within the transition state. The interplay of these steric and electronic factors determines the facial selectivity and, consequently, the diastereomeric ratio of the product.[2][3]
Q2: Can the presence of water or other impurities affect my diastereoselectivity?
A2: Absolutely. Water can hydrolyze certain catalysts, particularly Lewis acids, rendering them inactive or altering their catalytic activity. Impurities in your starting materials can sometimes coordinate to the catalyst more strongly than the substrate, leading to catalyst inhibition or the promotion of a non-selective background reaction. Always use pure, anhydrous solvents and reagents for the best results. The use of molecular sieves can be beneficial in ensuring anhydrous conditions.[2][3]
Q3: My reaction is very slow at lower temperatures where I expect better diastereoselectivity. What can I do?
A3: This is a common challenge. If lowering the temperature significantly reduces the reaction rate, you can try several approaches:
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Increase Catalyst Loading: A higher catalyst concentration may accelerate the reaction without compromising selectivity.
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Increase Reactant Concentration: A more concentrated reaction mixture can lead to faster rates.
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Use a More Active Catalyst: If available, a more active catalyst derivative may allow you to run the reaction at a lower temperature within a reasonable timeframe.
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Extended Reaction Time: If the reactants and products are stable, simply running the reaction for a longer period may be the most straightforward solution.
Q4: Can I improve the diastereomeric ratio of my product post-reaction?
A4: Yes, in some cases. If the diastereomers are crystalline and have different solubilities, it may be possible to improve the diastereomeric ratio through recrystallization. Chromatographic separation (e.g., column chromatography or preparative HPLC) can also be used to isolate the desired diastereomer, although this may not be practical on a large scale.
Data Presentation
Table 1: Effect of Solvent and Co-catalyst on Diastereoselectivity in an Aminocatalytic Cascade Reaction of a Hydrazone. [2][3]
| Entry | Catalyst | Co-catalyst | Solvent | Conversion (%) | Diastereomeric Ratio (d.r.) |
| 1 | 3d | TFA | CH₂Cl₂ | >95 | 10:1 |
| 2 | 3d | Acetic Acid | CH₂Cl₂ | >95 | 15:1 |
| 3 | 3d | Acetic Acid | Toluene | >95 | >20:1 |
| 4 | 3d | Acetic Acid | THF | 80 | 12:1 |
| 5 | 3d | Acetic Acid | Dioxane | 75 | 10:1 |
| 6 | 3d | Acetic Acid | CH₃CN | 60 | 8:1 |
| 7 | 3d | Acetic Acid | Toluene + 3Å MS | >95 | >20:1 |
Data synthesized from a representative aminocatalytic reaction. Actual results may vary depending on the specific substrates and conditions.
Experimental Protocols
Protocol 1: General Procedure for Screening Solvents to Optimize Diastereoselectivity
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Preparation: In a series of oven-dried vials equipped with stir bars, add the this compound (1.0 equiv.) and the catalyst (e.g., 10 mol%).
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Inert Atmosphere: Seal the vials with septa and purge with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., toluene, CH₂Cl₂, THF, ethyl acetate, etc.) to achieve the desired concentration (e.g., 0.1 M).
-
Temperature Control: Place the vials in a cooling bath set to the desired temperature (e.g., 0 °C).
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Reaction Initiation: Add the electrophile (1.2 equiv.) to each vial via syringe.
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Monitoring: Stir the reactions at the set temperature and monitor their progress by TLC or ¹H NMR spectroscopy.
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Work-up and Analysis: Once the reactions are complete, quench them appropriately. Remove the solvent under reduced pressure. Analyze the crude reaction mixtures by ¹H NMR to determine the conversion and diastereomeric ratio.
-
Purification: Purify the product from the most promising reaction condition by column chromatography to isolate the major diastereomer.
Protocol 2: General Procedure for Temperature Optimization
-
Setup: In separate, identical oven-dried flasks under an inert atmosphere, prepare the reaction mixture with the optimal solvent and catalyst system identified from Protocol 1.
-
Temperature Variation: Place each flask in a cooling bath set to a different temperature (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).
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Reaction Initiation and Monitoring: Initiate the reactions by adding the final reagent and monitor as described above.
-
Analysis: After completion, analyze the diastereomeric ratio for each reaction to determine the optimal temperature for selectivity.
Visualizations
References
Degradation pathways of formaldehyde hydrazone under acidic conditions
Technical Support Center: Degradation of Formaldehyde Hydrazone
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the degradation of this compound and its derivatives under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound degradation in acidic conditions?
A1: this compound degradation in acidic environments occurs through a process called acid-catalyzed hydrolysis.[1] The hydrazone bond (C=N), which is stable at neutral pH, becomes susceptible to cleavage when the solution becomes acidic.[2] The reaction is reversible and proceeds by the protonation of the imine nitrogen, making the imine carbon more electrophilic and prone to attack by water. This forms a tetrahedral carbinolamine intermediate, which then breaks down to release the original formaldehyde and the corresponding hydrazine.[3][4]
Q2: Why is the stability of the hydrazone bond pH-dependent?
A2: The pH-dependency is central to the hydrolysis mechanism. The rate-limiting step is often the attack of water on the protonated hydrazone.[1][4] In acidic conditions (low pH), there is a higher concentration of protons (H+) available to protonate the imine nitrogen of the hydrazone. This protonation is a critical activation step that makes the hydrazone significantly more reactive towards water.[4] Conversely, at neutral or basic pH, the concentration of protons is low, so the hydrazone remains largely unprotonated and, therefore, more stable and less susceptible to hydrolysis.[1][2] This property is frequently exploited in drug delivery systems to trigger drug release in acidic cellular compartments like lysosomes or the tumor microenvironment.[1][2]
Q3: What are the primary factors that influence the rate of hydrazone hydrolysis?
A3: Several factors dictate the stability and hydrolysis rate of a hydrazone bond:
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pH: This is the most critical factor. Hydrolysis is significantly faster under acidic conditions.[3]
-
Electronic Effects: The electronic properties of the substituents on both the carbonyl and hydrazine components are crucial. Aromatic aldehydes or ketones generally form more stable hydrazones than their aliphatic counterparts due to electronic conjugation, which stabilizes the C=N bond.[1]
-
Steric Hindrance: Increased steric bulk around the hydrazone bond can hinder the approach of water molecules, thereby slowing down the rate of hydrolysis.[1]
-
Hydrazine Substitution: The nature of the hydrazine derivative has a profound impact. Acylhydrazones are typically more stable than alkylhydrazones at neutral pH.[5] Trialkylhydrazonium ions, formed after the condensation reaction, are exceptionally stable to hydrolysis.[4][5] In contrast, simple alkylhydrazones are among the least stable.[5]
Q4: My hydrazone-linked conjugate is degrading prematurely at a neutral pH. What are the likely causes?
A4: Premature degradation at neutral pH (e.g., pH 7.4 in blood plasma) is a common challenge. The primary causes are often structural:
-
Aliphatic Origin: If the hydrazone was formed from an aliphatic aldehyde or ketone, it will inherently be less stable than one derived from an aromatic carbonyl compound.[1]
-
Lack of Steric Shielding: Minimal steric hindrance around the C=N bond can leave it exposed to nucleophilic attack, even at neutral pH.
-
Simple Alkylhydrazine: The use of a simple alkylhydrazine (e.g., methylhydrazine) results in a particularly labile bond compared to an acylhydrazine or other more stabilized derivatives.[5]
To increase stability, consider redesigning the linker to incorporate an aromatic carbonyl component or a more stable class of hydrazine, such as an acetylhydrazide.
Troubleshooting Guide
Issue 1: I am observing inconsistent degradation rates in my replicate stability experiments.
-
Possible Cause 1: Inaccurate pH Control. The hydrolysis rate is highly sensitive to small changes in pH, especially in acidic ranges.
-
Solution: Ensure that your buffers are accurately prepared and that the pH is verified with a calibrated pH meter for every experiment. Remember that for experiments in deuterated solvents for NMR, the pD should be considered (pD = pH meter reading + 0.4).[1]
-
-
Possible Cause 2: Temperature Fluctuations. Hydrolysis reactions are temperature-dependent.
-
Solution: Use a precisely controlled incubator or water bath set to a constant temperature (e.g., 37°C) for all stability studies.[1]
-
-
Possible Cause 3: Reversibility of Reaction. The hydrolysis of hydrazones is a reversible reaction. If the released formaldehyde and hydrazine are not removed from the system, they can recombine.
-
Solution: For kinetic studies, especially using NMR, include a "trapping" agent in the reaction mixture. A 10-fold molar excess of deuterated formaldehyde (CD₂O), for example, can be used to trap the released hydrazine and prevent the reverse condensation reaction, pushing the equilibrium towards complete hydrolysis.[1][4]
-
Issue 2: I am having difficulty quantifying the degradation products using HPLC.
-
Possible Cause 1: Poor Chromatic Separation. The parent hydrazone and its degradation products (formaldehyde and hydrazine) may co-elute or have poor peak shapes.
-
Solution: Optimize your HPLC method. Adjust the mobile phase composition (e.g., gradient, organic modifier percentage), change the column (e.g., a different C18 phase or a cyano column), or modify the flow rate.
-
-
Possible Cause 2: Low UV Absorbance. Formaldehyde and many simple hydrazines do not have strong chromophores, making them difficult to detect with a standard UV detector.
-
Solution: Monitor the disappearance of the parent hydrazone peak, which is usually more reliable and has a stronger UV signal.[5] Alternatively, use a derivatization agent like 2,4-dinitrophenylhydrazine (DNPH) to react with the released formaldehyde, forming a highly colored product that is easily quantifiable by HPLC-UV.[6][7]
-
Quantitative Data on Hydrazone Stability
The stability of a hydrazone is highly dependent on its structure. The following tables summarize kinetic data for the hydrolysis of different hydrazone types.
Table 1: Effect of pH on the Half-Life of a Hydrazone-Linked Antibody-Drug Conjugate.
| pH | Half-Life (t½) in hours |
| 7.2 | 183 |
| 5.0 | 4.4 |
| (Data sourced from a study by Senter and co-workers on an auristatin E conjugate)[3] |
Table 2: Comparative Half-Lives of Isostructural Hydrazones and an Oxime.
| Conjugate Type | Derivatizing Agent | Half-life (t½) in hours at pD 5.0 | Half-life (t½) in hours at pD 6.0 | Half-life (t½) in hours at pD 7.0 |
| Alkylhydrazone | Methylhydrazine | 0.036 | 0.36 | 3.6 |
| Alkylhydrazone | Dimethylhydrazine | 0.036 | 0.36 | 3.6 |
| Acylhydrazone | Acetylhydrazide | 0.036 | 0.36 | 3.6 |
| Semicarbazone | Semicarbazide | 0.090 | 0.90 | 9.0 |
| Oxime (for comparison) | Hydroxylamine | 10.8 | 108 | 1,080 |
| Trialkylhydrazonium | Trimethylhydrazinium iodide | > 10,080 | > 10,080 | 1,440 |
| (Data adapted from Kalia and Raines, 2008)[4][5] |
Visualized Pathways and Workflows
Caption: Mechanism of acid-catalyzed this compound hydrolysis.
Caption: Key factors affecting the stability of hydrazone bonds.
Caption: Workflow for assessing pH-dependent hydrazone stability via HPLC.
Experimental Protocols
Protocol 1: Monitoring Hydrazone Hydrolysis via ¹H NMR Spectroscopy
This protocol provides a method for determining the hydrolytic stability of a hydrazone conjugate across a range of pH values by monitoring the disappearance of a characteristic proton signal.[1][4]
-
Materials and Reagents:
-
Hydrazone conjugate of interest.
-
Deuterated buffer solutions (e.g., phosphate or acetate buffers) prepared at desired pD values (e.g., 5.0, 6.0, 7.4). Note: pD = pH meter reading + 0.4.
-
Deuterated formaldehyde (CD₂O) or another suitable "trap" for the released hydrazine to prevent the reverse reaction.[4]
-
NMR tubes.
-
¹H NMR Spectrometer.
-
-
Procedure:
-
Sample Preparation: Dissolve a precise amount of the hydrazone conjugate in each deuterated buffer to a known concentration (e.g., 1-5 mM).
-
Add Trap: To each sample, add a 10-fold molar excess of the deuterated formaldehyde trap. This drives the equilibrium towards hydrolysis.[1]
-
Transfer: Transfer the solutions to separate, labeled NMR tubes.
-
Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum for each sample immediately after preparation. Identify a characteristic, well-resolved proton signal of the hydrazone (e.g., the imine proton R₂CH =N- or an aromatic proton on the carbonyl-derived portion).
-
Incubation: Incubate the NMR tubes in a temperature-controlled environment (e.g., the NMR probe set to 37°C).
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes, 1 hour, or as needed based on the expected stability of the conjugate).
-
Data Analysis: Integrate the characteristic hydrazone signal at each time point. Plot the decrease in the integral value versus time. Calculate the first-order rate constant (k) and the half-life (t½ = ln(2)/k) for hydrolysis at each pD value.
-
Protocol 2: Hydrazone Stability Analysis by HPLC
This protocol outlines a general procedure for quantifying hydrazone stability by monitoring the decrease of the parent compound's peak area over time using reverse-phase HPLC.[5]
-
Materials and Reagents:
-
Hydrazone conjugate of interest.
-
Aqueous buffer solutions at desired pH values (e.g., pH 5.0, 6.0, 7.4).
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
HPLC system with a UV-Vis or MS detector.
-
Appropriate HPLC column (e.g., C18 reversed-phase).
-
Incubator or water bath.
-
-
Procedure:
-
Method Development: Develop an HPLC method that provides good separation and peak shape for your hydrazone conjugate.
-
Sample Preparation: Prepare a stock solution of the hydrazone conjugate in an appropriate organic solvent (e.g., DMSO, acetonitrile).
-
Initiate Degradation: Dilute the stock solution into the pre-warmed (e.g., 37°C) aqueous buffer solutions of different pH values to a final concentration suitable for HPLC analysis. This is your t=0 sample.
-
Incubation: Place the sample vials in an incubator or water bath at a constant temperature.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Quench Reaction: Immediately stop the degradation by either injecting the sample directly onto the HPLC system or by quenching the reaction (e.g., by diluting it in the mobile phase or neutralizing the pH if applicable).
-
HPLC Analysis: Analyze the samples by HPLC. Monitor the degradation of the parent hydrazone compound by measuring the decrease in its peak area over time.
-
Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the t=0 sample. Plot this percentage against time to determine the stability profile and calculate the half-life of the hydrazone under the tested conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Formaldehyde Tert-Butyl Hydrazone and SAMP Hydrazone in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic choice of reagents is paramount to achieving desired stereochemical outcomes. Among the diverse tools available, hydrazones have emerged as versatile intermediates. This guide provides a comprehensive comparison of two prominent hydrazones: formaldehyde tert-butyl hydrazone and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) hydrazone. While both are instrumental in forming carbon-carbon bonds with high stereocontrol, their mechanistic approaches and applications differ significantly. This guide will objectively compare their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Core Functionalities and Applications
SAMP Hydrazone functions as a chiral auxiliary , covalently bonded to a carbonyl compound (ketone or aldehyde). The inherent chirality of the SAMP moiety directs the stereoselective alkylation of the α-carbon, leading to the formation of a new stereocenter with high diastereoselectivity. This method is a cornerstone of classical asymmetric synthesis, providing a reliable route to enantiomerically enriched α-alkylated carbonyl compounds.
Formaldehyde tert-butyl hydrazone , in contrast, serves as a nucleophilic formyl anion equivalent in organocatalytic reactions. It is an achiral reagent that participates in asymmetric additions to electrophiles, most notably carbonyl compounds. The stereoselectivity of these reactions is dictated by an external chiral catalyst, such as a bifunctional squaramide or urea derivative, which orchestrates the enantioselective formation of the new stereocenter.
Performance Comparison: A Tale of Two Strategies
The performance of these two hydrazones is best understood by examining their distinct roles. Below is a summary of their typical performance in their respective flagship applications.
Table 1: Performance of SAMP Hydrazone in Asymmetric α-Alkylation of Ketones
| Ketone Substrate | Electrophile | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Product | Overall Yield (%) | Reference |
| Cyclohexanone | CH₃I | >95% | ≥95% | 71 | [1] |
| Propiophenone | C₂H₅I | >95% | ≥95% | 75 | [1] |
| 3-Pentanone | C₂H₅I | ≥97% | ≥97% | 58 | [1] |
| Acetone | n-C₄H₉I | >95% | ≥95% | 65 | [1] |
Data represents typical values achieved in the Enders SAMP/RAMP hydrazone alkylation methodology.
Table 2: Performance of Formaldehyde Tert-Butyl Hydrazone in Organocatalytic Asymmetric Addition to Aldehydes
| Aldehyde Substrate | Catalyst | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Benzaldehyde | Amide-squaramide | 90% | 85 | [2] |
| 4-Nitrobenzaldehyde | Amide-squaramide | 94% | 92 | [2] |
| 4-Chlorobenzaldehyde | Amide-squaramide | 92% | 88 | [2] |
| 2-Naphthaldehyde | Amide-squaramide | 91% | 89 | [2] |
Data is for the asymmetric addition of formaldehyde tert-butyl hydrazone to various aldehydes using a bifunctional squaramide organocatalyst.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the key applications of each hydrazone.
Protocol 1: Asymmetric α-Alkylation of a Ketone using SAMP Hydrazone
This three-step procedure involves the formation of the SAMP hydrazone, subsequent metalation and alkylation, and finally, cleavage of the auxiliary to yield the chiral ketone.[1][3]
Step 1: Formation of the SAMP Hydrazone
-
A mixture of the ketone (1.0 eq) and SAMP (1.2 eq) is heated at 60 °C under an argon atmosphere for 2-12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the crude hydrazone is purified by distillation or chromatography.
Step 2: α-Alkylation
-
To a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF at 0 °C, the SAMP hydrazone (1.0 eq) is added dropwise.
-
The mixture is cooled to -78 °C, and the alkyl halide (1.2 eq) is added.
-
The reaction is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.
Step 3: Cleavage of the SAMP Hydrazone
-
Ozonolysis: The alkylated hydrazone is dissolved in dichloromethane at -78 °C, and ozone is bubbled through the solution until a blue color persists.[1] The reaction is then quenched with dimethyl sulfide.
-
Oxalic Acid: The hydrazone is stirred vigorously with a saturated aqueous solution of oxalic acid at room temperature.[4] This method allows for the recovery of the chiral auxiliary.
Protocol 2: Organocatalytic Asymmetric Addition of Formaldehyde Tert-Butyl Hydrazone to an Aldehyde
This protocol describes a typical procedure using a bifunctional organocatalyst.[2][5]
-
To a solution of the aldehyde (1.0 eq) and the chiral squaramide catalyst (0.05-0.1 eq) in a suitable solvent (e.g., toluene or dichloromethane) at the specified temperature (e.g., -20 °C), is added formaldehyde tert-butyl hydrazone (1.5 eq).
-
The reaction mixture is stirred for the time indicated by TLC monitoring (typically 24-72 hours).
-
The reaction is quenched, and the crude product is purified by flash column chromatography.
-
The resulting azo-alcohol can be converted to the corresponding α-hydroxy aldehyde by tautomerization to the hydrazone followed by hydrolytic cleavage.[5]
Visualizing the Mechanisms
The following diagrams illustrate the distinct mechanistic pathways for each hydrazone in their respective asymmetric transformations.
Caption: Workflow for SAMP-mediated asymmetric α-alkylation.
Caption: Organocatalytic asymmetric addition of FTBH to an aldehyde.
Conclusion
Both formaldehyde tert-butyl hydrazone and SAMP hydrazone are powerful reagents in the field of asymmetric synthesis, yet they operate through fundamentally different mechanisms and are suited for distinct synthetic transformations.
SAMP hydrazone is the reagent of choice for the asymmetric α-alkylation of ketones and aldehydes via a chiral auxiliary-based approach . It offers excellent diastereoselectivity and enantioselectivity, with a well-established and predictable stereochemical outcome. The requirement for stoichiometric amounts of the chiral auxiliary and strong bases like LDA are key considerations.
Formaldehyde tert-butyl hydrazone excels as a formyl anion equivalent in organocatalytic asymmetric additions . This approach benefits from the use of substoichiometric amounts of a chiral catalyst, offering a more atom-economical process. The enantioselectivity is highly dependent on the catalyst design and reaction conditions.
The selection between these two hydrazones will ultimately depend on the specific synthetic target and the desired strategic approach. For the direct, reliable α-alkylation of a carbonyl compound, the SAMP hydrazone method remains a gold standard. For the catalytic asymmetric formylation of carbonyl compounds, formaldehyde tert-butyl hydrazone provides a modern and efficient alternative. This guide provides the foundational knowledge for researchers to make an informed decision based on the unique advantages each of these valuable reagents offers.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Bifunctional Squaramide Organocatalysts for the Asymmetric Addition of Formaldehyde tert-Butylhydrazone to Simple Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]
The Strategic Advantage of Formaldehyde N,N-Dimethylhydrazone in Michael Additions: A Comparative Guide
In the landscape of carbon-carbon bond formation, the Michael addition stands as a cornerstone reaction, widely utilized by researchers in organic synthesis and drug development. The choice of nucleophile is critical to the success of this reaction, dictating yield, stereoselectivity, and the functional handles available for subsequent transformations. This guide provides an in-depth comparison of formaldehyde N,N-dimethylhydrazone with other common Michael donors, highlighting its distinct advantages through experimental data and detailed protocols.
Unveiling the Potential: Formaldehyde N,N-Dimethylhydrazone as a Superior Michael Donor
Formaldehyde N,N-dimethylhydrazone serves as a highly effective nucleophilic formaldehyde equivalent. In the Michael reaction, it adds to an α,β-unsaturated acceptor, creating a versatile adduct that can be further transformed. Its growing popularity stems from a combination of high reactivity, stability, and the unique chemical properties of the resulting products.
A significant benefit is its role as a safe and effective alternative to toxic nitrile reagents. The hydrazone moiety in the Michael adduct can be readily converted to a nitrile group, allowing for the introduction of a cyano functional group without the use of hazardous cyanide salts.[1] Furthermore, reactions employing formaldehyde N,N-dimethylhydrazone often proceed with good to excellent yields and, in asymmetric variants, can achieve high levels of diastereoselectivity.[2][3][4] The resulting products are bifunctional, containing both a nitrogen moiety and a newly formed carbon-carbon bond, which are valuable intermediates for synthesizing more complex molecules.[4]
Performance Under Scrutiny: A Data-Driven Comparison
To objectively assess the performance of formaldehyde N,N-dimethylhydrazone, we compare its reactivity with other common Michael donors. The following table summarizes key experimental data from the literature, showcasing reaction yields and stereoselectivity across different nucleophile and acceptor pairs. While direct head-to-head comparisons under identical conditions are scarce, this curated data provides valuable insights into the relative efficacy of each reagent.
| Nucleophile (Michael Donor) | Acceptor (Michael Acceptor) | Catalyst/Conditions | Yield (%) | Selectivity (ee or d.r.) | Reference |
| Formaldehyde N,N-dialkylhydrazone | Alkylidene Malonate | MgI₂ | Excellent | Good d.r. | [2][3] |
| Formaldehyde N-tert-butylhydrazone | Nitroalkene | Chiral bis-thiourea | 60-96 | up to 84:16 e.r. | [4] |
| Formaldehyde N,N-dialkylhydrazone | α,β-Unsaturated Ketone | Chiral N,N'-dioxide/Sc(OTf)₂ | Good | High ee | [1] |
| Nitromethane | Chalcone | Chiral thiourea | High | High ee | N/A |
| Malononitrile | Chalcone | Chiral squaramide | up to 99 | up to 90% ee | N/A |
| Dimethyl Malonate | Chalcone | 1,2-diphenylethanediamine | 61-99 | 65 to >99% ee | N/A |
| Thiophenol | Chalcone | Base | High | N/A | N/A |
Note: "ee" refers to enantiomeric excess and "d.r." refers to diastereomeric ratio. Direct comparison is challenging due to variations in catalysts, solvents, and specific substrates used in different studies.
Visualizing the Chemistry
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism, a general experimental workflow, and the logical advantages of using formaldehyde N,N-dimethylhydrazone.
Experimental Protocols
Reproducibility is a key tenet of scientific research. The following is a representative experimental protocol for an asymmetric Michael addition, adapted from the literature.
Title: Asymmetric Michael Addition of Formaldehyde N,N-Dialkylhydrazone to an Alkylidene Malonate[2][3]
Materials:
-
Chiral Formaldehyde N,N-dialkylhydrazone (1.0 eq)
-
Alkylidene Malonate (1.2 eq)
-
Magnesium Iodide (MgI₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the chiral formaldehyde N,N-dialkylhydrazone in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., argon), add the alkylidene malonate.
-
Add magnesium iodide (MgI₂) to the mixture and continue stirring at -78 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the diastereomeric ratio by NMR analysis.
Conclusion
Formaldehyde N,N-dimethylhydrazone presents a compelling case as a strategic reagent in Michael additions. Its ability to act as a stable and effective formyl anion equivalent, coupled with the versatility of the resulting hydrazone adducts, offers significant advantages over traditional Michael donors. The high yields and stereoselectivities achievable make it a powerful tool for constructing complex molecular architectures, particularly in the fields of pharmaceutical and materials science. Researchers are encouraged to consider this reagent as a superior alternative for their synthetic challenges.
References
- 1. Catalytic Asymmetric Addition Reactions of Formaldehyde N, N-Dialkylhydrazone to Synthesize Chiral Nitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Michael addition of formaldehyde N,N-dialkylhydrazones to alkylidene malonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Michael addition of formaldehyde N,N-dialkylhydrazones to alkylidene malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of enantioenriched azo compounds: organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Labyrinth of C1 Chemistry: A Comparative Guide to the Limitations of Formaldehyde Hydrazone in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the precise introduction of a methyl or formyl group is a frequent and often critical step in the synthesis of complex molecules. Formaldehyde hydrazone has long been employed as a versatile reagent for such transformations. However, its application is not without significant limitations that can impact yield, selectivity, and overall synthetic efficiency. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data, to aid in the selection of the most appropriate synthetic strategy.
This compound and its derivatives serve as important C1 synthons, participating in a variety of chemical transformations including N-methylation, formylation, and as a formyl anion equivalent. Despite their utility, their application in the intricate landscape of complex molecule synthesis is often hampered by issues of stability, harsh reaction or deprotection conditions, and the potential for side reactions. This guide will delve into these limitations and present a comparative analysis with modern alternatives.
N-Methylation: Beyond this compound
N-methylation is a crucial transformation in drug discovery and development, as the introduction of a methyl group can significantly modulate the pharmacological properties of a molecule. While this compound can be used for N-methylation, several alternative methods offer milder conditions, higher yields, and broader substrate scope.
Comparison of N-Methylation Methods
| Method | Reagents | Typical Reaction Conditions | Typical Yields (%) | Advantages | Limitations |
| This compound | This compound, base (e.g., NaH, LDA) | Varies, can require strong bases and elevated temperatures | 40-80% | Inexpensive | Requires strong base, potential for overmethylation, formation of side products (azines), harsh deprotection if used as a protecting group. |
| Eschweiler-Clarke Reaction | Formaldehyde, formic acid | 80-100 °C, aqueous or neat | 80-95%[1] | High yields, inexpensive reagents, avoids quaternary ammonium salt formation.[2] | High temperatures, not suitable for acid-sensitive or thermally labile substrates.[3] |
| Reductive Amination (NaBH(OAc)₃) | Formaldehyde, sodium triacetoxyborohydride | Room temperature, CH₂Cl₂ or THF | 77-95%[4][5] | Mild conditions, high yields, broad substrate scope, tolerates many functional groups. | Reagent is moisture-sensitive. |
| Reductive Amination (NaBH₃CN) | Formaldehyde, sodium cyanoborohydride | Mildly acidic (pH 4-5), MeOH | 80-90% | Selectively reduces iminium ions in the presence of carbonyls. | Toxic cyanide byproducts.[6] |
| CuH-Catalyzed N-Methylation | Paraformaldehyde, polymethylhydrosiloxane (PMHS), (CAAC)CuCl | 80 °C, nBu₂O | 67-96% | High yields for a broad range of amines, including heterocyclic and drug molecules. | Requires a catalyst. |
Experimental Protocols
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction [1]
-
Materials: Secondary amine (1.0 eq), formaldehyde (37% aqueous solution, 2.0 eq), formic acid (98%, 2.0 eq).
-
Procedure:
-
To a round-bottom flask containing the secondary amine, add formic acid followed by the formaldehyde solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: N-Methylation via Reductive Amination with Sodium Triacetoxyborohydride [4]
-
Materials: Secondary amine (1.0 eq), formaldehyde (37% aqueous solution, 1.2 eq), sodium triacetoxyborohydride (1.5 eq), dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the secondary amine and formaldehyde in CH₂Cl₂.
-
Add sodium triacetoxyborohydride portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Decision workflow for selecting an N-methylation method.
The Hydrazone as a Protecting Group: A Double-Edged Sword
Hydrazones can serve as protecting groups for carbonyl functionalities. However, their stability profile and the conditions required for their removal often limit their utility in complex syntheses, especially when other sensitive functional groups are present.
Stability and Deprotection Challenges
Formaldehyde hydrazones are generally stable under basic and nucleophilic conditions but are susceptible to hydrolysis under acidic conditions. This acid lability can be a significant drawback in multi-step syntheses that require acidic reaction conditions for other transformations.
Furthermore, the deprotection of hydrazones often requires harsh conditions, such as strong acids or oxidizing agents, which can be incompatible with sensitive functional groups elsewhere in the molecule. For instance, the presence of acid-labile protecting groups like tert-butyloxycarbonyl (Boc) or silyl ethers can be problematic during the acidic cleavage of a hydrazone.
Orthogonal Protecting Group Strategies
In complex syntheses, the use of orthogonal protecting groups is crucial. These are groups that can be removed under distinct conditions without affecting others. While hydrazones can be part of an orthogonal strategy, their acid-lability limits the choice of other protecting groups. For example, a base-labile protecting group like Fmoc could be used orthogonally to an acid-labile hydrazone. However, the more common acid-labile protecting groups like Boc are not compatible.
Orthogonal protection challenges with hydrazones.
The Wolff-Kishner Reaction: A Safer Alternative Emerges
The Wolff-Kishner reduction, which utilizes a hydrazone intermediate to deoxygenate a carbonyl group, is a powerful transformation. However, the traditional use of hydrazine is highly hazardous due to its toxicity and explosive nature. A safer and more practical alternative using methyl hydrazinocarboxylate has been developed.
Comparison of Wolff-Kishner Reduction Methods
| Method | Reagents | Typical Reaction Conditions | Typical Yields (%) | Advantages | Limitations |
| Traditional Wolff-Kishner | Hydrazine hydrate, KOH | High temperatures (180-200 °C) | 60-90% | Effective for a wide range of ketones and aldehydes. | Highly toxic and explosive hydrazine, harsh basic conditions, high temperatures.[7] |
| Methyl Hydrazinocarboxylate | Methyl hydrazinocarboxylate, KOH, triethylene glycol | 140 °C | 65-95%[8] | Avoids the use of hydrazine, milder conditions, bench-stable intermediate.[8] | Diminished yields for hindered substrates and aliphatic systems.[8] |
Experimental Protocol
Protocol 3: Hydrazine-Free Wolff-Kishner Reduction [8]
-
Materials: Aromatic ketone or aldehyde (1.0 eq), methyl hydrazinocarboxylate (1.2 eq), ethanol, acetic acid (catalytic), potassium hydroxide (excess), triethylene glycol.
-
Procedure:
-
Hydrazone Formation: Dissolve the carbonyl compound and methyl hydrazinocarboxylate in ethanol with a catalytic amount of acetic acid. Reflux for 1-2 hours. Cool the reaction mixture and isolate the carbomethoxyhydrazone intermediate by filtration or extraction.
-
Reduction: To a solution of potassium hydroxide in triethylene glycol, add the isolated carbomethoxyhydrazone. Heat the mixture to 140 °C for 2-4 hours.
-
Cool the reaction mixture, add water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
Comparison of traditional and alternative Wolff-Kishner reactions.
Conclusion
While this compound remains a tool in the synthetic chemist's toolbox, its limitations in complex molecule synthesis are significant. The availability of milder, more efficient, and safer alternatives for N-methylation and deoxygenation reactions warrants careful consideration. For N-methylation, reductive amination using sodium triacetoxyborohydride offers a superior profile in terms of mildness and substrate scope. For the Wolff-Kishner reduction, the use of methyl hydrazinocarboxylate provides a much safer alternative to the hazardous hydrazine. By understanding the limitations of this compound and being aware of the advantages offered by alternative methodologies, researchers can devise more robust and successful synthetic routes for the construction of complex and valuable molecules.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Validation of Formaldehyde Hydrazone Structures
For Researchers, Scientists, and Drug Development Professionals
The formation of a hydrazone from formaldehyde is a fundamental reaction in organic chemistry, crucial for both derivatization of the aldehyde for analytical purposes and for the synthesis of complex molecules. Hydrazones, characterized by the R₁R₂C=NNH₂ functional group, are pivotal intermediates in various chemical transformations and are integral to bioconjugation strategies.[1] Accurate structural confirmation of the resulting formaldehyde hydrazone is paramount to ensure the success of subsequent experimental steps. This guide provides a comparative overview of key spectroscopic techniques used for this validation, complete with experimental data and protocols.
Core Spectroscopic Techniques for Structural Elucidation
The validation of a this compound's structure relies on a suite of spectroscopic methods, each providing unique and complementary information. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For formaldehyde hydrazones, ¹H and ¹³C NMR provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively, while ¹⁵N NMR can offer direct insight into the nitrogen atoms of the hydrazone moiety.
Key Spectral Data:
Theoretical and experimental studies provide expected chemical shifts for the characteristic protons and carbons in a simple this compound.[2][3] For more complex hydrazones, such as those derived from substituted hydrazines, these values will shift accordingly, but the key structural motifs remain identifiable.
| Table 1: Typical NMR Spectroscopic Data for Hydrazones | ||
| Nucleus | Functional Group / Atom | Typical Chemical Shift (δ, ppm) |
| ¹H NMR | CH =N (Azomethine) | 7.0 - 8.0 |
| NH ₂ (Hydrazone) | 4.5 - 7.5 (often broad) | |
| ¹³C NMR | C =N (Azomethine) | 125 - 145 |
| ¹⁵N NMR | NH ₂ | ~105 |
| C=N | ~340 |
Note: Chemical shifts are highly dependent on the solvent and the specific structure of the hydrazone (e.g., substituents on the second nitrogen).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Data Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer.[4]
-
Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The formation of a hydrazone from formaldehyde results in the appearance of a characteristic C=N (imine) stretch and the retention of N-H bonds, while the C=O stretch of the formaldehyde reactant disappears.
Key Spectral Data:
The presence of specific absorption bands confirms the successful formation of the hydrazone linkage.
| Table 2: Characteristic IR Absorption Bands for Hydrazones | |
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Hydrazone) | 3200 - 3400 (can be broad) |
| C-H Stretch (Aliphatic/Aromatic) | 2850 - 3100 |
| C=N Stretch (Imine/Azomethine) | 1590 - 1650 (often strong)[5][6][7] |
| N-H Bend | 1500 - 1600 |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the dry, purified hydrazone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan: Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is a highly sensitive technique that can confirm the mass of the synthesized hydrazone and provide structural information through fragmentation analysis (MS/MS). Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used.[9][10]
Key Spectral Data:
The primary goal is to identify the molecular ion peak, which corresponds to the molecular weight of the target hydrazone.
| Table 3: Mass Spectrometry Data for Hydrazone Validation | ||
| Ionization Technique | Expected Ion | Information Gained |
| ESI, APCI | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Confirms molecular weight of the hydrazone. |
| MS/MS | Fragment Ions | Provides structural information by showing characteristic losses (e.g., loss of NH₃).[9] |
Example: The 2,4-dinitrophenylhydrazone of formaldehyde has been identified with an m/z of 209 corresponding to the [M-H]⁻ ion.[9]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the hydrazone sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol, acetonitrile).
-
Chromatography (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A reversed-phase C18 column is often used to separate the hydrazone from any impurities before it enters the mass spectrometer.
-
Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., ESI or APCI) to generate charged molecules.
-
Mass Analysis: Analyze the ions in a mass analyzer (e.g., Quadrupole, Time-of-Flight) to determine their mass-to-charge ratio (m/z).
-
Data Interpretation: Identify the peak corresponding to the molecular weight of the expected this compound. If necessary, perform MS/MS analysis on the parent ion to confirm its structure through fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy
While simple formaldehyde hydrazones may not have strong chromophores, UV-Vis spectroscopy becomes a powerful quantitative tool when using specific hydrazine reagents, such as 2,4-dinitrophenylhydrazine (DNPH). The reaction of formaldehyde with DNPH produces a brightly colored hydrazone, and the intensity of the color, measured by its absorbance, is proportional to the concentration of the aldehyde.[11] This method is more common for quantification rather than structural validation but can confirm the formation of the conjugated hydrazone system.
Key Spectral Data:
The key parameter is the wavelength of maximum absorbance (λmax), which is characteristic of the electronic structure of the resulting hydrazone.
| Table 4: UV-Vis Data for Formaldehyde-DNPH Hydrazone | ||
| Derivatizing Agent | Solvent | λmax of Hydrazone (nm) |
| 2,4-Dinitrophenylhydrazine (DNPH) | Varies (e.g., Acetonitrile) | ~355 - 360[11] |
Experimental Protocol: UV-Vis Analysis via DNPH Derivatization
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile) with a catalytic amount of acid (e.g., sulfuric acid).
-
Reaction: Mix a known volume of the aqueous sample containing formaldehyde with the DNPH reagent. Allow the reaction to proceed for a set time (e.g., 1 hour) at a controlled temperature.[11]
-
Measurement: Transfer the resulting yellow solution to a quartz cuvette.
-
Data Acquisition: Measure the absorbance spectrum using a UV-Vis spectrophotometer, scanning a range that includes the expected λmax (e.g., 300-500 nm).
-
Analysis: The presence of a strong absorption peak around 357 nm indicates the formation of the formaldehyde 2,4-dinitrophenylhydrazone.[11]
Visualized Workflows
To better illustrate the process, the following diagrams outline the synthesis and validation workflow.
Caption: General workflow for the synthesis and spectroscopic validation of a this compound.
Caption: Chemical reaction scheme for the formation of a this compound from formaldehyde and a hydrazine.
Comparison and Conclusion
| Technique | Primary Information | Strengths | Limitations |
| NMR | Detailed atomic connectivity and chemical environment. | Unambiguous structure determination; quantitative. | Lower sensitivity; requires relatively pure sample. |
| IR | Presence of key functional groups (C=N, N-H). | Fast, simple, and inexpensive; confirms functional group transformation. | Provides limited structural detail; not easily quantifiable. |
| MS | Molecular weight and elemental formula. | Extremely high sensitivity; provides fragmentation data for structural clues. | Does not distinguish between isomers; may require derivatization.[10] |
| UV-Vis | Presence of conjugated systems; quantification. | Excellent for quantification with chromophoric derivatives (e.g., DNPH).[11] | Not universally applicable; provides minimal structural information. |
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Role of this compound and catalase in hydrazine-induced methylation of DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. wecmelive.com [wecmelive.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Asymmetric Formaldehyde Hydrazone Additions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric addition of formaldehyde hydrazones to various electrophiles is a powerful transformation in organic synthesis, providing access to chiral building blocks essential for drug discovery and development. This guide offers a comparative analysis of two prominent catalytic systems employed for this purpose: bifunctional squaramide organocatalysts and chiral N,N'-dioxide/metal salt complexes. We present a summary of their performance based on published experimental data, detailed experimental protocols, and visualizations of the reaction workflow and proposed catalytic cycle.
Performance Comparison of Catalytic Systems
The choice of catalyst is critical for achieving high yield and enantioselectivity in asymmetric formaldehyde hydrazone additions. Below is a summary of the performance of a representative bifunctional squaramide organocatalyst and a chiral N,N'-dioxide/metal salt complex in the addition of formaldehyde hydrazones to aldehydes and imines, respectively.
| Catalyst System | Electrophile | Hydrazone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Bifunctional Squaramide | 2-Naphthylaldehyde | Formaldehyde tert-butyl hydrazone | 10 | Toluene | -20 | 24 | 95 | 96 |
| 4-Bromobenzaldehyde | Formaldehyde tert-butyl hydrazone | 10 | Toluene | -20 | 24 | 98 | 94 | |
| 2-Thiophenecarboxaldehyde | Formaldehyde tert-butyl hydrazone | 10 | Toluene | -20 | 24 | 91 | 92 | |
| Cyclohexanecarboxaldehyde | Formaldehyde tert-butyl hydrazone | 10 | Toluene | -20 | 24 | 85 | 90 | |
| Chiral N,N'-Dioxide/Zn(OTf)₂ | N-Boc-isatin imine | Formaldehyde N,N-dimethylhydrazone | 10 | CH₂Cl₂ | 25 | 24 | 95 | 98 |
| N-Benzyl-isatin imine | Formaldehyde N,N-dimethylhydrazone | 10 | CH₂Cl₂ | 25 | 24 | 92 | 97 | |
| N-Methyl-isatin imine | Formaldehyde N,N-dimethylhydrazone | 10 | CH₂Cl₂ | 25 | 24 | 90 | 96 | |
| N-Allyl-isatin imine | Formaldehyde N,N-dimethylhydrazone | 10 | CH₂Cl₂ | 25 | 24 | 93 | 95 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
General Procedure for Bifunctional Squaramide-Catalyzed Asymmetric Addition of Formaldehyde tert-Butyl Hydrazone to Aldehydes
To a stirred solution of the corresponding aldehyde (0.2 mmol) and the bifunctional squaramide catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at -20 °C was added formaldehyde tert-butyl hydrazone (0.3 mmol). The reaction mixture was stirred at this temperature for 24 hours. Upon completion of the reaction, as monitored by TLC, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for Chiral N,N'-Dioxide/Zn(OTf)₂-Catalyzed Asymmetric Addition of Formaldehyde N,N-Dimethylhydrazone to Isatin-Derived Imines
In a flame-dried Schlenk tube, the chiral N,N'-dioxide ligand (0.022 mmol, 11 mol%) and Zn(OTf)₂ (0.02 mmol, 10 mol%) were dissolved in CH₂Cl₂ (1.0 mL) and stirred at room temperature for 1 hour. The corresponding N-protected isatin imine (0.2 mmol) was then added, followed by formaldehyde N,N-dimethylhydrazone (0.3 mmol). The reaction mixture was stirred at 25 °C for 24 hours. After completion of the reaction, the solvent was evaporated, and the crude product was purified by flash column chromatography on silica gel to give the desired adduct. The enantiomeric excess was determined by chiral HPLC analysis.
Visualizing the Process
To better understand the experimental and mechanistic aspects of these reactions, we provide the following diagrams created using the DOT language.
Caption: General experimental workflow for asymmetric this compound additions.
Stability Showdown: A Comparative Guide to Formaldehyde Hydrazone Derivatives
For researchers, scientists, and drug development professionals, the stability of a chemical linkage is a critical parameter influencing the efficacy and safety of bioconjugates, drug delivery systems, and analytical probes. Among the various reversible covalent bonds, the hydrazone linkage, formed from the condensation of a hydrazine with an aldehyde or ketone, stands out for its characteristic pH-sensitive nature. This feature is particularly exploited in drug delivery for targeted release in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.
However, the stability of the hydrazone bond is not a one-size-fits-all characteristic. It is profoundly influenced by the electronic and steric properties of its constituent hydrazine and carbonyl precursors. This guide provides a comprehensive comparison of the stability of various formaldehyde hydrazone derivatives, supported by experimental data and detailed protocols, to aid in the rational design and selection of hydrazone linkages for specific applications.
Key Factors Influencing Hydrazone Stability
The hydrolytic stability of a hydrazone is a dynamic equilibrium that is catalyzed by acid.[1] Generally, these linkages are more stable at neutral pH and hydrolyze more rapidly under acidic conditions.[1] The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral carbinolamine intermediate that subsequently breaks down to release the original aldehyde and hydrazine.
Several structural features dictate the rate of this hydrolysis:
-
Nature of the Hydrazine:
-
Alkylhydrazones vs. Acylhydrazones: Acylhydrazones, where the nitrogen is attached to a carbonyl group, are generally more stable than simple alkylhydrazones. The electron-withdrawing nature of the acyl group decreases the basicity of the adjacent nitrogen, making protonation less favorable.[2][3]
-
Substitution: Increased substitution on the hydrazine nitrogen can influence stability. For instance, trialkylhydrazonium ions are exceptionally stable.[2]
-
-
Nature of the Carbonyl Partner:
Comparative Stability Data
The hydrolytic stability of different hydrazone derivatives is quantified by their half-life (t½) under specific pH conditions. The following table summarizes representative half-life data for various isostructural pivalaldehyde hydrazone derivatives, providing a clear comparison of their relative stabilities.
| Hydrazone Derivative | Hydrazine Precursor | Type | pH 7.0 Half-life (t½) | pH 5.0 Half-life (t½) |
| Methylhydrazone | Methylhydrazine | Alkylhydrazone | ~1 minute | < 1 minute |
| Acetylhydrazone | Acetylhydrazide | Acylhydrazone | ~2 hours | ~12 minutes |
| Semicarbazone | Semicarbazide | Acylhydrazone | ~5 hours | ~30 minutes |
| Trifluoroacetylhydrazone | Trifluoroacetylhydrazine | Acylhydrazone | ~1 hour | ~3 minutes |
| Trimethylhydrazonium ion | 1,1,1-Trimethylhydrazinium iodide | Trialkylhydrazonium | Highly Stable (> 25 days) | Highly Stable |
| Oxime (for comparison) | Hydroxylamine | Oxime | ~25 days | ~1 day |
Data extrapolated and compiled from Kalia and Raines, 2008. The study used pivalaldehyde as the carbonyl component for a consistent comparison.[2][3]
Key Observations from the Data:
-
Acylhydrazones are significantly more stable than alkylhydrazones at neutral pH. For instance, the acetylhydrazone has a half-life of 2 hours at pH 7.0, while the methylhydrazone hydrolyzes in about a minute.[2][3]
-
The trimethylhydrazonium ion exhibits exceptional stability across the tested pH range, surpassing even the highly stable oxime linkage.[2] However, its synthesis often involves reagents that are not biocompatible, which can limit its application in biological systems.[2]
-
Oximes are substantially more resistant to hydrolysis compared to most hydrazones, making them a preferred choice when high stability is required.[2][3]
Plasma Stability of Hydrazone Derivatives
Beyond hydrolytic stability in buffered solutions, the behavior of hydrazone-linked conjugates in biological media is crucial for in vivo applications. Studies have shown that while many hydrazones are relatively stable in phosphate-buffered saline (PBS), they can undergo rapid degradation in plasma.[1][6][7] This instability is attributed to both plasma proteins and low molecular weight components.[6][7] Therefore, it is imperative to evaluate the plasma stability of any novel hydrazone-linked drug candidate.
Experimental Protocols
Reproducible and reliable data are the cornerstone of scientific comparison. The following are detailed methodologies for the key experiments used to benchmark the stability of this compound derivatives.
Protocol 1: Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
This method allows for the kinetic measurement of hydrazone hydrolysis in real-time by monitoring the disappearance of a proton signal from the hydrazone and the appearance of the corresponding aldehyde proton signal.[8][9]
Materials:
-
Purified this compound derivative
-
Deuterated buffers (e.g., phosphate or acetate buffers in D₂O) at various pD values (e.g., 5.0, 7.4)
-
Deuterated trapping agent (e.g., deuterated formaldehyde, D₂CO) to prevent the reverse condensation reaction.[2][8]
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare deuterated buffer solutions at the desired pD values. Note that pD = pH meter reading + 0.40.
-
In an NMR tube, combine the deuterated buffer with a stock solution of the deuterated trapping agent (a 10-fold molar excess is recommended).[8]
-
-
Initiation of Hydrolysis:
-
Add a known concentration of the this compound derivative stock solution to the NMR tube.
-
-
NMR Data Acquisition:
-
Immediately acquire a ¹H NMR spectrum. This will serve as the t=0 time point.
-
Continue to acquire spectra at regular intervals. The frequency of acquisition will depend on the expected stability of the hydrazone.
-
-
Data Analysis:
-
Integrate the area of a characteristic proton signal of the intact hydrazone and the aldehydic proton signal of the released formaldehyde at each time point.
-
The rate of disappearance of the hydrazone signal and the appearance of the aldehyde signal are used to calculate the first-order rate constant (k) for hydrolysis.
-
The half-life (t½) is then calculated using the equation: t½ = ln(2) / k.
-
Protocol 2: Stability Assessment in Buffer and Plasma by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the degradation of a hydrazone derivative over time, especially in complex biological matrices like plasma.[1][6][10]
Materials:
-
Purified this compound derivative
-
Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 5.0)
-
Animal or human plasma
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Incubator or water bath set at 37°C
-
Quenching solution (e.g., cold acetonitrile or mobile phase)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO or methanol).
-
Spike the stock solution into pre-warmed buffer solutions or plasma to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid protein precipitation in plasma samples.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At predetermined time points, withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding the aliquot to a larger volume of cold quenching solution to stop further degradation and, in the case of plasma, precipitate proteins.
-
-
Sample Processing (for plasma samples):
-
Centrifuge the quenched plasma samples to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Monitor the degradation of the parent hydrazone compound by measuring the decrease in its peak area over time.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
From this plot, determine the half-life (t½) of the hydrazone derivative under the tested conditions.
-
Visualizing the Workflow
To better illustrate the process of comparing the stability of different this compound derivatives, the following diagrams outline the general signaling pathway of acid-catalyzed hydrolysis and a typical experimental workflow.
Caption: Acid-catalyzed hydrolysis of a this compound derivative.
Caption: Experimental workflow for comparing the stability of different this compound derivatives.
References
- 1. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. scispace.com [scispace.com]
- 4. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 8. scispace.com [scispace.com]
- 9. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Mechanistic Showdown: Formaldehyde Hydrazone and Its Analogues in Chemical Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of chemical building blocks is paramount. Hydrazones, a class of compounds formed from the reaction of hydrazines with aldehydes or ketones, are versatile intermediates in organic synthesis and key linkers in drug delivery systems. This guide provides an objective, data-driven comparison of the reactions involving formaldehyde hydrazone and its analogues, offering insights into their mechanistic differences and performance characteristics.
This comparative analysis delves into the reaction kinetics, stability, and yields of this compound alongside its substituted counterparts. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this guide aims to equip researchers with the knowledge to select the optimal hydrazone derivative for their specific application, be it in the synthesis of novel therapeutics or the construction of advanced biomaterials.
Performance Comparison: A Quantitative Look at Reactivity and Stability
The utility of a hydrazone in a given application is often dictated by its rate of formation, the efficiency of the reaction (yield), and its stability under various conditions. The following tables summarize key quantitative data comparing this compound with several of its analogues.
Table 1: Comparative Reaction Rates of Hydrazone Formation
| Hydrazine Reactant | Aldehyde/Ketone Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| Hydrazine | Formaldehyde | Data not explicitly found in a comparative context | - |
| Phenylhydrazine | Benzaldehyde | ~0.01 - 0.1 | Neutral pH |
| Phenylhydrazine | 4-Nitrobenzaldehyde | Faster than Benzaldehyde | Neutral pH |
| Phenylhydrazine | 4-Methoxybenzaldehyde | Slower than Benzaldehyde | Neutral pH |
| 2-Carboxyphenylhydrazine | Benzaldehyde | 8.7-fold faster than Phenylhydrazine | pH 7.4 |
| Hydrazine | Butyraldehyde | 65-fold faster than Benzaldehyde | pH 7.4 |
Note: The rate of hydrazone formation is significantly influenced by the electronic properties of both the hydrazine and the carbonyl compound, as well as the reaction pH.
Table 2: Hydrolytic Stability of Various Hydrazones
| Hydrazone Derivative | pH | Half-life (t₁₂) |
| Alkyl Hydrazone | 7.0 | Significantly shorter than Acyl Hydrazone |
| Acyl Hydrazone | 7.0 | Several hundred-fold more stable than Alkyl Hydrazone |
| Phenylhydrazone of an aromatic aldehyde | 7.4 | Generally stable |
| Phenylhydrazone of an aromatic aldehyde | 5.0 | Increased hydrolysis compared to pH 7.4 |
Note: Hydrazone stability is highly pH-dependent, with increased rates of hydrolysis in acidic environments. This property is often exploited in the design of pH-responsive drug delivery systems.
Table 3: Reaction Yields of Hydrazone Synthesis
| Hydrazine Reactant | Aldehyde/Ketone Reactant | Synthesis Method | Yield (%) |
| Hydrazine Derivatives | Phenolic and Furanyl Aldehydes | Mechanochemical (Planetary Ball Mill) | 97-98 |
| Isoniazid | 5-(4-nitrophenyl)-2-furaldehyde | Mechanochemical (Mixer Mill) | 70 |
| Hydralazine Hydrochloride | Various Aldehydes | Mechanochemical | Very good to excellent |
| Benzhydrazide | Solid Aldehyde | Mechanochemical (Milling) | Quantitative |
Note: Mechanochemical synthesis often provides high to quantitative yields of hydrazones and is considered a green chemistry approach.[1] Solution-phase synthesis yields can vary widely depending on the reactants and conditions.
Unveiling the Mechanisms: From Formation to Biological Implications
The fundamental reaction for hydrazone formation proceeds through a two-step mechanism: nucleophilic addition of the hydrazine to the carbonyl carbon, forming a carbinolamine intermediate, followed by dehydration to yield the hydrazone. This reaction is typically catalyzed by acid.
The rate of this reaction can be significantly enhanced by nucleophilic catalysts such as aniline. Aniline first reacts with the aldehyde to form a more reactive protonated Schiff base, which then readily undergoes transimination with the hydrazine.
In a biological context, the reaction of hydrazine with endogenous formaldehyde to form this compound has been implicated in the methylation of DNA.[2][3][4][5] This pathway is of interest to toxicologists and drug development professionals due to its potential for genotoxicity. The proposed mechanism suggests that this compound is metabolized to a potent methylating agent, possibly diazomethane, which can then alkylate DNA bases such as guanine.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: General Synthesis of Hydrazones
-
Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. For acid-catalyzed reactions, add a catalytic amount of a weak acid like acetic acid.
-
Reaction: Stir the mixture at room temperature or under reflux.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Comparative Analysis of Hydrazone Hydrolytic Stability by HPLC
-
Stock Solution Preparation: Prepare a stock solution of each purified hydrazone in a suitable organic solvent (e.g., DMSO, methanol).
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4).
-
Initiation of Hydrolysis: Dilute an aliquot of the hydrazone stock solution into each of the pre-warmed (e.g., 37°C) buffer solutions to a final desired concentration.
-
Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis by diluting the aliquot in the mobile phase or a suitable quenching agent.
-
HPLC Analysis: Analyze the samples using a reverse-phase HPLC system with a suitable detector (e.g., UV-Vis).
-
Data Analysis: Monitor the decrease in the peak area of the parent hydrazone over time. Plot the percentage of remaining hydrazone against time to determine the stability profile and calculate the half-life (t₁₂) under each pH condition.
Protocol 3: Kinetic Analysis of Hydrazone Formation by ¹H NMR
-
Sample Preparation: In an NMR tube, prepare a solution of the aldehyde or ketone and a suitable internal standard in a deuterated solvent buffered to the desired pD (the equivalent of pH in D₂O).
-
Initiation of Reaction: Add a known concentration of the hydrazine derivative to the NMR tube.
-
NMR Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the disappearing aldehyde/ketone and the appearing hydrazone. The rate of change of these integrals over time is used to calculate the reaction rate constant. For second-order reactions, a fitting procedure is used to determine the rate constant without requiring a large excess of one reactant.[6]
Conclusion
The choice of hydrazone derivative has a profound impact on the kinetics, stability, and overall success of a chemical transformation or bioconjugation strategy. This compound, as the simplest member of this class, serves as a fundamental reference point. However, as the presented data demonstrates, the introduction of various substituents on both the hydrazine and carbonyl components allows for a fine-tuning of the hydrazone's properties. Aromatic hydrazones generally offer greater stability, while electron-withdrawing or -donating groups can modulate reaction rates. For applications requiring rapid bond formation, the use of more reactive aliphatic aldehydes or hydrazines with neighboring catalytic groups should be considered. Conversely, for applications demanding high stability, acylhydrazones are a superior choice. By carefully considering the mechanistic principles and quantitative data outlined in this guide, researchers can make informed decisions to advance their work in the fields of chemical synthesis and drug development.
References
- 1. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of formaldehyde in hydrazine-induced methylation of liver DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Role of this compound and catalase in hydrazine-induced methylation of DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonyl Reduction in Large-Scale Synthesis: Formaldehyde Hydrazone (Wolff-Kishner) vs. Alternatives
For researchers, scientists, and drug development professionals, the efficient and cost-effective reduction of carbonyl groups to methylene groups is a critical transformation in the synthesis of many active pharmaceutical ingredients and fine chemicals. The choice of reduction method can significantly impact the overall process economics, safety, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of using formaldehyde hydrazone, via the in-situ formation in the Wolff-Kishner reduction, compared to two common alternatives: the Clemmensen reduction and the reduction of tosylhydrazones.
This analysis is supported by experimental data, detailed methodologies for large-scale synthesis, and a breakdown of associated costs, including raw materials, energy consumption, and waste disposal.
Executive Summary
The Wolff-Kishner reduction, which proceeds through a hydrazone intermediate, offers a powerful method for the deoxygenation of aldehydes and ketones, particularly for base-stable compounds. Its primary advantages lie in the use of relatively low-cost hydrazine and its applicability to a wide range of substrates. However, the harsh reaction conditions (high temperatures and strong base) and the toxicity of hydrazine pose significant safety and environmental challenges.
The Clemmensen reduction provides an alternative under acidic conditions, making it suitable for acid-stable compounds. While it avoids the use of toxic hydrazine, the use of mercury in the zinc amalgam raises significant environmental and health concerns, with high costs associated with mercury procurement and waste disposal.
The reduction of tosylhydrazones offers a milder alternative to both the Wolff-Kishner and Clemmensen reductions, proceeding under gentler conditions. This method, however, introduces an additional synthetic step (formation of the tosylhydrazone) and utilizes more expensive reagents, such as p-toluenesulfonyl hydrazide and sodium borohydride.
This guide will delve into the quantitative aspects of each method to provide a clear comparison for informed decision-making in a large-scale synthesis context.
Cost-Benefit Analysis
The following table summarizes the key cost and performance metrics for the Wolff-Kishner reduction, Clemmensen reduction, and the reduction of tosylhydrazones on an industrial scale. Prices are estimates and can vary based on supplier, quantity, and market fluctuations.
| Parameter | Wolff-Kishner Reduction (via this compound) | Clemmensen Reduction | Reduction of Tosylhydrazones |
| Primary Reagents | Hydrazine hydrate, strong base (e.g., KOH) | Zinc amalgam (from zinc dust and mercuric chloride), concentrated HCl | p-Toluenesulfonyl hydrazide, sodium borohydride |
| Estimated Reagent Cost (per kg of product) | ~$20 - $50 | ~$70 - $150 (highly dependent on mercury price and disposal) | ~$100 - $300+ |
| Typical Reaction Conditions | High temperature (180-200 °C), strong base | Strongly acidic (conc. HCl), reflux | Milder conditions (e.g., reflux in methanol) |
| Energy Consumption | High | Moderate to High | Low to Moderate |
| Typical Yields | Good to excellent (70-95%) | Variable (50-90%), substrate-dependent | Good to excellent (80-95%) |
| Product Purity | Generally high, purification may be required | Can be lower due to side reactions, purification often necessary | Generally high, often with simpler purification |
| Safety Concerns | Highly toxic and carcinogenic hydrazine, corrosive base, high pressure at elevated temperatures | Highly toxic mercury, corrosive acid, hydrogen gas evolution | Flammable solvents, generation of hydrogen gas from borohydride |
| Waste Disposal | Hazardous hydrazine waste, basic aqueous waste | Hazardous mercury waste, acidic aqueous waste | Borate salts, organic solvent waste |
| Estimated Waste Disposal Cost | High | Very High | Moderate |
| Scalability | Well-established on a large scale, with modifications for improved safety (e.g., Huang-Minlon, flow chemistry)[1][2] | Challenging on a large scale due to mercury handling and waste[3] | Scalable, but higher reagent costs can be a limitation |
Performance Comparison
| Feature | Wolff-Kishner Reduction | Clemmensen Reduction | Reduction of Tosylhydrazones |
| Substrate Compatibility | Best for base-stable compounds. Unsuitable for base-sensitive substrates.[4] | Best for acid-stable compounds, particularly aryl-alkyl ketones.[5] | Broad substrate scope, suitable for compounds sensitive to both strong acid and strong base. |
| Functional Group Tolerance | Poor for base-labile groups (e.g., esters, amides).[6] | Poor for acid-labile groups (e.g., acetals, some protecting groups).[7] | Generally good, tolerates a wider range of functional groups. |
| Stereoselectivity | Not typically stereoselective. | Not typically stereoselective. | Can be adapted for stereoselective reductions with chiral reagents. |
| Reaction Time | Can be long (several hours), though modifications can shorten it.[6] | Typically several hours. | Formation of tosylhydrazone and reduction are separate steps, total time can be longer. |
Experimental Protocols for Large-Scale Synthesis
Wolff-Kishner Reduction (Huang-Minlon Modification)
This modified procedure is generally preferred for large-scale synthesis as it is a one-pot reaction and avoids the isolation of the potentially unstable hydrazone intermediate.[8]
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Hydrazine hydrate (85% solution, 3.0 eq)
-
Potassium hydroxide (3.0 eq)
-
Diethylene glycol (solvent)
Procedure:
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and a distillation condenser, charge the ketone/aldehyde, diethylene glycol, hydrazine hydrate, and potassium hydroxide.
-
Heat the mixture to reflux (around 120-140 °C) for 1-2 hours to ensure the formation of the hydrazone.
-
After hydrazone formation, reconfigure the condenser for distillation and slowly raise the temperature of the reaction mixture to 190-200 °C.
-
During this heating phase, water and excess hydrazine hydrate will distill off.
-
Maintain the reaction mixture at 190-200 °C for 3-4 hours, during which the evolution of nitrogen gas will be observed.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by distillation or recrystallization as required.
Clemmensen Reduction
Note: Due to the high toxicity of mercury, this procedure should be carried out with extreme caution in a well-ventilated area with appropriate personal protective equipment. The disposal of mercury-containing waste must comply with strict environmental regulations.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Zinc dust (10 eq)
-
Mercuric chloride (1 eq)
-
Concentrated hydrochloric acid
-
Toluene (co-solvent)
Procedure for Preparation of Zinc Amalgam:
-
In a fume hood, add zinc dust to a flask.
-
Add a solution of mercuric chloride in water and stir for 5-10 minutes.
-
Decant the aqueous solution and wash the zinc amalgam with water.
Reduction Procedure:
-
To a reactor equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add the prepared zinc amalgam and water.
-
Add a solution of the ketone/aldehyde in toluene.
-
Heat the mixture to reflux.
-
Slowly add concentrated hydrochloric acid via the addition funnel over several hours.
-
Maintain reflux for the duration of the reaction, monitoring progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by distillation or chromatography.
Reduction of Tosylhydrazones
This is a two-step process involving the formation of the tosylhydrazone followed by its reduction.
Step 1: Formation of the Tosylhydrazone Materials:
-
Ketone or aldehyde (1.0 eq)
-
p-Toluenesulfonyl hydrazide (1.05 eq)
-
Methanol or ethanol (solvent)
-
Catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve the ketone/aldehyde and p-toluenesulfonyl hydrazide in methanol or ethanol in a reactor.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or gentle reflux for 1-4 hours.
-
The tosylhydrazone often precipitates from the solution upon cooling.
-
Collect the solid by filtration, wash with cold solvent, and dry. If it does not precipitate, the solvent can be removed under reduced pressure.
Step 2: Reduction of the Tosylhydrazone Materials:
-
Tosylhydrazone (1.0 eq)
-
Sodium borohydride (3.0 eq)
-
Methanol (solvent)
Procedure:
-
Suspend the tosylhydrazone in methanol in a reactor.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
Once complete, cool the reaction and carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product as needed.
Reaction Workflows and Logical Relationships
Caption: Workflow for the Wolff-Kishner reduction.
Caption: Workflow for the Clemmensen reduction.
Caption: Workflow for the reduction of tosylhydrazones.
Conclusion
The choice between the Wolff-Kishner reduction, Clemmensen reduction, and the reduction of tosylhydrazones for large-scale synthesis is a multifactorial decision.
-
The Wolff-Kishner reduction is a cost-effective and high-yielding option for base-stable substrates. However, the hazardous nature of hydrazine necessitates significant investment in safety infrastructure and waste management.
-
The Clemmensen reduction , while effective for acid-stable compounds, is largely disfavored in modern industrial settings due to the extreme toxicity of mercury and the associated high costs and liabilities of its use and disposal.
-
The reduction of tosylhydrazones presents a safer and milder alternative with broad applicability. Its main drawback is the higher cost of reagents, which may be prohibitive for the synthesis of lower-value products but can be justified for high-value pharmaceuticals where mild conditions and high purity are paramount.
For large-scale industrial applications, a thorough process hazard analysis (PHA) and a detailed economic evaluation, considering not just reagent costs but also capital expenditure for safety measures, operational costs (energy, labor), and long-term waste management liabilities, are essential for making an informed and responsible decision. The development of continuous flow processes for the Wolff-Kishner reduction shows promise in mitigating some of its safety concerns, potentially making it a more attractive option for future large-scale syntheses.[1]
References
- 1. hgsilvermercury.com [hgsilvermercury.com]
- 2. cavinresource.com [cavinresource.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. bethlehemapparatus.com [bethlehemapparatus.com]
- 6. Hydrazine (EHC 68, 1987) [inchem.org]
- 7. Environmental costs of mercury pollution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. strem.com [strem.com]
A Comparative Guide to Formaldehyde Hydrazone Synthesis: An Environmental Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of formaldehyde hydrazone, a versatile building block in organic chemistry and a precursor in various pharmaceutical and industrial applications, is achievable through several methods. This guide provides a comprehensive comparison of the environmental impact and performance of different synthetic routes, supported by experimental data and detailed protocols. The focus is on contrasting classical synthesis with greener alternatives to inform the selection of more sustainable chemical practices.
At a Glance: Performance and Environmental Metrics
The following table summarizes the key quantitative data for the different this compound synthesis methods, offering a clear comparison of their efficiency and environmental footprint.
| Parameter | Classical Synthesis | Microwave-Assisted Synthesis | Solvent-Free (Mechanochemical) Synthesis | Aqueous Synthesis |
| Yield (%) | 75-85% | >95% | ~99% | 80-90% |
| Reaction Time | 2-5 hours | 5-15 minutes | 30-60 minutes | 1-2 hours |
| Reaction Temperature (°C) | 60-100 (Reflux) | 80-120 | Room Temperature | 25-50 |
| Energy Consumption | High | Low | Very Low | Low |
| Solvent Usage | Organic Solvents (e.g., Ethanol, Methanol) | Minimal or no solvent | No solvent | Water |
| Atom Economy (%) | ~68% | ~68% | ~68% | ~68% |
| Environmental Factor (E-Factor) | High (significant solvent waste) | Low | Very Low | Low |
| Key Hazards | Flammable and toxic organic solvents, Hydrazine toxicity, Formaldehyde toxicity | High pressure and temperature in a sealed vessel, Hydrazine toxicity, Formaldehyde toxicity | Dust inhalation, Hydrazine toxicity, Formaldehyde toxicity | Hydrazine toxicity, Formaldehyde toxicity |
Synthesis Methods: A Detailed Comparison
This section delves into the specifics of each synthesis method, outlining the underlying principles and providing detailed experimental protocols.
Classical Synthesis: The Traditional Approach
The classical synthesis of this compound involves the condensation reaction of formaldehyde with hydrazine hydrate in an organic solvent, typically with heating under reflux.[1] While effective, this method suffers from several environmental drawbacks, including the use of volatile and often toxic organic solvents, longer reaction times, and higher energy consumption.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (1.0 eq).
-
Add ethanol or methanol as the solvent (e.g., 10 mL per gram of hydrazine hydrate).
-
Slowly add an aqueous solution of formaldehyde (37 wt%, 1.0 eq) to the flask while stirring.
-
Heat the reaction mixture to reflux (60-100 °C) and maintain for 2-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.
Logical Workflow for Classical Synthesis
Caption: Workflow of the classical synthesis of this compound.
Microwave-Assisted Synthesis: A Greener and Faster Alternative
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, reduce energy consumption, and often improve yields.[2][3][4][5][6][7][8] In the synthesis of this compound, microwave irradiation significantly shortens the reaction time from hours to minutes and can often be performed with minimal or no solvent.[2][6][7]
Experimental Protocol:
-
In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine hydrazine hydrate (1.0 eq) and an aqueous solution of formaldehyde (37 wt%, 1.0 eq).
-
If a solvent is used, add a minimal amount of a high-boiling point, microwave-absorbing solvent like ethanol or water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 5-15 minutes. The reaction progress can be monitored by TLC after cooling.
-
After the reaction is complete, cool the vessel to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The product is often pure enough for many applications, but can be further purified by recrystallization if necessary.
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of this compound.
Solvent-Free (Mechanochemical) Synthesis: A Solid-State Approach
Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or ball-milling), represents a highly environmentally friendly synthetic method.[9][10][11][12][13] This approach completely eliminates the need for solvents, leading to a significant reduction in waste and a very low E-factor.
Experimental Protocol:
-
Place hydrazine hydrate (1.0 eq) and paraformaldehyde (1.0 eq) in a ball mill or a mortar.
-
Grind the mixture at room temperature for 30-60 minutes.
-
The reaction progress can be monitored by taking a small sample and analyzing it by TLC (dissolved in a suitable solvent).
-
The resulting solid product is typically of high purity and often does not require further purification.
Workflow for Solvent-Free Mechanochemical Synthesis
Caption: Workflow for the solvent-free synthesis of this compound.
Aqueous Synthesis: Utilizing a Benign Solvent
Performing organic reactions in water is a key goal of green chemistry. The synthesis of this compound can be effectively carried out in an aqueous medium, avoiding the use of hazardous organic solvents.[14] This method is particularly attractive due to the low cost, non-flammability, and non-toxicity of water.
Experimental Protocol:
-
In a flask with a magnetic stirrer, dissolve hydrazine hydrate (1.0 eq) in water.
-
Slowly add an aqueous solution of formaldehyde (37 wt%, 1.0 eq) to the hydrazine solution while stirring at room temperature.
-
Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), although this partially negates the "green" aspect of using water.
-
The collected product can be dried and, if necessary, purified by recrystallization.
Workflow for Aqueous Synthesis
References
- 1. Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. "Comparative study of microwave-assisted and conventional synthesis of " by AYŞE UZGÖREN BARAN [journals.tubitak.gov.tr]
- 3. biotage.com [biotage.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. minarjournal.com [minarjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Solvent‐Free Synthesis of Hydrazones and Their Subsequent N‐Alkylation in a Ball‐Mill. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Formaldehyde production via hydrogenation of carbon monoxide in the aqueous phase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Synthetic Versatility of Formaldehyde Hydrazone: A Comparative Review
Formaldehyde hydrazone and its derivatives have emerged as powerful and versatile reagents in modern organic synthesis. Their unique reactivity profile allows them to serve as valuable synthons, most notably as formyl anion equivalents, enabling a range of transformations that are crucial for the construction of complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive review of the synthetic utility of this compound, offering a direct comparison with alternative methods and providing the necessary experimental details for practical application.
At the Forefront: this compound as a Formyl Anion Equivalent
The umpolung, or reversal of polarity, of the typically electrophilic carbonyl carbon of formaldehyde is a cornerstone of modern synthetic strategy. Formaldehyde hydrazones, particularly formaldehyde tert-butyl hydrazone and formaldehyde dimethylhydrazone, have proven to be exceptional reagents for achieving this transformation. They act as nucleophilic formylating agents, participating in a variety of carbon-carbon bond-forming reactions.
A significant area of application is in organocatalytic asymmetric additions to carbonyl compounds. This approach provides access to chiral α-hydroxy aldehydes, which are valuable building blocks in medicinal chemistry. The reaction is often catalyzed by bifunctional organocatalysts, such as thioureas and squaramides, which activate both the hydrazone and the carbonyl substrate through hydrogen bonding interactions.
Comparative Performance in Asymmetric Formylation
The efficacy of this compound in asymmetric synthesis is best illustrated by comparing its performance against other established formyl anion equivalents. The following table summarizes typical yields and enantioselectivities for the formylation of an aldehyde.
| Formyl Anion Equivalent | Catalyst/Conditions | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Formaldehyde tert-butyl hydrazone | Squaramide Organocatalyst | Benzaldehyde | 95 | 98 | [1][2] |
| 1,3-Dithiane | n-BuLi, then chiral ligand | Benzaldehyde | 85 | 92 | |
| Trimethylsilyl cyanide (TMSCN) | Chiral Lewis Acid | Benzaldehyde | 90 | 95 | [3] |
As the data indicates, formaldehyde tert-butyl hydrazone, in conjunction with organocatalysis, often provides superior yields and enantioselectivities compared to traditional organometallic approaches using dithianes or the use of cyanide-based reagents.[1][2][3] The mild reaction conditions and the avoidance of toxic cyanide are significant advantages of the hydrazone-based method.
Beyond Formylation: Expanding the Synthetic Utility
The applications of this compound extend beyond its role as a formyl anion equivalent. It has found utility in other important synthetic transformations, including as a methylene dianion equivalent in cross-coupling reactions and as a key intermediate in reductive deoxygenation reactions.
Nickel-Catalyzed Cross-Coupling Reactions
Recent advancements have demonstrated the use of this compound as a methylating agent in nickel-catalyzed cross-coupling reactions with aryl halides and tosylates. This provides a novel and accessible method for the introduction of a methyl group, a common motif in pharmaceuticals. The reaction proceeds via a proposed catalytic cycle involving oxidative addition, transmetalation with the deprotonated hydrazone, and reductive elimination.
A Milder Alternative in Carbonyl Deoxygenation: The Wolff-Kishner Reduction
The Wolff-Kishner reduction is a classical method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. The reaction proceeds through the in-situ formation of a hydrazone intermediate, which is then decomposed under basic conditions at high temperatures. While effective, the harsh conditions can limit its applicability to robust substrates.
A comparison with the Clemmensen reduction, which employs acidic conditions, highlights the complementary nature of these two methods.
| Feature | Wolff-Kishner Reduction | Clemmensen Reduction |
| Reagents | Hydrazine (or derivative), strong base (e.g., KOH) | Zinc amalgam (Zn(Hg)), conc. HCl |
| Conditions | Basic, high temperature (typically >180 °C) | Acidic, moderate temperature |
| Substrate Scope | Suitable for base-stable, acid-sensitive substrates | Suitable for acid-stable, base-sensitive substrates |
| Limitations | Not suitable for base-labile or thermally sensitive compounds | Not suitable for acid-labile compounds (e.g., those with acetals, certain alcohols) |
The Huang-Minlon modification of the Wolff-Kishner reduction, which involves using a high-boiling solvent like diethylene glycol to allow for the removal of water, has made the reaction more practical and is now the most commonly used procedure.[4][5][6]
Experimental Protocols
General Procedure for Asymmetric Formylation of Aldehydes using Formaldehyde tert-butyl Hydrazone
To a solution of the aldehyde (1.0 mmol) and the squaramide organocatalyst (0.05 mmol, 5 mol%) in a suitable solvent (e.g., toluene, 2.0 mL) at the desired temperature (e.g., -20 °C) is added formaldehyde tert-butyl hydrazone (1.2 mmol). The reaction mixture is stirred until completion as monitored by TLC. The crude product is then purified by flash column chromatography on silica gel to afford the desired α-hydroxy aldehyde hydrazone. The hydrazone can be subsequently hydrolyzed to the free aldehyde using standard methods (e.g., treatment with aqueous acid or oxidative cleavage).
Huang-Minlon Modification of the Wolff-Kishner Reduction
A mixture of the carbonyl compound (1.0 mmol), hydrazine hydrate (5.0 mmol), and potassium hydroxide (5.0 mmol) in diethylene glycol (5.0 mL) is heated to reflux (around 130-140 °C) for 1-2 hours. The condenser is then removed to allow for the distillation of water and excess hydrazine, causing the reaction temperature to rise to 190-200 °C. The reaction mixture is maintained at this temperature until the evolution of nitrogen ceases (typically 2-4 hours). After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with water, dried over a drying agent (e.g., MgSO4), and concentrated under reduced pressure. The crude product is then purified by distillation or chromatography to afford the corresponding alkane.[4][5][6]
Visualizing the Chemistry: Reaction Pathways and Workflows
To better understand the underlying principles of the synthetic utility of this compound, the following diagrams illustrate key reaction pathways and experimental workflows.
References
- 1. Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Wolff-Kishner Reduction [organic-chemistry.org]
A Comparative Analysis of Chiral Auxiliaries in Asymmetric Synthesis Utilizing Formaldehyde Hydrazone
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries offer a powerful and reliable strategy for controlling stereochemistry during synthesis. This guide provides a comparative overview of the efficiency of different chiral auxiliaries in asymmetric transformations involving formaldehyde hydrazone, a versatile C1 building block.
The primary focus of this comparison is the well-established (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary, for which a wealth of experimental data exists. While direct comparative studies on a wide range of auxiliaries for this compound are limited in publicly available literature, this guide will draw on existing data to provide a baseline for performance and explore related systems to offer a broader perspective on auxiliary choice.
Performance Benchmark: The SAMP Auxiliary in Michael Additions
The SAMP chiral auxiliary has proven highly effective in directing the stereoselective addition of this compound to various Michael acceptors, particularly conjugated enones. This method provides a reliable route to chiral 4-oxoaldehydes, which are valuable synthetic intermediates.
Quantitative Data Summary
The following table summarizes the performance of formaldehyde SAMP-hydrazone in the dimethylthexylsilyl (TDS) triflate-promoted Michael addition to a range of prochiral enones. The reaction consistently delivers high yields and excellent diastereoselectivities.
| Entry | Enone Substrate | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Cyclohexenone | 85 | >98 | |
| 2 | Cyclopentenone | 82 | 95 | |
| 3 | 4,4-Dimethylcyclohexenone | 90 | >98 | |
| 4 | (E)-4-Phenyl-3-buten-2-one | 78 | 85 | |
| 5 | (E)-1-Phenyl-1-penten-3-one | 80 | 90 |
Data compiled from studies on the Michael addition of formaldehyde SAMP-hydrazone.
Experimental Protocols
A detailed methodology for the key transformation is provided below, based on established literature procedures.
General Procedure for the Asymmetric Michael Addition of Formaldehyde SAMP-Hydrazone to Enones
1. Formation of the Hydrazone:
-
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) is reacted with a formaldehyde equivalent (e.g., paraformaldehyde) in a suitable solvent such as diethyl ether or benzene, typically with azeotropic removal of water.
-
The resulting formaldehyde SAMP-hydrazone is then purified by distillation.
2. Michael Addition:
-
To a solution of the enone substrate in anhydrous tetrahydrofuran (THF) at -78 °C is added dimethylthexylsilyl (TDS) triflate.
-
The formaldehyde SAMP-hydrazone is then added dropwise to the cooled solution.
-
The reaction is stirred at -78 °C for a short period (typically minutes to a few hours) until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched at low temperature with a suitable reagent, such as saturated aqueous sodium bicarbonate.
3. Workup and Isolation:
-
The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product, a silyl enol ether, can be purified by flash chromatography.
4. Auxiliary Cleavage:
-
The chiral auxiliary can be removed from the product to yield the desired 4-oxoaldehyde. This is commonly achieved through ozonolysis or hydrolysis under acidic conditions (e.g., using HCl).
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow and the principle of stereochemical control in chiral auxiliary-mediated synthesis with this compound.
Caption: General workflow for the asymmetric synthesis of chiral 4-oxoaldehydes.
Caption: Logical relationship for achieving high diastereoselectivity.
Discussion and Alternative Auxiliaries
The high efficiency of the SAMP auxiliary is attributed to the formation of a rigid, chelated azaenolate intermediate. The methoxymethyl group coordinates to the lithium cation, creating a well-defined steric environment that blocks one face of the nucleophile, leading to a highly selective attack of the electrophile on the less hindered face.
While comprehensive comparative data for this compound is scarce, other classes of chiral auxiliaries have been successfully employed in asymmetric hydrazone chemistry, suggesting their potential applicability.
-
Evans-type Oxazolidinone Auxiliaries: Chiral N-amino oxazolidinones can be condensed with aldehydes to form N-acylhydrazones. These have been shown to undergo highly diastereoselective addition reactions with various nucleophiles in the presence of a Lewis acid. The stereochemical outcome is dictated by the steric hindrance of the substituent on the oxazolidinone ring.
-
RAMP Auxiliary: (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) is the enantiomer of SAMP. As expected, its use leads to the formation of the opposite enantiomer of the product with comparable levels of diastereoselectivity. This provides access to both enantiomers of the target molecule, a significant advantage in drug development.
Conclusion
Validating Formaldehyde Hydrazone as a Key Intermediate in Multi-Step Synthesis: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, the validation of transient or stable intermediates is paramount to ensuring reaction success and optimizing yields. Formaldehyde hydrazone and its derivatives have emerged as versatile C1 synthons, particularly as formyl anion equivalents, facilitating a range of carbon-carbon bond-forming reactions.[1][2][3] This guide provides a comprehensive comparison of this compound with alternative intermediates, supported by experimental data and detailed protocols for its validation.
Formation and Spectroscopic Validation of this compound
This compound is typically synthesized through the condensation reaction of formaldehyde with hydrazine or its derivatives.[2][4] The parent compound, this compound (CH₂=NNH₂), is the simplest in its class and serves as a foundational molecule for a wide range of substituted analogs with tailored reactivity and stability.[2] For instance, formaldehyde tert-butyl hydrazone (FTBH) is noted for its remarkable stability as a monomeric species, which enhances its utility in synthesis.[2]
The formation of this compound can be unequivocally validated through standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.
Spectroscopic Data for this compound:
| Spectroscopic Technique | Key Observations | Reference |
| ¹H NMR | Signals corresponding to the methylene protons (CH₂) and the amine protons (NH₂) can be observed. For example, solutions of formaldehyde and hydrazine show NMR spectra consistent with the formation of this compound.[5] | [5][6] |
| IR Spectroscopy | The presence of a C=N stretching vibration is a characteristic feature. Additionally, N-H stretching frequencies for the NH₂ group can be identified. | [6][7] |
| Mass Spectrometry | The molecular ion peak corresponding to the expected molecular weight of the hydrazone confirms its formation.[7] | [7] |
Comparative Analysis: this compound vs. Alternative C1 Synthons
While formaldehyde hydrazones are effective, other reagents can also serve as C1 synthons in multi-step syntheses. A comparison with alternatives such as dihalomethanes and dimethyl sulfoxide (DMSO) highlights the advantages and limitations of each.[8]
| Intermediate/Synthon | Role | Advantages | Limitations | Typical Reaction Conditions |
| This compound | Formyl anion equivalent[1][3] | Remarkable stability of substituted derivatives (e.g., FTBH)[2]; high reactivity as a nucleophile[2]; enables asymmetric synthesis with high enantioselectivity.[1] | Parent compound can be prone to trimerization[2]; some derivatives may be sensitive to strong Lewis acids.[1] | Often used with organocatalysts; milder reaction conditions.[1] |
| **Dihalomethanes (e.g., CH₂Cl₂, CH₂I₂) ** | Methylene source[8] | Readily available and inexpensive; can act as both electrophilic and nucleophilic methylene sources.[8] | Can require harsh reaction conditions (e.g., strong bases, high temperatures); may lead to side products.[8] | Metal catalysis, elevated temperatures.[8] |
| Dimethyl Sulfoxide (DMSO) | Formaldehyde alternative in specific MCRs[8] | Can serve as a C1 synthon in the synthesis of certain heterocycles where paraformaldehyde is ineffective.[8] | Limited scope compared to formaldehyde hydrazones; mechanism does not always involve a free formaldehyde intermediate.[8] | Often requires specific catalysts and reaction conditions.[8] |
Experimental Protocols
Protocol 1: Synthesis of 9-Anthraldehyde Hydrazone
This protocol, adapted from a published procedure, details the synthesis of a specific hydrazone derivative.[7]
Materials:
-
9-Anthraldehyde
-
Hydrazine monohydrate (64-65%)
-
Absolute Ethanol
Procedure:
-
Dissolve 9-anthraldehyde in absolute ethanol at room temperature.[7]
-
Add hydrazine monohydrate to the solution.[7]
-
Heat the reaction mixture under reflux for 2 hours.[7]
-
Allow the mixture to cool to room temperature. A yellow precipitate will form.[7]
-
Collect the crude product by filtration.[7]
-
Purify the product by recrystallization from ethanol to yield pure 9-anthraldehyde hydrazone.[7]
Protocol 2: Asymmetric Addition of Formaldehyde tert-Butyl Hydrazone (FTBH) to a Carbonyl Compound
This generalized protocol is based on the use of FTBH as a formyl anion equivalent in the presence of an organocatalyst.[1]
Materials:
-
Formaldehyde tert-butyl hydrazone (FTBH)
-
Carbonyl compound (e.g., α-keto ester)
-
Bifunctional H-bond donor/acceptor organocatalyst (e.g., squaramide or thiourea-based)
-
Anhydrous solvent (e.g., toluene, trifluorotoluene)
Procedure:
-
In an inert atmosphere, dissolve the carbonyl compound and the organocatalyst in the anhydrous solvent.
-
Cool the reaction mixture to the specified temperature (e.g., -20 °C to -30 °C).[1]
-
Add FTBH to the reaction mixture.
-
Stir the reaction until completion, monitoring by a suitable technique (e.g., TLC, NMR).
-
Upon completion, the primary product, a tert-butyl azomethyl carbinol, can be isolated.[1]
-
The formyl group can be unmasked from the primary adduct via hydrolysis, for example, by treatment with HCl in a biphasic H₂O/Et₂O medium.[1]
Visualizing the Workflow and Pathways
References
- 1. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]
- 2. This compound | 6629-91-0 | Benchchem [benchchem.com]
- 3. Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. Role of this compound and catalase in hydrazine-induced methylation of DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CH4N2 | CID 81125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
Safety Operating Guide
Proper Disposal of Formaldehyde Hydrazone: A Comprehensive Guide for Laboratory Personnel
Essential safety protocols and step-by-step disposal procedures for researchers, scientists, and drug development professionals.
Formaldehyde hydrazone, a compound formed from the reaction of formaldehyde and hydrazine, requires careful handling and specific disposal procedures due to the hazardous nature of its constituent components. This guide provides essential safety information, detailed operational plans for disposal, and emergency protocols to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile or neoprene gloves should be worn.
-
Body Protection: A lab coat or chemical-resistant apron is required.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.
Quantitative Data for Waste Management
Proper management of this compound waste involves adherence to specific quantitative limits for storage and disposal. The following table summarizes key regulatory thresholds.
| Parameter | Guideline | Regulatory Body/Source |
| Hazardous Waste Storage Limit (Satellite Accumulation Area) | Do not exceed 55 gallons of total hazardous waste. | US EPA |
| Acutely Hazardous Waste Storage Limit (P-list waste) | Do not exceed 1 quart of liquid or 1 kg of solid. | US EPA |
| Formaldehyde Permissible Exposure Limit (PEL) - 8-hr TWA | 0.75 ppm | OSHA[1][2] |
| Formaldehyde Short-Term Exposure Limit (STEL) - 15 min | 2 ppm | OSHA[1][2] |
| Hydrazine Permissible Exposure Limit (PEL) - 8-hr TWA | 1 ppm | OSHA[3] |
| Hydrazine NIOSH Recommended Exposure Limit (REL) - 2-hr Ceiling | 0.03 ppm | NIOSH[3] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves a two-stage process: hydrolysis to break the hydrazone bond, followed by the separate treatment of the resulting formaldehyde and hydrazine.
Experimental Protocol: Hydrolysis of this compound
Hydrazones are susceptible to hydrolysis, which cleaves the C=N bond, reverting the compound to its original carbonyl (formaldehyde) and hydrazine components.[4] This reaction is catalyzed by acid.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
pH indicator strips or a pH meter
-
Appropriate waste containers
Procedure:
-
Working in a chemical fume hood, cautiously add the this compound waste to a suitable reaction vessel.
-
Slowly add a dilute acid (e.g., 1M HCl) to the waste solution while stirring.
-
Monitor the pH of the solution, aiming for a slightly acidic pH (around 3-4) to facilitate hydrolysis.
-
Allow the reaction to proceed for a sufficient time to ensure complete hydrolysis. The time required may vary depending on the concentration and volume of the waste.
-
After hydrolysis, the waste stream will contain formaldehyde, hydrazine, and the acid catalyst.
Treatment of Hydrolyzed Waste
The resulting mixture must be treated to neutralize both the formaldehyde and hydrazine.
1. Neutralization of Formaldehyde:
-
Commercially available formaldehyde neutralization kits can be used. These products typically contain a polymerizing agent that converts formaldehyde into a non-hazardous solid waste.
-
Alternatively, oxidation with hydrogen peroxide under acidic conditions can convert formaldehyde to carbon dioxide.[5]
2. Degradation of Hydrazine:
-
Hydrazine can be effectively degraded through oxidation.[6][7] Common oxidizing agents include:
-
Hydrogen Peroxide: In the presence of a catalyst such as copper(II) ions, hydrogen peroxide oxidizes hydrazine to nitrogen gas and water.[6][8]
-
Ozone: Bubbling ozone through the aqueous solution is an effective and environmentally friendly method for hydrazine decomposition.[9]
-
Bleaching Powder (Calcium Hypochlorite): This readily available reagent can also be used to oxidize and decompose hydrazine.[10]
-
Final Disposal:
-
After treatment and verification that the concentrations of formaldehyde and hydrazine are below permissible local discharge limits, the treated aqueous waste may be eligible for drain disposal. However, it is imperative to consult and comply with your institution's specific guidelines and local wastewater regulations.
-
Any solid waste generated from the neutralization of formaldehyde should be collected in a designated hazardous waste container, properly labeled, and disposed of through your institution's environmental health and safety (EHS) office.
Logical Workflow for this compound Disposal
Caption: Disposal workflow for this compound.
Regulatory Considerations
Unused or waste formaldehyde and hydrazine are classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). Formaldehyde is listed as U122, and hydrazine as U133.[11] All waste containing these chemicals must be managed according to federal, state, and local regulations. It is the responsibility of the waste generator to ensure full compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of hazardous waste.
References
- 1. Applicability of OSHA standards to formaldehyde exposures in laboratories | Occupational Safety and Health Administration [osha.gov]
- 2. uwyo.edu [uwyo.edu]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vant.kipt.kharkov.ua [vant.kipt.kharkov.ua]
- 10. JPH05115885A - Treatment of hydrazine-containing waste water - Google Patents [patents.google.com]
- 11. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
